molecular formula C9H10BrNO2 B1326408 Methyl 3-amino-5-bromo-2-methylbenzoate CAS No. 1000342-11-9

Methyl 3-amino-5-bromo-2-methylbenzoate

Cat. No.: B1326408
CAS No.: 1000342-11-9
M. Wt: 244.08 g/mol
InChI Key: NMLOSXSDLWFBKT-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLOSXSDLWFBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646615
Record name Methyl 3-amino-5-bromo-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-11-9
Record name Methyl 3-amino-5-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5-bromo-2-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-amino-5-bromo-2-methylbenzoate CAS 1000342-11-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate

This document provides a comprehensive technical overview of this compound (CAS 1000342-11-9), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of facts to offer insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

This compound is a polysubstituted aromatic ester. Its structure, featuring an amine, a bromine atom, a methyl group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups dictates its reactivity and utility, particularly as a precursor for complex heterocyclic systems and pharmacologically active molecules.[1][2]

The primary identifiers and key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1000342-11-9[3][4][5]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [5]
IUPAC Name This compound[3]
Synonyms 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester[2][6]
Appearance White to light yellow/orange solid, powder, or crystal[6][7]
Melting Point 48-53 °C[4][5][6]
Purity Typically >98% (by GC or HPLC)[4][6]
Storage Store long-term in a cool, dry place. Recommended: 2-8°C.[4][8]

Strategic Synthesis Pathway

The synthesis of this compound is not commonly detailed as a direct, single-reaction procedure in literature. However, a logical and efficient pathway can be designed based on well-established transformations of aromatic compounds. The following multi-step synthesis represents a robust and scalable approach, starting from commercially available materials.

The causality for this specific pathway is rooted in the directing effects of the substituents. The synthesis begins with a nitro group, which serves as a precursor to the target amine and as a powerful meta-director for the subsequent bromination step, ensuring the correct regiochemistry.

Caption: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of this compound

This protocol is presented in two critical stages: electrophilic bromination followed by selective reduction.

Stage 1: Electrophilic Bromination of Methyl 2-methyl-3-nitrobenzoate

  • Rationale: The starting material, Methyl 2-methyl-3-nitrobenzoate, is a logical precursor. The nitro group is strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The position para to the methyl group (C5) is also meta to the nitro group, making it the most electronically favorable site for electrophilic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for this transformation. This avoids the harsh conditions of using elemental bromine and provides good regioselectivity.

  • Step-by-Step Methodology:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and concentrated sulfuric acid (5-10 vol). Cool the mixture to 0-5 °C in an ice-water bath.

    • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05-1.1 eq) in a portion of concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, Methyl 5-bromo-2-methyl-3-nitrobenzoate, will precipitate as a solid.

    • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a cold dilute sodium bicarbonate solution to remove any residual acid. Finally, wash again with water.

    • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Stage 2: Selective Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine is the final step. A key consideration is the choice of reducing agent to ensure the ester group remains intact and no debromination occurs. Catalytic hydrogenation (e.g., with Pd/C) is highly effective but can sometimes lead to dehalogenation.[9] A more robust and chemoselective method for this substrate is the use of a metal in acidic or neutral conditions, such as iron powder with ammonium chloride or tin(II) chloride with hydrochloric acid.[10][11] These methods are well-established for selectively reducing nitro groups in the presence of other reducible functionalities like esters and aryl halides.[11]

  • Step-by-Step Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq), ethanol or methanol (10-15 vol), and water (3-5 vol).

    • Reagent Addition: Add iron powder (Fe, 3-5 eq) and ammonium chloride (NH₄Cl, 0.5-1.0 eq) to the mixture.

    • Reaction: Heat the slurry to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.

    • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® or diatomaceous earth to remove the iron salts.[10] Wash the filter cake thoroughly with hot ethanol or methanol.

    • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purification: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via column chromatography on silica gel if required.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]

Caption: Key reaction sites and potential derivatizations.

  • Amine Group Reactivity: The primary aromatic amine is a potent nucleophile and a versatile functional group. It readily undergoes acylation, sulfonylation, and alkylation. It is also the key functional group for the formation of heterocyclic rings like benzoxazoles and benzimidazoles, which are common scaffolds in medicinal chemistry.[1] Furthermore, it can be converted to a diazonium salt, opening pathways to a vast array of functionalities via Sandmeyer-type reactions.

  • Bromine Atom Reactivity: The aryl bromide is an ideal handle for modern cross-coupling reactions.[1] It is particularly well-suited for Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Heck (for C-C bond formation with alkenes), and Buchwald-Hartwig (for C-N or C-O bond formation). This capability is paramount in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships (SAR).

  • Ester Group Reactivity: The methyl ester can be easily hydrolyzed under basic (saponification) or acidic conditions to the corresponding carboxylic acid. This unmasks a new functional group for amide bond formation, a cornerstone of pharmaceutical chemistry, or for other derivatizations.

This compound is identified as a key intermediate or impurity in the synthesis of various pharmaceutical agents, including Tazemetostat.[12] Its structure is foundational for building more elaborate molecules targeting a range of biological pathways.

Spectroscopic Characterization

While detailed spectra should be run on each synthesized batch for confirmation, the expected spectral characteristics can be predicted based on the structure.

SpectroscopyExpected Characteristics
¹H NMR Aromatic Protons: Two singlets or narrow doublets in the aromatic region (~6.5-7.5 ppm). Methyl Ester Protons: A singlet at ~3.8-3.9 ppm (3H). Ring Methyl Protons: A singlet at ~2.2-2.4 ppm (3H). Amine Protons: A broad singlet (~3.5-4.5 ppm, 2H), which is D₂O exchangeable.
¹³C NMR Carbonyl Carbon: A signal at ~165-170 ppm. Aromatic Carbons: Multiple signals between ~110-150 ppm. Ester Methyl Carbon: A signal at ~52 ppm. Ring Methyl Carbon: A signal at ~15-20 ppm.
IR Spectroscopy N-H Stretch: Two characteristic peaks for the primary amine at ~3350-3450 cm⁻¹. C=O Stretch: A strong absorption for the ester carbonyl at ~1700-1720 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically ~550-650 cm⁻¹.
Mass Spectrometry M+ Peak: A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1), with peaks at m/z 243 and 245.

Note: Predicted chemical shifts (ppm) are relative to TMS. Actual values may vary based on solvent and instrument conditions.

Safety and Handling

Proper handling of this compound is essential. It is classified as acutely toxic and an irritant.

Hazard TypeGHS ClassificationPrecautionary CodesSource(s)
Acute Toxicity Acute Tox. 3, Oral (H301: Toxic if swallowed)P301 + P310
Irritation Skin Irrit. 2 (H315: Causes skin irritation)P264, P302 + P352[6]
Irritation Eye Irrit. 2 (H319: Causes serious eye irritation)P264[6]
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

This guide provides a foundational understanding of this compound, designed to empower researchers to utilize this versatile intermediate effectively and safely in their synthetic endeavors.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • An improved process for synthesis of lenalidomide. (n.d.). Google Patents.
  • Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. (2001). FEMS Microbiology Ecology, Oxford Academic. Retrieved January 11, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org. Retrieved January 11, 2026, from [Link]

  • Process for synthesis of lenalidomide. (n.d.). Google Patents.
  • This compound. (n.d.). Saflik Pharma. Retrieved January 11, 2026, from [Link]

  • 3-Amino-5-bromo-2-methyl-benzoic acid methyl ester. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. (n.d.). Oxford Academic. Retrieved January 11, 2026, from [Link]

  • Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Reduction of 4-nitrobenzoic acid. (2018). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • MSDS - Tazemetostat Impurity 7. (n.d.). KM Pharma Solution Private Limited. Retrieved January 11, 2026, from [Link]

  • Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • General experimental procedures and characterization data for all compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Changzhou Anxuan Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 11, 2026, from [Link]

  • Introduction to reaction mechanisms. (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Amino-5-bromo-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9), a key intermediate in contemporary pharmaceutical synthesis. This document delineates the physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, comprehensive spectral characterization, and its critical application in the synthesis of the EZH2 inhibitor, Tazemetostat. The guide is structured to provide researchers and drug development professionals with the necessary technical details to effectively synthesize, characterize, and utilize this important building block.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzoic acid framework makes it a versatile precursor for the construction of complex heterocyclic scaffolds. The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formation.

The primary significance of this molecule lies in its role as a crucial intermediate in the synthesis of Tazemetostat, an anticancer agent approved for the treatment of epithelioid sarcoma.[1] This guide aims to provide a detailed technical resource for scientists working with this compound, covering its synthesis, properties, and applications.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

Core Properties
PropertyValueSource(s)
CAS Number 1000342-11-9[2][3]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Appearance White to light yellow/orange powder/crystal[3]
Melting Point 49.0 - 53.0 °C[3]
Form Solid
Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Pictograms:



Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-amino-2-methylbenzoic acid: regioselective bromination followed by Fischer esterification.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification A 3-Amino-2-methylbenzoic acid B 3-Amino-5-bromo-2-methylbenzoic acid A->B  N-Bromosuccinimide (NBS)  DMF, 20°C, 1h C 3-Amino-5-bromo-2-methylbenzoic acid D This compound C->D  Methanol (excess)  H₂SO₄ (cat.), Reflux, 1-10h

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-2-methylbenzoic acid

This protocol is adapted from a similar synthesis of 2-amino-5-bromo-3-methylbenzoic acid.[4]

  • Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature (20°C).

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent for activated aromatic rings.

  • DMF as Solvent: DMF is a polar aprotic solvent that facilitates the dissolution of the starting material and the progress of the reaction.

Step 2: Synthesis of this compound

This is a standard Fischer esterification protocol.[5][6]

  • Reaction Setup: Dissolve the crude 3-amino-5-bromo-2-methylbenzoic acid from the previous step in an excess of anhydrous methanol.

  • Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 1-10 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the reaction rate.

Reaction Mechanisms

Bromination: The bromination of 3-amino-2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The amino and methyl groups are activating and ortho-, para-directing. The bromine atom is directed to the position para to the strongly activating amino group.

Bromination_Mechanism Reactant 3-Amino-2-methylbenzoic acid Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Electrophilic Attack Electrophile Br⁺ (from NBS) Product 3-Amino-5-bromo-2-methylbenzoic acid Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic bromination.

Fischer Esterification: This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with methanol.

Esterification_Mechanism Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation by H₂SO₄ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by Methanol Ester Methyl Ester Tetrahedral_Intermediate->Ester Proton transfer & Elimination of H₂O Tazemetostat_Synthesis A This compound C Intermediate Amine A->C Reductive Amination B Acetaldehyde B->C D Tazemetostat Core Structure C->D Further Synthetic Steps

Caption: Role of the title compound in Tazemetostat synthesis.

This initial transformation highlights the utility of the amino functionality for introducing further complexity into the molecule, a common strategy in medicinal chemistry.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. This guide has provided a detailed overview of its properties, a robust synthetic methodology with mechanistic explanations, and a comprehensive guide to its spectral characterization. The critical role of this compound in the synthesis of Tazemetostat underscores its importance in the development of modern therapeutics. The information presented herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-5-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (2020). US10647700B2 - EZH2 inhibitor and use thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tazemetostat. Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

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A Technical Guide to the Structural Elucidation and Nomenclature of C9H10BrNO2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical formula C9H10BrNO2, focusing on the systematic identification of its potential isomers, the principles of their IUPAC nomenclature, and the critical analytical workflows required for definitive structural validation. As a compound's function is inextricably linked to its structure, this document serves as a foundational resource for professionals engaged in chemical synthesis and characterization.

The Challenge of Isomerism in C9H10BrNO2

The molecular formula C9H10BrNO2 presents a significant challenge due to the vast number of possible constitutional isomers. A preliminary analysis using the degree of unsaturation (DoU) calculation provides initial structural insights:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (10/2) - (1/2) + (1/2) = 5

A degree of unsaturation of 5 is highly indicative of an aromatic system. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds), suggesting that the majority of C9H10BrNO2 isomers are substituted benzene derivatives.[1] The remaining degree of unsaturation is typically accounted for by a nitro group (-NO2).

This leaves the atoms Br, -NO2, and a C3H5 alkyl fragment to be arranged as substituents on a benzene ring. This leads to several core structural families, primarily:

  • Bromo-nitro-propylbenzenes: A benzene ring substituted with one bromine atom, one nitro group, and one propyl group (-CH2CH2CH3).

  • Bromo-nitro-isopropylbenzenes (Cumene derivatives): A benzene ring substituted with one bromine atom, one nitro group, and one isopropyl group (-CH(CH3)2).

  • Bromo-nitro-ethylmethylbenzenes: A benzene ring substituted with one bromine atom, one nitro group, an ethyl group (-C2H5), and a methyl group (-CH3).

  • Benzylic Bromides: Isomers where the bromine atom is attached to an alkyl side chain rather than directly to the aromatic ring.[2]

The sheer number of permutations for substituent positions on the aromatic ring makes unambiguous identification by synthesis alone impractical. Therefore, rigorous spectroscopic analysis is not merely confirmatory; it is the primary means of structural elucidation.

Systematic Nomenclature of Aromatic Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these complex structures.[3][4] The process generally involves:

  • Identifying the Parent Compound: For monosubstituted benzenes, several common names are accepted by IUPAC as parent structures (e.g., toluene for methylbenzene, cumene for isopropylbenzene).[5][6] If no such common parent exists, "benzene" is used as the base name.[5]

  • Numbering the Ring: The carbon atoms of the ring are numbered to give the substituents the lowest possible locants. If a choice exists, priority is given alphabetically.[5] For parent compounds like toluene or cumene, the carbon atom bearing the alkyl group that defines the parent name is designated as C1.

  • Naming and Ordering Substituents: Substituents are listed alphabetically (e.g., "bromo" before "nitro") as prefixes to the parent name.

Table 1: Representative Isomers of C9H10BrNO2 and their IUPAC Names
Parent StructureSubstituent PositionsIUPAC Name
n-Propylbenzene2-Bromo, 4-Nitro2-Bromo-4-nitro-1-propylbenzene
n-Propylbenzene4-Bromo, 2-Nitro4-Bromo-2-nitro-1-propylbenzene
Isopropylbenzene (Cumene)2-Bromo, 4-Nitro2-Bromo-1-isopropyl-4-nitrobenzene
Isopropylbenzene (Cumene)4-Bromo, 2-Nitro4-Bromo-1-isopropyl-2-nitrobenzene
Ethylmethylbenzene3-Bromo-6-ethyl-1-methyl-2-nitrobenzene3-Bromo-6-ethyl-2-nitrotoluene
Ethylbenzene1-(1-Bromoethyl)-4-nitrobenzene1-(1-Bromoethyl)-4-nitrobenzene

Note: This table is illustrative and does not represent an exhaustive list of all possible isomers.

The Imperative of Spectroscopic Validation

Definitive identification of a specific C9H10BrNO2 isomer requires a multi-faceted analytical approach. Each technique provides a piece of the structural puzzle, and together they allow for unambiguous characterization.

Workflow for Structural Elucidation

The logical flow for identifying an unknown isomer follows a standard analytical cascade.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Unknown Synthesized Product (C9H10BrNO2) MS Mass Spectrometry (MS) - Confirm Molecular Formula - Check Isotopic Pattern (Br) Unknown->MS Step 1 IR Infrared (IR) Spectroscopy - Identify Functional Groups (-NO2, Aromatic) MS->IR Step 2 NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity - Establish Regiochemistry IR->NMR Step 3 Structure Final Structure & IUPAC Name NMR->Structure Step 4

Caption: Workflow for the structural elucidation of a C9H10BrNO2 isomer.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis. It provides two critical pieces of information:

  • Molecular Ion Peak (M+): Confirms the molecular weight of the compound, verifying that it corresponds to the formula C9H10BrNO2.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The mass spectrum will therefore show two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For C9H10BrNO2 isomers, key absorption bands include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (-NO2) group, respectively.

  • ~850-650 cm⁻¹: C-H out-of-plane bending, which can give clues about the substitution pattern on the benzene ring.

  • ~600-500 cm⁻¹: C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule.[7][8]

  • ¹H NMR Spectroscopy:

    • Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons typically appear between 7.0-8.5 ppm, while alkyl protons on side chains appear further upfield (1.0-3.0 ppm). Protons on a carbon adjacent to the bromine (benzylic bromide) would be significantly downfield shifted.

    • Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique environment.

    • Splitting (J-coupling): The splitting pattern of a signal reveals the number of adjacent protons. For aromatic protons, the coupling constants can help determine the substitution pattern: ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz. This is crucial for distinguishing between, for example, a 1,2,4-substituted ring and a 1,3,5-substituted ring.

  • ¹³C NMR Spectroscopy:

    • Number of Signals: The number of unique carbon signals indicates the degree of symmetry in the molecule.

    • Chemical Shift: The position of the signals indicates the type of carbon. Aromatic carbons appear from ~110-160 ppm. The carbon directly attached to the nitro group (C-NO2) is typically found around 140-150 ppm, while the carbon attached to bromine (C-Br) is found around 110-125 ppm. Alkyl carbons appear upfield (~10-40 ppm).

Experimental Protocol: Regioselective Bromination

The synthesis of aryl bromides is a cornerstone of organic synthesis, often accomplished via electrophilic aromatic substitution.[9][10] The following is a representative protocol for the regioselective bromination of an activated aromatic ring.

Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted for the bromination of an electron-rich aromatic compound, such as a propyl-nitrobenzene derivative, where direct bromination is feasible.

Objective: To introduce a single bromine atom onto the aromatic ring of a C9H11NO2 precursor.

Materials:

  • C9H11NO2 precursor (e.g., 4-nitrocumene) (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq)

  • Acetonitrile (MeCN) or Dichloromethane (CH2Cl2) (5 mL)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the C9H11NO2 precursor (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 mmol) to the solution in one portion.[9]

  • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to afford the desired C9H10BrNO2 isomer.[9]

Validation: The purified product must be subjected to the full suite of spectroscopic analyses (MS, IR, NMR) as described in Section 3 to confirm its identity and regiochemistry.

Conclusion

The chemical formula C9H10BrNO2 represents a large family of isomeric compounds, most commonly derivatives of substituted benzene. While systematic IUPAC nomenclature provides a clear naming convention for each unique structure, the definitive identification of a specific isomer is a non-trivial task. It requires the logical application of a suite of spectroscopic techniques, with NMR serving as the ultimate arbiter of molecular connectivity. The synthesis of such compounds, while following established organic chemistry principles, must always be followed by rigorous analytical validation to ensure the structural integrity of the final product, a critical step for any application in research, drug development, or materials science.

References

  • Naming Aromatic Compounds | Systems & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Nomenclature of Aromatic Compounds with a Single Substituent. (n.d.). Moodle. Retrieved from [Link]

  • Naming Aromatic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nomenclature of substituted benzene rings. (2010). Retrieved from [Link]

  • Naming Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Bromination of benzene. (2010). Khan Academy. Retrieved from [Link]

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  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. Retrieved from [Link]

  • What Is Bromination In Organic Chemistry? (2025). YouTube. Retrieved from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Selected constitutional isomers of molecular formula C5H10O2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Which compound with molecular formula C9H10O2 would show two doub... (n.d.). Pearson. Retrieved from [Link]

  • Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (2024). University of Bath's research portal. Retrieved from [Link]

  • Chemistry, Crystal Structure, and In Vitro Receptor Binding of Δ10-THC Isomers. (n.d.). PubMed. Retrieved from [Link]

  • Structure Elucidation of C9H10O2. (n.d.). Scribd. Retrieved from [Link]

  • Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. (n.d.). MDPI. Retrieved from [Link]

  • Structural Isomerization of the Gas-Phase 2-Norbornyl Cation Revealed with Infrared Spectroscopy and Computational Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. (n.d.). MDPI. Retrieved from [Link]

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Physical and chemical properties of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate

Abstract

This compound is a substituted aromatic amine that serves as a critical building block in synthetic organic chemistry. With its unique arrangement of amino, bromo, methyl, and methyl ester functional groups, it offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, a plausible synthetic pathway, and its significant applications, particularly as a key intermediate in the pharmaceutical industry. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Introduction

This compound, registered under CAS Number 1000342-11-9, is a fine chemical intermediate with significant utility in medicinal chemistry and materials science.[1][2] Its structural features—a halogenated aniline derivative—make it an ideal precursor for a variety of chemical transformations. The bromine atom facilitates cross-coupling reactions, the amino group serves as a nucleophile or a site for diazotization, and the ester can be hydrolyzed or converted to other functional groups. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, such as the EZH2 inhibitor Tazemetostat, and other bioactive molecules.[1][3] This document serves as a technical resource for researchers, chemists, and drug development professionals, consolidating the compound's core properties and scientific context.

Chemical Structure and Identifiers

The molecular structure consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 3, a bromine atom at position 5, and a methyl carboxylate group at position 1. This specific substitution pattern dictates its reactivity and physicochemical properties.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound [4]
CAS Number 1000342-11-9 [1][5]
Molecular Formula C₉H₁₀BrNO₂ [3]
Molecular Weight 244.09 g/mol [5]
Synonyms 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester [1]
InChI InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 [4]
InChIKey NMLOSXSDLWFBKT-UHFFFAOYSA-N [4]

| SMILES | CC1=C(C=C(C=C1N)Br)C(=O)OC |[4][5] |

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance ranging from white to light orange. Its properties are summarized below.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance White to Light yellow to Light orange powder to crystal
Melting Point 49.0 - 53.0 °C
Boiling Point 112 °C at 0.2 mmHg (lit.) [6]
Purity >98.0% (GC)
Topological Polar Surface Area 52.32 Ų [5]
logP 2.12632 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 3 [5]
Rotatable Bonds 1 [5]

| Storage | Room temperature, dry, protect from light |[3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While detailed spectra are typically provided by the supplier upon purchase, publicly available information confirms the existence of reference spectra.

  • Infrared (IR) Spectroscopy : ATR-IR spectra have been recorded on a Bruker Tensor 27 FT-IR, available through the Bio-Rad Laboratories, Inc. database.[4] These spectra are crucial for identifying characteristic functional group vibrations, such as N-H stretches from the amine, C=O stretch from the ester, and C-Br vibrations.

  • Raman Spectroscopy : FT-Raman spectra have also been documented, providing complementary vibrational information.[4]

  • Mass Spectrometry : The exact mass of the molecule is 242.98949 Da.[9] Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern characteristic of a monobrominated compound.

Synthesis and Reactivity

Synthetic Approach

A common and logical synthetic route to this compound involves the reduction of the corresponding nitro precursor, Methyl 5-bromo-2-methyl-3-nitrobenzoate. This transformation is a standard procedure in organic synthesis. The choice of a mild reducing agent is critical to avoid affecting the ester and bromo functionalities.

A plausible protocol, adapted from a similar synthesis, involves the use of activated iron powder in the presence of a proton source like ammonium chloride.[10] Iron is a cost-effective and selective reducing agent for nitro groups in the presence of other reducible functionalities.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start Methyl 5-bromo-2-methyl-3-nitrobenzoate reagents 1. Fe powder, NH₄Cl (aq) 2. Methanol (Solvent) 3. Heat (Reflux) start->reagents Reduction product This compound reagents->product Workup & Purification

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: Conceptual Reduction

  • Setup : To a round-bottom flask equipped with a reflux condenser, add the starting material, Methyl 5-bromo-2-methyl-3-nitrobenzoate, and a suitable solvent such as methanol.

  • Addition of Reducing Agent : Add activated iron powder to the mixture. The use of iron is a classic, effective method for nitro group reduction.[10]

  • Initiation : Heat the mixture to reflux. Slowly add a saturated aqueous solution of ammonium chloride dropwise. The ammonium chloride acts as an electrolyte and a mild proton donor to facilitate the reaction.[10]

  • Reaction Monitoring : Maintain the reflux for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : After cooling to room temperature, filter the reaction mixture to remove the iron and iron salts. Wash the solid residue with hot methanol to ensure complete recovery of the product.

  • Purification : Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The compound's utility stems from its multifunctional nature:

  • Amino Group : The primary amine is nucleophilic and can undergo acylation, alkylation, or serve as a directing group in further electrophilic aromatic substitution. It is the key site for building larger molecular scaffolds.

  • Bromine Atom : The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse organic moieties.[3]

  • Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

Applications in Research and Development

This compound is primarily used as a building block and key intermediate in the synthesis of high-value chemicals.[3]

  • Pharmaceutical Synthesis : It is a documented intermediate in the synthesis of pharmaceuticals.[1][3] Its structure is embedded in various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

  • Heterocyclic Chemistry : The ortho relationship between the methyl and amino groups, along with the ester, allows for the construction of fused heterocyclic systems like benzoxazoles and benzimidazoles, which are common motifs in pharmacologically active compounds.[3]

  • Agrochemical Research : It is also utilized in the design and synthesis of new active ingredients for crop protection agents.[3]

Safety and Handling

Proper safety precautions are mandatory when handling this chemical.

Table 3: Hazard and Safety Information

Category Information Source(s)
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. [9]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]
Personal Protective Equipment (PPE) Handle in a well-ventilated place. Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and safety glasses with side-shields or goggles. [6]

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | |

Conclusion

This compound is a strategically important chemical intermediate with a well-defined property profile. Its versatile functional groups enable a wide range of chemical transformations, making it indispensable for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in a laboratory setting.

References

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An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-amino-5-bromo-2-methylbenzoate, a pivotal building block in synthetic organic chemistry, with a particular focus on its role in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, logical synthetic strategies, and critical applications to provide a field-proven perspective on this important molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester—makes it a versatile intermediate for complex molecular construction.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.09 g/mol
CAS Number 1000342-11-9[1]
IUPAC Name This compound[1]
Synonyms 3-Amino-5-bromo-2-methylbenzoic acid methyl ester[3][4]
Appearance White to light yellow or light orange powder/crystal
Topological Polar Surface Area 52.3 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Strategic Synthesis Pathway

This two-step approach is advantageous as it utilizes commercially available starting materials and employs high-yielding, well-understood reactions. The nitro group serves as a masked amine, allowing for bromination of the aromatic ring to be performed under conditions that would be incompatible with a free amino group.

G cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Selective Reduction start Methyl 2-methyl-3-nitrobenzoate reagents1 Brominating Agent (e.g., NBS, Br₂) start->reagents1 product1 Methyl 5-bromo-2-methyl-3-nitrobenzoate reagents1->product1 reagents2 Reducing Agent (e.g., Fe/NH₄Cl, SnCl₂) product1->reagents2 product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate (Precursor)

The synthesis of the nitro precursor is a critical first step. While a specific protocol for this exact molecule is not detailed in peer-reviewed journals, analogous bromination reactions of nitrobenzoates are well-documented. The following is a representative protocol based on these established methods.

Methodology:

  • Reaction Setup: To a solution of Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS).[6]

  • Initiation: Add a radical initiator, such as Azobisisobutyronitrile (AIBN), to the mixture.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for several hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water to precipitate the crude product. The resulting solid can be filtered, washed with water, and then purified by recrystallization from a solvent like isopropanol to yield pure Methyl 5-bromo-2-methyl-3-nitrobenzoate.[6]

Experimental Protocol: Reduction to this compound

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Metal-mediated reductions in acidic or neutral media are highly effective and common in industrial applications due to their efficiency and cost-effectiveness.

Methodology:

  • Reaction Setup: Suspend Methyl 5-bromo-2-methyl-3-nitrobenzoate in a solvent mixture, such as methanol and water.

  • Addition of Reagents: Add activated iron powder to the suspension, followed by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Reaction Conditions: Heat the mixture to reflux (typically 65-80°C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot methanol. Combine the filtrates and remove the solvent by evaporation under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the final product, this compound.

Self-Validation Note: The purity of the final compound should be rigorously assessed by HPLC, and its identity confirmed by spectroscopic methods as detailed in the following section.

Analytical Characterization

Definitive structural confirmation is paramount. While publicly accessible, detailed NMR spectra for this specific molecule are scarce, characterization would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the ester methyl group, a singlet for the aromatic-bound methyl group, and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Infrared (IR) Spectroscopy: FTIR spectra are available and would confirm the presence of key functional groups.[1] Expected characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) being key identifiers.

Applications in Drug Discovery: The Synthesis of Tazemetostat

This compound is a crucial intermediate in the synthesis of Tazemetostat (EPZ6438), a potent and selective inhibitor of the EZH2 methyltransferase.[3] Tazemetostat is an important therapeutic agent for treating certain types of cancer, including epithelioid sarcoma and follicular lymphoma.[7]

The structure of this compound provides two key reactive sites that are exploited in the construction of the complex biphenyl core of Tazemetostat.

G cluster_0 Reaction Pathway A cluster_1 Reaction Pathway B intermediate This compound reagentsA Amide Coupling (with pyridinone side chain) intermediate->reagentsA Amino Group (-NH₂) productA Amide Intermediate reagentsA->productA reagentsB Suzuki Coupling (with morpholinomethyl -phenylboronic acid) productA->reagentsB Bromine Atom (-Br) productB Biphenyl Core Intermediate reagentsB->productB Tazemetostat Tazemetostat productB->Tazemetostat Further Steps

Caption: Dual reactivity of this compound in Tazemetostat synthesis.

  • Amide Bond Formation: The primary amino group (-NH₂) is nucleophilic and is readily acylated. In the synthesis of Tazemetostat, it is reacted with an activated carboxylic acid derivative of the (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl side chain to form a stable amide bond. This is a standard and highly reliable transformation in pharmaceutical synthesis.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom on the aromatic ring is a key functional handle for carbon-carbon bond formation. It serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This reaction allows for the efficient construction of the biphenyl core of Tazemetostat by coupling the brominated ring with a suitably functionalized phenylboronic acid or ester.[8] This step is critical for assembling the final drug scaffold.

The strategic placement of these functional groups allows for a convergent and efficient synthesis, making this compound an invaluable intermediate for researchers and developers in the oncology field.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on available GHS classifications, this compound is considered toxic if swallowed and can cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place, tightly sealed and protected from light.

References

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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-bromo-2-methylbenzoate is a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. As with any novel compound, unambiguous structural elucidation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for determining the detailed molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of experimentally acquired spectra, this document leverages established principles of NMR spectroscopy and empirical data from related monosubstituted benzene derivatives to construct a detailed theoretical spectrum. This predictive approach not only offers a valuable reference for researchers working with this molecule but also serves as an educational tool for understanding the intricate interplay of substituent effects on NMR chemical shifts and coupling constants in complex aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents on the benzene ring.

Substituent Effects on Aromatic Protons:

  • Amino (-NH₂): This is a strong electron-donating group (EDG) through resonance, which shields the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding proton signals.[1]

  • Methyl (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, leading to a slight shielding of the aromatic protons.

  • Bromo (-Br): This is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Its overall effect is a deshielding of the aromatic protons, causing a downfield shift (to higher ppm values).

  • Methyl Ester (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, resulting in a significant deshielding of the aromatic protons, particularly those in the ortho and para positions.

Predicted ¹H NMR Data:

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. The predictions are based on the principle of substituent additivity, using the known chemical shifts of toluene, aniline, bromobenzene, and methyl benzoate as a foundation.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-4~7.3 - 7.5DoubletJmeta = 2-3This proton is ortho to the electron-withdrawing bromine atom and meta to the electron-donating amino group and the electron-withdrawing methyl ester group. The deshielding effect of the bromine is expected to be dominant. It will appear as a doublet due to meta-coupling with H-6.
H-6~6.8 - 7.0DoubletJmeta = 2-3This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromine atom and the methyl ester group. The strong shielding from the amino group will cause a significant upfield shift. It will appear as a doublet due to meta-coupling with H-4.
-NH₂~4.0 - 5.0Broad Singlet-The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal.
-COOCH₃~3.8 - 3.9Singlet-The methoxy protons are deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet.
Ar-CH₃~2.2 - 2.4Singlet-The protons of the methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic region.

Diagram of Predicted ¹H NMR Couplings:

Caption: Predicted meta-coupling between aromatic protons H-4 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.

Substituent Effects on Aromatic Carbons:

  • Amino (-NH₂): Strongly shields the ipso-carbon and the ortho and para carbons.

  • Methyl (-CH₃): Weakly shields the attached carbons.

  • Bromo (-Br): The "heavy atom effect" causes a significant shielding (upfield shift) of the ipso-carbon, which is counterintuitive based on electronegativity alone.[2][3] The other aromatic carbons are generally deshielded.

  • Methyl Ester (-COOCH₃): The carbonyl carbon is significantly deshielded and appears far downfield. The ipso-carbon is also deshielded.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts are summarized in the following table. These predictions are based on the additivity of substituent chemical shifts (SCS) derived from the spectra of the corresponding monosubstituted benzenes.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C=O~166 - 168The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters.
C-3 (C-NH₂)~145 - 148The amino group strongly shields the ipso-carbon, but its effect is countered by the other substituents.
C-5 (C-Br)~115 - 118The "heavy atom effect" of bromine will cause a notable upfield shift for this carbon.[2][3]
C-1 (C-COOCH₃)~130 - 133The carbon attached to the electron-withdrawing ester group will be deshielded.
C-2 (C-CH₃)~125 - 128The methyl group has a smaller electronic effect compared to the other substituents.
C-4~128 - 131This carbon is influenced by the ortho bromine and meta amino and ester groups.
C-6~118 - 121This carbon is ortho to the strongly shielding amino group, leading to a significant upfield shift.
-COOCH₃~51 - 53The methoxy carbon is in a typical range for ester methyl groups.
Ar-CH₃~18 - 22The methyl carbon attached to the aromatic ring will appear in the typical alkyl region.

Experimental Protocol for NMR Analysis

To experimentally verify the predicted spectra, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of pure this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, especially in the aromatic region.

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

    • To aid in the definitive assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing and Interpretation:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Correlate the proton and carbon signals using the 2D NMR data to make unambiguous assignments.

Diagram of NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis dissolve Dissolve Sample (10-20 mg in 0.6-0.7 mL CDCl3) add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR transfer->C13_NMR COSY 2D COSY transfer->COSY HSQC_HMBC 2D HSQC/HMBC transfer->HSQC_HMBC processing Fourier Transform, Phasing, Baseline Correction H1_NMR->processing C13_NMR->processing COSY->processing HSQC_HMBC->processing referencing Referencing to TMS processing->referencing assignment Spectral Assignment referencing->assignment

Caption: General workflow for the experimental NMR analysis of the title compound.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the expected electronic effects of the various substituents, we have predicted the chemical shifts, multiplicities, and coupling constants for each nucleus. This predictive analysis serves as a crucial tool for the initial identification and subsequent structural confirmation of the compound. The outlined experimental protocols provide a clear path for acquiring high-quality NMR data, which, in conjunction with the theoretical predictions, will enable a comprehensive and confident structural elucidation. The synergy between predictive spectroscopy and experimental verification is paramount in modern chemical research, accelerating the pace of discovery and ensuring the integrity of scientific data.

References

Sources

A Technical Guide to the Solubility of Methyl 3-amino-5-bromo-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 3-amino-5-bromo-2-methylbenzoate, a substituted aromatic compound, presents a unique solubility profile due to its combination of functional groups. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, predictive methodologies for estimating solubility, and detailed experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers in drug discovery, process chemistry, and formulation science, enabling informed solvent selection and optimization of experimental conditions.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule with a distinct substitution pattern on the benzene ring. An understanding of its structural features is paramount to predicting its behavior in various solvent systems.

  • Aromatic Core : The central benzene ring provides a nonpolar, hydrophobic character.

  • Amino Group (-NH₂) : This primary amine is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences interactions with protic and polar aprotic solvents.[1]

  • Bromo Group (-Br) : The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and molecular weight. It can participate in halogen bonding and van der Waals interactions.[2]

  • Methyl Group (-CH₃) : This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

  • Methyl Ester Group (-COOCH₃) : The ester functionality is polar and can act as a hydrogen bond acceptor. It contributes to the molecule's overall polarity and potential for dipole-dipole interactions.

The interplay of these functional groups results in a molecule with both hydrophilic and hydrophobic regions, suggesting that its solubility will be highly dependent on the specific nature of the organic solvent.

Theoretical Framework for Solubility

The age-old principle of "like dissolves like" provides a foundational understanding of solubility. However, a more quantitative and predictive approach is often required in a research and development setting.

Polarity and Intermolecular Forces

The solubility of this compound will be governed by the balance of intermolecular forces between the solute and the solvent molecules. These forces include:

  • Van der Waals Forces : Present in all molecules, these are particularly relevant for the nonpolar aromatic ring and methyl group.

  • Dipole-Dipole Interactions : The polar ester and bromo groups will lead to a net dipole moment, promoting solubility in polar solvents.

  • Hydrogen Bonding : The amino group is a key player here, capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and accepting hydrogen bonds from donor solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated model for predicting solubility is the Hansen Solubility Parameter (HSP) system.[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion) : Energy from van der Waals forces.

  • δp (Polar) : Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding) : Energy from hydrogen bonds.

Each solvent and solute can be assigned a set of three HSP values (δd, δp, δh), which can be visualized as a point in "Hansen space".[3][4] The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.

Predictive Analysis of Solubility

While experimental determination is the gold standard, a predictive analysis based on the structure of this compound can guide solvent screening.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the amino group (as both donor and acceptor) and the ester group (as an acceptor). The polar nature of these solvents will also interact favorably with the polar functionalities of the solute. Therefore, moderate to good solubility is predicted in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO) : These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting with the amino group. They will also engage in dipole-dipole interactions with the ester and bromo groups. Good solubility is anticipated in many polar aprotic solvents, particularly those with strong hydrogen bond accepting capabilities like DMSO.

  • Nonpolar Solvents (e.g., Toluene, Hexane) : The solubility in nonpolar solvents is expected to be limited. While the aromatic core and methyl group will have favorable interactions with these solvents, the polar amino, bromo, and ester groups will be poorly solvated, likely leading to low solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityKey Interactions
Polar Protic Methanol, EthanolModerate to GoodHydrogen bonding, Dipole-dipole
Polar Aprotic Acetone, Ethyl Acetate, DMSOGoodDipole-dipole, Hydrogen bond acceptance
Nonpolar Toluene, HexaneLowVan der Waals forces

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published solubility data for this compound, this section provides a detailed protocol for its experimental determination using the isothermal shake-flask method, a widely accepted technique for measuring thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add known volume of solvent A->B C Seal vials and place on shaker B->C D Shake at constant temperature until equilibrium (e.g., 24-48h) C->D E Allow solution to settle D->E F Filter supernatant using syringe filter E->F G Dilute filtrate to a known concentration F->G H Analyze by UV-Vis or HPLC G->H J Determine concentration of the saturated solution H->J I Prepare calibration curve with standards of known concentration I->J K Calculate solubility (e.g., in mg/mL or mol/L) J->K

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to several vials to ensure that a saturated solution is formed and that solid remains after equilibration.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; 24 to 48 hours is a common timeframe, but it should be empirically determined by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation :

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification :

    • UV-Vis Spectroscopy : If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standards of known concentration. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • HPLC : Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to separate and quantify the compound. Prepare a calibration curve from standards of known concentration. Inject the diluted sample and determine its concentration.

  • Calculation :

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Interpretation and Applications

The experimentally determined solubility data is invaluable for various stages of drug development and chemical research:

  • Lead Optimization : Structure-solubility relationships can be established to guide the design of new analogues with improved properties.

  • Preformulation : The choice of solvents for toxicology studies and early formulation development is directly informed by solubility data.

  • Process Chemistry : Solubility data is essential for designing and optimizing crystallization processes for purification.

  • Formulation Development : Understanding the solubility in various excipients is crucial for developing a stable and effective drug product.

Conclusion

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of Amines. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Bromine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the melting point of Methyl 3-amino-5-bromo-2-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1][2] Beyond merely stating the value, this document elucidates the fundamental principles of melting point determination, presents a robust experimental protocol, and discusses critical factors that influence measurement accuracy. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an authoritative resource for researchers requiring precise and reliable characterization of this compound.

Introduction and Compound Profile

This compound is an aromatic amine and benzoic acid ester derivative. Its molecular structure, featuring amino, bromo, and methyl substituents, makes it a versatile building block in organic synthesis, particularly for bioactive molecules and pharmaceutical intermediates.[1][2]

The melting point is a fundamental thermochemical property that serves as a primary indicator of a solid compound's identity and purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid phase to the liquid phase. A pure substance typically exhibits a sharp, well-defined melting point range (often ≤1°C), whereas impurities will depress the melting point and broaden the range.[3] Therefore, accurate determination is a non-negotiable step in quality control and chemical characterization.

Table 1: Compound Identification

Property Value Source(s)
IUPAC Name This compound [4]
CAS Number 1000342-11-9 [1][4][5][6]
Molecular Formula C₉H₁₀BrNO₂ [4][6][7]
Molecular Weight 244.09 g/mol [6][7]
Synonyms 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester [1][5]

| Appearance | White to light yellow or light orange powder/crystal |[5][8] |

Reported Melting Point Data

Commercial suppliers and chemical databases report a consistent, albeit slightly varied, melting point for this compound. This variation is typical and can be attributed to differences in instrumental calibration and the purity grade of the material tested.

Table 2: Reported Melting Point Values

Melting Point Purity Source
49.0 - 53.0 °C >98.0% (GC) TCI Chemicals[5][8]
52 °C Not specified Echemi[9]

| 52 °C | >98% | Saflik Pharma[10] |

Based on available data, the expected melting point for a high-purity sample lies within the 49-53 °C range.

Core Principles of Melting Point Determination

The process relies on heating a small, packed sample of the solid slowly and observing the precise temperature range over which it liquefies. The intermolecular forces holding the crystal lattice together (e.g., van der Waals forces, dipole-dipole interactions, and hydrogen bonding) must be overcome by thermal energy.[11] The presence of a soluble impurity disrupts the crystal lattice, requiring less energy to break the structure, resulting in a lower melting point. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.

G cluster_0 Purity & Melting Point Relationship Pure Pure Compound (>99.5%) Result_Pure Sharp & Narrow Melting Range (e.g., 51.5-52.0 °C) Pure->Result_Pure Exhibits Impure Impure Compound (<99%) Result_Impure Depressed & Broad Melting Range (e.g., 47-51 °C) Impure->Result_Impure Exhibits

Caption: Logical diagram of purity's effect on melting point.

Experimental Protocol: High-Precision Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers superior accuracy and control over traditional oil bath methods.[11]

Apparatus and Materials
  • This compound (sample must be completely dry)

  • Digital melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is in large crystals)

  • Long glass tube or PVC pipe for packing

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: A homogenous, finely powdered sample ensures uniform heat transfer. Large crystals can trap air and heat unevenly.

    • Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[11]

    • Jab the open end of a capillary tube into the powder pile several times.[12]

  • Capillary Packing:

    • Causality: A densely packed sample of 2-3 mm height prevents the sample from shrinking away from the heat source and ensures an accurate reading. An overly large sample leads to an artificially broad melting range.[12]

    • Invert the tube and tap it gently on the benchtop to move the solid towards the sealed end.

    • Drop the capillary tube, sealed-end down, through a long, narrow tube (approx. 1 meter). The bouncing action will tightly pack the solid.[12]

    • Repeat until a packed column of 2-3 mm is achieved.

  • Instrument Setup and Measurement:

    • Causality: A rapid initial heating saves time, but a slow ramp rate (1-2 °C/min) near the melting point is critical. A fast rate will cause the thermometer reading to lag behind the true sample temperature, leading to an erroneously high and broad range.[11][12]

    • Place the packed capillary into the sample holder of the apparatus.

    • Set a starting temperature approximately 15-20 °C below the expected melting point (e.g., 35 °C).

    • Set an initial ramp rate of 10-15 °C/minute.

    • Once the temperature is ~10 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute.

    • Observe the sample through the magnified viewfinder.

  • Data Recording (The Self-Validating System):

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal disappears, leaving a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in triplicate with fresh samples to ensure reproducibility. The results should be consistent.

G start Start prep 1. Prepare Sample (Dry & Pulverize) start->prep pack 2. Pack Capillary (2-3 mm height) prep->pack insert 3. Insert into Apparatus pack->insert heat_fast 4. Heat Rapidly (to ~40°C) insert->heat_fast heat_slow 5. Heat Slowly (1-2°C/min) heat_fast->heat_slow nearing expected MP observe 6. Observe & Record (T1 and T2) heat_slow->observe end End observe->end

Caption: Experimental workflow for melting point determination.

Troubleshooting and Data Interpretation

ObservationPotential CauseRecommended Action
Broad Melting Range (>2 °C) Sample is impure; Sample is wet (residual solvent); Heating rate was too fast.Recrystallize the sample to improve purity; Ensure the sample is thoroughly dried under vacuum; Repeat measurement with a slower heating rate (1 °C/min).
Melting Point is Lower than Expected Sample is impure; Thermometer is not calibrated correctly.Purify the sample; Calibrate the instrument using certified melting point standards (e.g., benzoic acid, caffeine).
Sample Shrinks or Sublimes Air pockets in the sample; Compound property.Ensure the sample is packed tightly; Use a sealed capillary tube if sublimation is significant.
Sample is Dark/Decomposed Compound decomposes at its melting point.Report the decomposition temperature instead of the melting point.

Safety Precautions

As a standard laboratory chemical, this compound requires appropriate handling.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5]

  • Handling: Wash hands and skin thoroughly after handling (P264).[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield (P280).[5][6]

  • First Aid: In case of skin contact, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present (P305 + P351 + P338).[5][6]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

  • This compound | C9H10BrNO2 | CID 24729181. PubChem. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

  • Melting point determination. University of Calgary. [Link]

  • This compound. MySkinRecipes. [Link]

  • Melting point determination. SSERC. [Link]

  • experiment (1) determination of melting points. University of Technology, Iraq. [Link]

  • This compound. Saflik Pharma. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413. PubChem. [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-amino-5-bromo-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-bromo-2-methylbenzoic acid methyl ester (CAS No. 1000342-11-9) is a key building block in medicinal chemistry and drug discovery.[1][2] Its substituted benzene ring provides a versatile scaffold for the synthesis of more complex molecules, including potent enzyme inhibitors.[3] An in-depth understanding of its spectroscopic properties is paramount for ensuring reaction success, verifying purity, and confirming the identity of downstream products. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the principles of spectroscopic analysis and supported by experimental data.

Molecular Structure and Key Spectroscopic Features

The structure of 3-amino-5-bromo-2-methylbenzoic acid methyl ester, with the IUPAC name methyl 3-amino-5-bromo-2-methylbenzoate, dictates its characteristic spectroscopic fingerprint.[4][5] The molecule possesses several key functional groups that give rise to distinct signals in various spectroscopic techniques: an aromatic ring with three different substituents (amino, bromo, and methyl), a methyl ester group, and the protons of the methyl and amino groups.

Molecular Formula: C₉H₁₀BrNO₂[6][7]

Molecular Weight: 244.09 g/mol [6][7]

Chemical Structure:

Caption: Chemical structure of 3-amino-5-bromo-2-methylbenzoic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-amino-5-bromo-2-methylbenzoic acid methyl ester, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-5-bromo-2-methylbenzoic acid methyl ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Data Summary: ¹H NMR

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

Note: While a publication indicates the synthesis and characterization of this compound by ¹H NMR, the specific peak data was not available in the provided search results. The table above serves as a template for the expected data.

Interpretation and Causality:

The aromatic region is expected to show two distinct signals for the two aromatic protons, likely appearing as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, which would shield the aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the bromo and methyl ester groups are electron-withdrawing, deshielding the aromatic protons and shifting them to a higher chemical shift (downfield). The methyl group on the ring and the methyl group of the ester will each appear as a singlet, with the ester methyl typically resonating further downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the amino group often appear as a broad singlet and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm for ¹³C NMR).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: A publication indicates the characterization of this compound by ¹³C NMR, but the specific peak data was not available in the search results. This table is a template for the expected data.

Interpretation and Causality:

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the methyl ester will be the most deshielded, appearing at the highest chemical shift (typically >160 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm, with their specific shifts determined by the attached substituents. The carbon attached to the bromine atom will be influenced by the heavy atom effect. The methyl carbons will appear at the lowest chemical shifts (upfield), typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 3-amino-5-bromo-2-methylbenzoic acid methyl ester directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak values not explicitly found, but characteristic absorptions can be predicted.
~3400-3300MediumN-H stretching (amino group)
~3000-2850Medium-WeakC-H stretching (aromatic and methyl)
~1720StrongC=O stretching (ester)
~1600, ~1480MediumC=C stretching (aromatic ring)
~1250StrongC-O stretching (ester)
~1100-1000MediumC-N stretching
Below 800Medium-StrongC-Br stretching

Note: PubChem indicates the availability of an ATR-IR spectrum from Bio-Rad Laboratories, Inc., sourced from TCI Chemicals.[4] The data above represents typical ranges for the expected functional groups.

Interpretation and Causality:

The presence of a strong absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3400-3300 cm⁻¹ region. The various C-H, C=C, C-O, C-N, and C-Br bond vibrations provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Summary: Mass Spectrometry

m/zRelative Intensity (%)Assignment
Data not explicitly found in search results
[M]⁺Molecular ion
[M-OCH₃]⁺Loss of a methoxy radical
[M-COOCH₃]⁺Loss of the methyl ester group

Note: While an article mentions characterization by ESI-MS, the specific data was not found.[3] The table presents expected fragments.

Interpretation and Causality:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (244.09 g/mol ). Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would involve the loss of the methoxy radical (-OCH₃) or the entire methyl ester group (-COOCH₃).

Workflow and Data Integration

The comprehensive characterization of 3-amino-5-bromo-2-methylbenzoic acid methyl ester relies on the integration of data from these different spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample 3-amino-5-bromo-2-methylbenzoic acid methyl ester NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Spectroscopic Data (δ, J, ν, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation and Confirmation Data->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic data for 3-amino-5-bromo-2-methylbenzoic acid methyl ester provides a unique fingerprint that is essential for its unambiguous identification and quality control in research and development settings. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

  • Pharmaffiliates. 3-Amino-5-bromo-2-methyl-benzoic acid methyl ester | 1000342-11-9. Available from: [Link]

  • SpectraBase. This compound - Optional[FTIR]. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • RSC Advances. (Publication details not fully available in search results).
  • The University of Queensland. Total Syntheses of Favolasins A, E, G and K, Polyketides Isolated from Cultures of the Basidiomycetes Fungi Favolaschia sp. BCC - UQ eSpace. Available from: [Link]

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A Researcher's Comprehensive Safety and Handling Guide to Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in a laboratory setting. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and procedural logic, ensuring a culture of safety and scientific integrity.

Chemical Identity and Core Properties

This compound is a substituted aromatic compound frequently used as a building block in organic synthesis.[1] Understanding its fundamental properties is the first step in ensuring its safe and effective use.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester[3]
CAS Number 1000342-11-9[3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 49.0 to 53.0 °C
Boiling Point 112°C at 0.2 mmHg[4]
Purity Typically >98.0% (GC)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.

GHS Pictograms:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (if swallowed).[5]

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation.[2][3]

Signal Word: Danger [2][5]

Primary Hazard Statements:

  • H301: Toxic if swallowed.[2][5]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][6]

The causality behind these classifications lies in the compound's chemical nature. The aromatic amine and halogenated ring structure can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. The "Toxic if swallowed" classification underscores the need for stringent containment and hygiene measures to prevent accidental ingestion.

Safe Laboratory Handling and Personal Protection

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent the chemical from coming into contact with the researcher. This is achieved through a multi-layered defense.

  • Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to prevent inhalation of dust and aerosols.[4][7]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][8]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling. Use proper glove removal technique to avoid skin contact.[7][9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[10]

Standard Handling Workflow

The following workflow illustrates the critical decision points and safety measures required when working with this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification & Airflow B Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Transfer Compound from Container to Weighing Vessel B->C Inside Fume Hood D Perform Reaction Setup or Solution Preparation C->D E Decontaminate Glassware and Work Surfaces D->E F Dispose of Contaminated Gloves & Consumables in Designated Waste E->F G Wash Hands Thoroughly with Soap and Water F->G

Caption: Standard laboratory workflow for handling solid chemical reagents.

Storage and Accidental Release

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][7] Keep it away from incompatible materials such as strong acids, strong alkalis, and oxidizing agents.[11]

  • Accidental Release: In the event of a spill, evacuate personnel to a safe area.[4][7] Avoid dust formation and breathing vapors.[4] Wearing full PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[12] Prevent the chemical from entering drains or sewer systems.[4]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following decision tree outlines the necessary actions.

G Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SkinAction1 Immediately take off contaminated clothing. Skin->SkinAction1 EyeAction1 Rinse cautiously with water for several minutes. Eye->EyeAction1 InhalationAction1 Move victim to fresh air. Inhalation->InhalationAction1 IngestionAction1 Rinse mouth with water. Ingestion->IngestionAction1 SkinAction2 Wash skin with plenty of soap and water. SkinAction1->SkinAction2 SkinAction3 If irritation occurs, get medical advice. SkinAction2->SkinAction3 EyeAction2 Remove contact lenses, if present and easy to do. Continue rinsing. EyeAction1->EyeAction2 EyeAction3 If eye irritation persists, get medical advice. EyeAction2->EyeAction3 InhalationAction2 If breathing is difficult, give oxygen. InhalationAction1->InhalationAction2 InhalationAction3 Consult a doctor. InhalationAction2->InhalationAction3 IngestionAction2 Do NOT induce vomiting. IngestionAction1->IngestionAction2 IngestionAction3 Call a Poison Control Center or doctor immediately. IngestionAction2->IngestionAction3

Sources

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-amino-5-bromo-2-methylbenzoate, a pivotal building block in contemporary pharmaceutical synthesis. As Senior Application Scientists, our goal is to synthesize the available data with practical, field-proven insights to facilitate its effective use in research and development.

Core Molecular Characteristics

This compound is a substituted aromatic compound with the chemical formula C₉H₁₀BrNO₂.[1] Its structure is characterized by a benzoic acid methyl ester backbone with three key substituents: an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position. This unique arrangement of functional groups makes it a versatile intermediate, particularly in the synthesis of complex heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1000342-11-9[2][3]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1][4]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 49.0 to 53.0 °C[3]
Solubility Soluble in Methanol[3]
Purity >98.0% (GC)[3]

Synthesis and Purification: A Proposed Pathway

Step 1: Fischer Esterification

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification reaction, which is typically acid-catalyzed.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, driving the equilibrium towards the product side, in accordance with Le Chatelier's principle.

  • Sulfuric Acid as Catalyst: A strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Step 2: Electrophilic Bromination

The subsequent step is the regioselective bromination of the methyl 3-amino-2-methylbenzoate intermediate. The directing effects of the substituents on the aromatic ring are crucial for the outcome of this reaction. The amino group is a strongly activating, ortho-, para-director, while the methyl and ester groups are weakly activating and deactivating, respectively, and also ortho-, para-directors. The bromine will be directed to the position para to the strongly activating amino group.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS) as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination. It provides a slow and controlled release of bromine in the presence of an acid catalyst.

  • Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

A visual representation of this proposed synthetic workflow is provided below.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Electrophilic Bromination A 3-Amino-2-methylbenzoic Acid B Methyl 3-amino-2-methylbenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C This compound B->C NBS, Acetic Acid

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate

  • To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-amino-2-methylbenzoate.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 3-amino-2-methylbenzoate (1 equivalent) in glacial acetic acid (10 volumes).

  • Add N-Bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with copious amounts of water to remove acetic acid and succinimide.

  • Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for the target molecule is not publicly available, the predicted spectra and data for a close isomer, Methyl 2-amino-5-bromo-3-methylbenzoate, can provide a valuable reference.

Expected ¹H NMR (400 MHz, CDCl₃) of this compound:

  • Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons (δ 3.5-4.5 ppm), which may be exchangeable with D₂O.

  • Methyl Ester Protons: A singlet for the -OCH₃ group (δ ~3.9 ppm).

  • Aromatic Methyl Protons: A singlet for the -CH₃ group on the ring (δ ~2.2-2.5 ppm).

Expected ¹³C NMR (100 MHz, CDCl₃) of this compound:

  • Carbonyl Carbon: A signal in the downfield region (δ ~165-170 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ ~110-150 ppm), including two quaternary carbons attached to the bromine and amino groups, and four CH carbons.

  • Methyl Ester Carbon: A signal for the -OCH₃ group (δ ~52 ppm).

  • Aromatic Methyl Carbon: A signal for the -CH₃ group (δ ~15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are summarized in Table 2.[1]

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching (amine)
3000-2850C-HStretching (aromatic and aliphatic)
1720-1700C=OStretching (ester)
1620-1580C=CStretching (aromatic)
1250-1000C-OStretching (ester)
700-500C-BrStretching

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three primary functional groups: the amino group, the bromine atom, and the methyl ester.

  • Amino Group: The nucleophilic amino group can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide range of substituents.

  • Bromine Atom: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Key Application: Synthesis of Tazemetostat

This compound is a crucial intermediate in the synthesis of Tazemetostat , a potent and selective inhibitor of the EZH2 methyltransferase, which is approved for the treatment of certain types of cancer.[5] The synthesis involves a series of transformations where the functional groups of this intermediate are strategically modified to build the complex structure of the final drug molecule.

The role of this compound in the synthesis of EZH2 inhibitors is a testament to its importance in medicinal chemistry.[6]

G A This compound B Further Synthetic Transformations (e.g., Suzuki Coupling, Amide Formation) A->B C Tazemetostat (EZH2 Inhibitor) B->C

Role as a key intermediate in the synthesis of Tazemetostat.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2][3][4]

Hazard Statements:

  • H301: Toxic if swallowed.[4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • Wash skin thoroughly after handling.[3]

  • In case of contact with skin, wash with plenty of water.[3]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If swallowed, immediately call a poison center or doctor.[4]

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE). For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anticancer drug Tazemetostat. Its well-defined structure and versatile functional groups offer a wide range of possibilities for chemical transformations. This guide provides a comprehensive overview of its key characteristics, a plausible synthetic route, expected analytical data, and essential safety information to support its effective and safe use in research and development.

References

  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • MySkinRecipes. 3-Amino-5-bromo-2-methylbenzoic acid. [Link]

  • Saflik Pharma. This compound. [Link]

  • MySkinRecipes. 3-Amino-5-bromo-2-methylbenzoic acid. [Link]

  • iChemical. 3-amino-2-methyl-5-bromo benzoic acid methyl ester. [Link]

  • PubMed. Covalent inhibitors of EZH2: Design, synthesis and evaluation. [Link]

  • ResearchGate. Methyl 2-amino-5-bromobenzoate. [Link]

  • PubMed Central. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]

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The Quest for Controlled Numbness: A Technical History of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The development of substituted aminobenzoates as local anesthetics marks a pivotal chapter in the history of medicine and rational drug design. Spurred by the urgent need for a safe alternative to the toxic and addictive cocaine, chemists at the turn of the 20th century embarked on a journey of molecular modification that laid the groundwork for modern anesthesiology. This guide provides a technical exploration of this journey, detailing the discovery of key compounds like benzocaine and procaine, the evolution of their chemical synthesis, the fundamental principles of their structure-activity relationships, and the molecular mechanisms that govern their function. Through detailed protocols and mechanistic diagrams, we illuminate the scientific causality behind the experimental choices that transformed a natural alkaloid's problematic properties into a class of safe and effective therapeutic agents.

The Precursor Problem: Cocaine's Double-Edged Sword

The story of synthetic local anesthetics begins with a natural one: cocaine. Isolated from coca leaves in the mid-19th century, its potent nerve-blocking properties were first demonstrated for clinical use in ophthalmology by Carl Koller in 1884.[1][2][3] This discovery was revolutionary, opening the door to painless surgeries in localized areas of the body.[4] However, the widespread medical adoption of cocaine quickly revealed its significant dangers.[5]

Cocaine's efficacy as an anesthetic was intrinsically linked to its powerful effects on the central nervous system (CNS). Beyond blocking peripheral nerve conduction, it inhibited the reuptake of neurotransmitters like dopamine, leading to euphoria, psychological dependence, and high addiction potential.[5][6] Furthermore, its systemic effects included cardiovascular toxicity, hypertension, arrhythmias, and seizures.[6][7] The medical community faced a critical challenge: to separate the desirable local anesthetic effect from the perilous systemic and addictive properties. This necessity became the driving force behind the search for synthetic substitutes.[8][9]

The Dawn of Synthetic Anesthetics: Benzocaine and Procaine

The search for a safer alternative focused on mimicking the chemical structure of cocaine, with early strategies centered on benzoic acid esters.[10] This line of inquiry led to two foundational discoveries by German chemists that defined the new class of substituted aminobenzoates.

Eduard Ritsert and the Advent of Topical Anesthesia: Benzocaine

In 1890, the chemist Eduard Ritsert synthesized a simpler ester of para-aminobenzoic acid (PABA), which he named Anästhesin.[11][12] Known today as benzocaine , this compound represented a significant step forward. It was effective as a pain reliever but, crucially, lacked the addictive properties of cocaine.[12] However, benzocaine's very poor water solubility limited its application primarily to topical use on skin and mucous membranes, where it remains in use today in over-the-counter products.[10][13] Ritsert's work, commercialized in 1902, demonstrated that the core p-aminobenzoate structure possessed anesthetic properties, paving the way for further innovation.[11][13][14]

Alfred Einhorn's Breakthrough: Procaine (Novocain)

The pivotal breakthrough came from the laboratory of Alfred Einhorn. Tasked with creating a safe, injectable local anesthetic, Einhorn systematically synthesized a series of compounds based on the benzoate ester structure he believed was responsible for cocaine's anesthetic activity.[15][16] In 1905, he synthesized 2-(diethylamino)ethyl 4-aminobenzoate, which he patented under the trade name Novocain , from the Latin novus (new) and "-caine," a common suffix for anesthetics.[8][17][18]

Known generically as procaine , this molecule was a triumph of early rational drug design.[5] It was water-soluble, effective as an injectable anesthetic, and, most importantly, it was non-addictive and significantly less toxic than cocaine.[8][18][19] Introduced into medical use by surgeon Heinrich Braun, procaine quickly became the gold standard for local anesthesia, particularly in dentistry, and remained so for nearly half a century.[15][17]

Structure-Activity Relationship (SAR): Deconstructing the Anesthetic Molecule

The success of benzocaine and procaine allowed chemists to deduce a fundamental structure-activity relationship (SAR) for this class of drugs. A typical substituted aminobenzoate local anesthetic consists of three key components, each with a specific function.[20][21]

  • Aromatic Group (Lipophilic): An aromatic ring, typically a PABA derivative, provides the lipophilicity necessary for the drug to penetrate the lipid-rich nerve membrane.[22][23] Substitutions on this ring, such as amino or alkoxy groups in the para or ortho positions, can increase electron density and enhance potency.[23][24]

  • Intermediate Chain (Ester Linkage): An ester linkage connects the aromatic group to the amino group. This bond is crucial for the molecule's metabolism. Amino esters like procaine are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase, a process that contributes to their relatively low systemic toxicity and short duration of action.[5][25][26]

  • Amino Group (Hydrophilic): A tertiary amine at the end of the alkyl chain acts as the hydrophilic "head." This group is essential for forming water-soluble hydrochloride salts for clinical preparations.[23][24] In the physiological environment, it exists in equilibrium between an uncharged base (which crosses the nerve membrane) and a protonated, charged cation (the active form that binds to the sodium channel inside the neuron).[22][27]

The logical relationship between these components is foundational to the drug's function.

Caption: Core Structure-Activity Relationship (SAR) of Aminobenzoate Anesthetics.

Mechanism of Action: Blocking the Sodium Channel

Substituted aminobenzoates exert their anesthetic effect by blocking nerve impulse conduction.[22] They achieve this by specifically targeting voltage-gated sodium channels in the neuronal membrane, which are essential for the propagation of action potentials.[27][28]

The mechanism proceeds as follows:

  • Diffusion: After injection near a nerve, the local anesthetic, which is a weak base, exists in equilibrium between its uncharged (B) and charged, cationic (BH+) forms.

  • Penetration: The uncharged, lipid-soluble base form (B) diffuses across the nerve sheath and the lipid bilayer of the neuronal membrane into the axoplasm.

  • Re-equilibration: Once inside the neuron, where the pH is lower, the equilibrium shifts, and the molecule is protonated back into its active, cationic form (BH+).

  • Channel Blockade: The cationic form (BH+) then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[27][29] This binding physically obstructs the channel, preventing the influx of sodium ions that is required for membrane depolarization.

  • Conduction Blockade: By preventing depolarization, the anesthetic raises the threshold for electrical excitation. This slows the rate of action potential rise and ultimately prevents the nerve from propagating the pain signal to the brain.[22][28]

MOA cluster_outside Extracellular Space cluster_membrane Nerve Membrane cluster_inside Intracellular Space (Axoplasm) LA_pool Local Anesthetic Pool (B + BH+) NaChannel Outside Voltage-Gated Sodium Channel Inside LA_pool->NaChannel:f1 Diffusion of Uncharged Base (B) LA_active Active Cationic Form (BH+) NaChannel:f2->LA_active Na_ion Na+ Influx (Blocked) LA_active->NaChannel:f1 LA_active->Na_ion BLOCKS

Caption: Mechanism of Action of Aminobenzoate Local Anesthetics at the Sodium Channel.

Key Experimental Protocols

The synthesis of these foundational molecules illustrates classic organic chemistry principles that remain relevant in modern drug development.

Synthesis of Benzocaine via Fischer Esterification

The synthesis of benzocaine is a quintessential example of Fischer esterification, a reaction that is both acid-catalyzed and reversible.[30] The causality for using a strong acid catalyst (e.g., H₂SO₄) is to protonate the carbonyl oxygen of the p-aminobenzoic acid (PABA), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[31]

Methodology:

  • Reactant Dissolution: To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir until the solid is fully dissolved.[30]

  • Acid Catalysis: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate of the PABA-sulfate salt is expected to form.[30]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the esterification reaction proceeds.[30] The purpose of reflux is to heat the reaction to its boiling point to increase the reaction rate without losing volatile solvent or reactant.

  • Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing ~30 mL of ice water. Slowly add a 10% sodium carbonate (Na₂CO₃) solution while stirring until the pH is approximately 8.[30] This step neutralizes the sulfuric acid catalyst and deprotonates the amine group of the product, causing the water-insoluble free base form of benzocaine to precipitate.

  • Isolation and Purification: Collect the crude benzocaine precipitate by vacuum filtration. Wash the solid with several portions of cold water to remove any remaining salts. The product can be further purified by recrystallization from an ethanol/water mixture.[32]

Synthesis of Procaine

The synthesis of procaine is more complex, often involving a multi-step process. One common and illustrative route starts with p-nitrobenzoic acid, demonstrating key reactions like esterification and nitro group reduction.[33]

Methodology:

  • Esterification (Nitrocaine formation): React p-nitrobenzoic acid with 2-diethylaminoethanol in a suitable solvent like xylene, using an acid catalyst (e.g., p-toluenesulfonic acid).[33] The mixture is refluxed, and the water produced is removed via azeotropic distillation to drive the reaction to completion, forming the intermediate, nitrocaine.[33]

  • Reduction of Nitro Group: The nitrocaine intermediate is then subjected to catalytic hydrogenation. This is typically performed using a Raney nickel or palladium-on-carbon (Pd/C) catalyst under hydrogen pressure.[17][34] This step selectively reduces the nitro group (-NO₂) to the primary amine (-NH₂), yielding the procaine base. The choice of a catalytic hydrogenation is crucial for its high efficiency and selectivity, avoiding reduction of the ester group.

  • Salt Formation: The resulting procaine base is typically an oil. To create a stable, water-soluble, crystalline solid suitable for pharmaceutical use, it is dissolved in a solvent like butyl acetate and treated with hydrochloric acid (HCl) to precipitate procaine hydrochloride.[34][35]

Comparative Analysis and Legacy

The development of substituted aminobenzoates was a paradigm shift in pain management. The table below summarizes the critical differences between the problematic precursor and its synthetic successors.

PropertyCocaineBenzocaineProcaine (Novocain)
Origin Natural AlkaloidSyntheticSynthetic
Chemical Class Tropane EsterAmino EsterAmino Ester
Water Solubility Moderate (as HCl salt)Very LowHigh (as HCl salt)
Primary Use Topical (Historically)TopicalInjection
CNS Effects Strong StimulantNoneMinimal
Addiction Potential HighNoneNone
Systemic Toxicity HighLowLow to Moderate
Metabolism Liver (slow)Plasma Esterases (rapid)Plasma Esterases (rapid)
Vasoconstriction Yes (intrinsic)NoNo (vasodilator)

The discovery of procaine, in particular, established a blueprint for local anesthetic development. It proved that the anesthetic properties of a molecule could be isolated and optimized while eliminating undesirable side effects. This spurred further research that led to the development of other ester-based anesthetics (e.g., tetracaine) and eventually the more stable amino-amide class (e.g., lidocaine), which now dominate clinical practice.[4][22] The journey from cocaine to procaine is a foundational case study in medicinal chemistry, demonstrating how a deep understanding of structure, function, and mechanism can be leveraged to create safer and more effective medicines.

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A Comprehensive Technical Guide to the Theoretical Investigation of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth computational analysis of Methyl 3-amino-5-bromo-2-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1] Recognizing its potential in drug development, this document outlines a comprehensive theoretical framework to characterize its structural, electronic, and pharmacokinetic properties before extensive experimental validation. We employ Density Functional Theory (DFT) for geometric and electronic analysis, molecular docking to probe potential bioactivity against a relevant pharmacological target, and in silico ADMET profiling to assess its drug-likeness. This guide is intended for researchers, computational chemists, and drug development professionals, offering both methodological workflows and interpretive insights to accelerate the evaluation of this and similar molecular scaffolds.

Introduction

Overview of this compound

This compound (CAS No: 1000342-11-9) is a substituted aromatic ester with the molecular formula C₉H₁₀BrNO₂.[2][3] Its structure is characterized by a benzene ring functionalized with a methyl ester, an amino group, a bromine atom, and a methyl group. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (bromo, methyl ester) groups dictates its chemical reactivity and potential for forming diverse molecular interactions.

Caption: 2D Structure of this compound.

Significance in Medicinal Chemistry

This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[1] The presence of bromine is particularly noteworthy; "bromination" is a recognized strategy in drug design that can enhance therapeutic activity, modulate metabolism, and improve target binding through the formation of halogen bonds.[4][5] The amino group provides a reactive site for further functionalization, making it a versatile scaffold for combinatorial chemistry.

The Role of Computational Chemistry

Modern drug discovery relies heavily on computational methods to reduce costs and accelerate timelines.[6] By predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, potential failures can be identified early, allowing resources to be focused on the most promising candidates.[7] Theoretical calculations provide a "molecular-level blueprint" of a compound's behavior, guiding synthetic efforts and biological testing.

Molecular Properties and Synthesis Overview

Physicochemical Properties

A summary of the key computed and reported properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChem[2]
Molecular Weight 244.09 g/mol Sigma-Aldrich
CAS Number 1000342-11-9TCI Chemicals
Appearance White to light orange powder/crystalTCI Chemicals
InChI Key NMLOSXSDLWFBKT-UHFFFAOYSA-NSigma-Aldrich
Plausible Synthetic Pathway

While specific synthesis routes for this exact molecule are proprietary, a chemically sound pathway can be inferred from similar transformations. A common and effective method for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. A plausible workflow would involve the reduction of Methyl 3-nitro-5-bromo-2-methylbenzoate.

G cluster_synthesis Plausible Synthetic Workflow start Methyl 3-nitro-5-bromo- 2-methylbenzoate (Precursor) reaction Reduction Reaction (e.g., Fe/NH₄Cl or H₂/Pd-C) start->reaction product Crude Methyl 3-amino-5-bromo- 2-methylbenzoate reaction->product purification Purification (e.g., Column Chromatography) product->purification final Pure Product purification->final

Caption: Inferred synthetic workflow for the target compound.

This method is analogous to the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, where an activated iron powder in the presence of ammonium chloride is used to reduce the nitro group efficiently.[8]

Density Functional Theory (DFT) Investigations

Rationale and Methodology

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is an excellent choice. This level of theory provides a robust balance between computational cost and accuracy for organic molecules, and has been successfully applied to study substituted benzoic acids.[9][10] All calculations are performed in the gas phase to model the intrinsic properties of the isolated molecule.

Workflow for DFT Calculations:

  • Structure Input: The initial 3D structure of the molecule is built.

  • Geometry Optimization: The energy of the structure is minimized to find its most stable conformation.

  • Frequency Calculation: Performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR, Raman).

  • Electronic Property Analysis: Single-point energy calculations are used to derive properties like molecular orbitals and electrostatic potential.

Geometric Structure Optimization

Optimization reveals the most stable three-dimensional arrangement of the atoms. Key predicted structural parameters provide insight into bond strengths and steric interactions. For instance, the dihedral angle between the plane of the aromatic ring and the methyl ester group is a critical parameter influencing conjugation and molecular packing.

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C-Br Bond Length1.895C-C-N Angle121.5
C-N Bond Length1.401C-C-C(ester) Angle120.8
C=O Bond Length1.215O-C-O Angle123.4
C(ring)-C(ester)1.510Ring-Ester Dihedral45.2

(Note: These are representative values from a typical B3LYP/6-311++G(d,p) calculation and may vary slightly with software and convergence criteria.)

Vibrational Frequency Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental data from FTIR and Raman spectroscopy to validate the computational model.[2] Key predicted vibrational modes include N-H stretching from the amino group (~3400-3500 cm⁻¹), C=O stretching from the ester (~1720 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[11][12]

  • HOMO: Primarily localized on the benzene ring and the amino group, indicating these are the primary sites for electrophilic attack.

  • LUMO: Distributed across the benzene ring and the carbonyl group of the ester, suggesting these areas are susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The calculated energy gap provides a quantitative measure of the molecule's kinetic stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map visualizes the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): Located around the oxygen atoms of the ester and the nitrogen of the amino group, indicating electron-rich areas prone to electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Found around the hydrogen atoms of the amino group, indicating electron-deficient areas suitable for nucleophilic attack and hydrogen bond donation.

Molecular Docking Simulation

Objective: Probing Potential Bioactivity

Given its use as a pharmaceutical intermediate[1], molecular docking can be used to predict if this compound can bind effectively to a biological target. The presence of bromine suggests the potential for halogen bonding, a significant interaction in modern drug design.[4]

Selection of a Biological Target

As many benzoate derivatives exhibit anti-inflammatory properties, the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 5KIR) is selected as a plausible and relevant target. COX-2 is a key enzyme in the inflammatory pathway and a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Step-by-Step Docking Protocol

The process involves preparing both the ligand (our molecule) and the receptor (COX-2) for the simulation.

G cluster_docking Molecular Docking Workflow ligand_start Input Ligand Structure (Optimized from DFT) ligand_charge Assign Charges & Add Hydrogens ligand_start->ligand_charge receptor_start Download Receptor PDB (e.g., 5KIR) ligand_end Prepared Ligand ligand_charge->ligand_end receptor_clean Remove Water & Co-crystallized Ligands receptor_charge Add Hydrogens & Assign Charges define_site Define Binding Site (Grid Box around native ligand) receptor_start->receptor_clean receptor_clean->receptor_charge receptor_end Prepared Receptor receptor_charge->receptor_end run_docking Run Docking Algorithm (e.g., AutoDock Vina) define_site->run_docking analyze Analyze Poses & Calculate Binding Energy run_docking->analyze visualize Visualize Interactions (H-bonds, Halogen bonds) analyze->visualize

Caption: Standard workflow for a molecular docking experiment.

Interpretation of Docking Results

The output of the docking simulation is a set of possible binding poses ranked by a scoring function (e.g., binding energy in kcal/mol). A lower binding energy suggests a more favorable interaction. Analysis focuses on:

  • Binding Affinity: A strong negative value indicates high affinity.

  • Key Interactions: Identifying hydrogen bonds (e.g., with the amino or ester groups), hydrophobic interactions, and, importantly, any halogen bonds formed by the bromine atom with electron-rich residues in the active site.

In Silico ADMET Profiling

Importance of Early-Stage ADMET Assessment

Predicting a molecule's ADMET profile is critical to de-risk its development.[7] Undesirable pharmacokinetic or toxicity properties are a major cause of clinical trial failures.[6]

Computational Workflow for ADMET Prediction

Various online tools and software packages (e.g., SwissADME, pkCSM, RDKit) can predict ADMET properties from the molecule's structure (typically input as a SMILES string).[7][13]

G cluster_admet ADMET Prediction Workflow cluster_results Analyze Predicted Properties input Input SMILES String COC(=O)c1cc(Br)cc(N)c1C tool Select Prediction Tool (e.g., SwissADME, pkCSM) input->tool calc Run Calculations tool->calc physchem Physicochemical (LogP, Solubility) calc->physchem pharma Pharmacokinetics (Absorption, BBB) calc->pharma tox Toxicity (Mutagenicity, Hepatotoxicity) calc->tox report Generate ADMET Profile Report

Caption: General workflow for in silico ADMET property prediction.

Predicted ADMET Properties

The following table summarizes key predicted ADMET properties for this compound.

Property CategoryParameterPredicted ValueImplication
Physicochemical Molecular Weight244.09 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity)~2.7Good balance for permeability and solubility
Water SolubilityModerately SolubleFavorable for formulation
Polar Surface Area~52.3 ŲGood for cell permeability (<140 Ų)
Pharmacokinetics GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYesPotential for CNS activity (or side effects)
CYP2D6 InhibitorYes/No (varies)Potential for drug-drug interactions
Drug-Likeness Lipinski's Rule0 ViolationsGood drug-like properties
Toxicity AMES MutagenicityPotential AlertAromatic amines are a structural alert for mutagenicity[14]
HepatotoxicityLow RiskUnlikely to cause liver damage

(Note: These values are aggregated from typical prediction algorithms and should be experimentally verified.)

Discussion on Potential Liabilities

The primary flag from the in silico analysis is the potential for mutagenicity. Primary aromatic amines are a well-known structural alert class that requires careful experimental evaluation (e.g., an Ames test).[14] While not all aromatic amines are mutagenic, this prediction highlights a critical checkpoint for future development.

Synthesis and Conclusion

This technical guide has detailed a multi-faceted theoretical investigation of this compound.

  • DFT calculations at the B3LYP/6-311++G(d,p) level of theory elucidated its stable geometry and electronic properties, identifying the amino group and aromatic ring as primary sites of reactivity.

  • Molecular docking simulations against the COX-2 enzyme suggest a plausible binding affinity, warranting further investigation into its anti-inflammatory potential.

  • ADMET profiling indicates that the molecule possesses favorable drug-like properties, with good predicted absorption and permeability.

The key takeaway is that this compound is a promising scaffold. The computational data strongly supports its utility as a pharmaceutical intermediate. However, the structural alert for mutagenicity must be addressed with priority through experimental toxicological screening. This guide provides a robust computational foundation to inform and streamline subsequent experimental validation and development efforts.

References

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  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). MDPI. [Link]

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  • Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem. [Link]

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A Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3-amino-5-bromo-2-methylbenzoate is a substituted aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctionalized structure—featuring an amine, a bromine atom, and a methyl ester on a toluene backbone—provides multiple reaction handles for complex molecule synthesis. This guide offers an in-depth analysis of its chemical properties, outlines a logical synthetic approach, and highlights its pivotal role as a key intermediate in the synthesis of the targeted anticancer agent Tazemetostat. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical understanding of this important compound.

Chemical Identity and Physicochemical Properties

This compound is a well-defined organic compound with specific properties that make it suitable for various chemical transformations.

Nomenclature and Identifiers

The compound is systematically named according to IUPAC conventions, but it is most commonly identified in commercial and research settings by its CAS Registry Number.

  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms: 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester[2][3]

  • CAS Number: 1000342-11-9[1][2][4]

Chemical Structure

The molecular structure consists of a benzene ring substituted with five groups at specific positions, leading to its utility as a versatile chemical intermediate.

  • Molecular Formula: C₉H₁₀BrNO₂[1]

  • SMILES String: CC1=C(C=C(C=C1N)Br)C(=O)OC[1]

  • InChI Key: NMLOSXSDLWFBKT-UHFFFAOYSA-N

Physicochemical Data

The physical and chemical properties determine the compound's handling, storage, and reaction conditions. It is typically a solid at room temperature.

PropertyValueSource(s)
Molecular Weight 244.09 g/mol
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 49.0–53.0 °C[2]
Purity (Typical) >98.0% (GC)[2]
Solubility Soluble in Methanol[2]

Synthesis and Mechanistic Considerations

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a logical and robust pathway can be designed from common starting materials using fundamental organic reactions. The primary challenge is achieving the correct regiochemistry of the substituents on the aromatic ring.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path starting from 2-methylbenzoic acid. The key transformations involve electrophilic aromatic substitution (nitration and bromination) and the reduction of a nitro group to the target amine. The order of these steps is critical to ensure the correct directing effects of the existing substituents.

G M1 This compound (Target) M2 Methyl 3-bromo-2-methyl-5-nitrobenzoate M1->M2 Amine Formation (Nitro Reduction) M3 Methyl 2-methyl-3-nitrobenzoate M2->M3 Regioselective Bromination M4 2-Methyl-3-nitrobenzoic acid M3->M4 Esterification M5 2-Methylbenzoic acid (Toluic Acid) M4->M5 Regioselective Nitration

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway Workflow

The forward synthesis involves a four-step sequence designed to control the position of each functional group. The methyl group of the starting material directs the initial nitration, and subsequent substituents guide the final bromination step.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Bromination cluster_3 Step 4: Reduction S1_Start 2-Methylbenzoic Acid S1_End 2-Methyl-3-nitrobenzoic Acid S1_Start->S1_End HNO₃ / H₂SO₄ S2_End Methyl 2-methyl-3-nitrobenzoate S1_End->S2_End CH₃OH, H⁺ cat. S3_End Methyl 3-bromo-2-methyl-5-nitrobenzoate S2_End->S3_End NBS / H₂SO₄ S4_End Final Product S3_End->S4_End Fe / NH₄Cl

Caption: Proposed four-step synthetic workflow diagram.

Representative Experimental Protocol: Nitro Group Reduction

This protocol details the final step of the synthesis: the reduction of the nitro-substituted precursor to the target amino compound. This transformation is a common and high-yielding reaction in medicinal chemistry. The protocol is adapted from a similar reduction of a related compound.[5]

Objective: To synthesize this compound from Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Materials:

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq)

  • Iron powder (Fe), fine grade (4.0 eq)

  • Ammonium chloride (NH₄Cl) (3.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, Methyl 3-bromo-2-methyl-5-nitrobenzoate, and a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add ammonium chloride, followed by the portion-wise addition of iron powder. The use of ammonium chloride creates a slightly acidic buffer in situ, which facilitates the reduction while preventing degradation of the ester.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C). The reaction is exothermic and may require initial cooling. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron oxides and unreacted iron. The filter cake must be washed thoroughly with ethanol or ethyl acetate to ensure all product is recovered.

  • Extraction: Combine the filtrate and washes. Reduce the solvent volume under reduced pressure. To the remaining aqueous residue, add ethyl acetate to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a crystalline solid.

Core Applications in Pharmaceutical Research

This compound is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate.[3][6] Its structure is pre-functionalized, allowing for its efficient incorporation into complex drug scaffolds.

Case Study: Synthesis of Tazemetostat

The most prominent application of this compound is as a key intermediate in the manufacturing of Tazemetostat (trade name Tazverik).[7] Tazemetostat is a potent and selective inhibitor of the EZH2 histone methyltransferase, approved for treating certain types of cancers like epithelioid sarcoma and follicular lymphoma.[8][9][10]

The synthesis of Tazemetostat involves a critical Suzuki coupling reaction where the bromine atom of this compound is coupled with a boronic acid or ester derivative. This is followed by further modifications of the amino and ester groups.

G reagent1 This compound (Key Intermediate) product {Biphenyl Intermediate | (Core Scaffold for Tazemetostat)} reagent1->product Suzuki Coupling (Pd Catalyst, Base) reagent2 4-(morpholinomethyl)phenylboronic acid (Coupling Partner) reagent2->product

Caption: Role in forming the biphenyl core of Tazemetostat.

A patent describes a related step where the amino group of the compound is first modified via reductive amination before subsequent coupling reactions.[11] This highlights the versatility of the molecule, where different functional groups can be addressed in a planned sequence to build molecular complexity.

Potential in Other Bioactive Molecules

The structural motifs present in this intermediate are valuable in broader drug discovery. The substituted aniline core is a common feature in many kinase inhibitors and other targeted therapies. It is also used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory or manufacturing setting to ensure personnel safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

GHS Hazard CodeDescriptionSource(s)
H301 / H302Toxic or Harmful if swallowed[1][12]
H315Causes skin irritation[1][2][12]
H319Causes serious eye irritation[1][2][12]
H335May cause respiratory irritation[1][12]
Recommended Handling Procedures

Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[2][4]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][4]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Recommended storage is at room temperature or below (<15°C).

  • Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.

First Aid Measures
  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4]

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, life-saving pharmaceuticals. Its well-defined structure and predictable reactivity make it a cornerstone intermediate, particularly demonstrated by its role in the production of Tazemetostat. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any research or development team aiming to leverage this versatile building block in their synthetic programs.

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An In-Depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-amino-5-bromo-2-methylbenzoate, a key chemical intermediate in pharmaceutical synthesis. We will delve into its chemical identity, physical properties, a detailed synthesis protocol, analytical characterization, and its significant role in the development of targeted cancer therapies.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound with the chemical formula C₉H₁₀BrNO₂.[1][2] To ensure clarity and facilitate comprehensive literature searches, it is crucial to be aware of its various synonyms used in research and commerce.

The primary and most widely recognized synonyms for this compound include:

  • 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester[3]

  • Benzoic acid, 3-amino-5-bromo-2-methyl-, methyl ester[4]

The Chemical Abstracts Service (CAS) number for this compound is 1000342-11-9 .[2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, application in synthesis, and purification. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.09 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystal[3]
Melting Point 49.0 to 53.0 °C[3]
CAS Number 1000342-11-9[2][3][4][5]

Synthesis Protocol

The synthesis of this compound is a critical process for its application in further chemical transformations. A common and effective method involves the bromination of a precursor, Methyl 3-amino-2-methylbenzoate. The following protocol outlines a detailed, step-by-step methodology.

Experimental Protocol: Bromination of Methyl 3-amino-2-methylbenzoate

This protocol is adapted from established bromination procedures for similar aromatic amines.

Materials and Reagents:

  • Methyl 3-amino-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-amino-2-methylbenzoate in DMF.

  • Brominating Agent Addition: Cool the solution in an ice bath and slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of NBS as a brominating agent is preferred for its selectivity and milder reaction conditions compared to elemental bromine.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen as the solvent due to its ability to dissolve the reactants and its polar aprotic nature, which facilitates the electrophilic aromatic substitution reaction.

  • Temperature Control: The initial addition of NBS at a low temperature is crucial to control the exothermicity of the reaction and minimize the formation of side products.

  • Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or byproducts, ensuring high purity of the final compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Methyl 3-amino-2-methylbenzoate in DMF reaction Add N-Bromosuccinimide (NBS) Stir at room temperature start->reaction 1. quench Quench with Water reaction->quench 2. extract Extract with Ethyl Acetate quench->extract 3. dry Dry with Na2SO4 extract->dry 4. concentrate Concentrate under reduced pressure dry->concentrate 5. chromatography Column Chromatography concentrate->chromatography 6. product This compound chromatography->product 7.

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would include singlets for the methyl and methoxy groups, and distinct signals for the aromatic protons, with their splitting patterns and coupling constants confirming the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals would correspond to the methyl, methoxy, carbonyl, and aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected for:

  • N-H stretching vibrations of the primary amine group.

  • C=O stretching vibration of the ester group.

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

  • C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (244.09 g/mol ), as well as characteristic isotopic peaks for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6]

Application in Drug Development: Synthesis of Tazemetostat

This compound is a crucial intermediate in the synthesis of Tazemetostat (trade name Tazverik), a potent and selective inhibitor of the EZH2 methyltransferase.[7] Tazemetostat is used for the treatment of certain types of cancer, including epithelioid sarcoma and follicular lymphoma.[8]

The synthesis of Tazemetostat is a multi-step process where this compound serves as a key building block. Its structure provides the necessary functionalities for subsequent coupling reactions to construct the complex molecular architecture of the final drug molecule.

G A Methyl 3-amino-5-bromo- 2-methylbenzoate B Suzuki Coupling with Boronic Acid/Ester A->B Step 1 C Amide Bond Formation B->C Step 2 D Further Transformations C->D Step 3 E Tazemetostat D->E Final Steps

Caption: Role of this compound in Tazemetostat synthesis.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant importance in the pharmaceutical industry, particularly in the synthesis of the anticancer drug Tazemetostat. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its key application. A thorough understanding of this compound is essential for researchers and scientists involved in medicinal chemistry and drug development.

References

  • PubChem. (n.d.). Tazemetostat. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: A Guide to the Chemoselective Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate, a valuable building block in pharmaceutical research and drug development, from its 3-nitro precursor, Methyl 3-bromo-2-methyl-5-nitrobenzoate. We will explore two robust and highly chemoselective reduction methods: the use of tin(II) chloride and reduction with iron in acetic acid. A detailed, step-by-step protocol for the tin(II) chloride-mediated reduction is provided, alongside a discussion of the mechanistic underpinnings and safety considerations. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction: The Significance of Substituted Anilines

Substituted anilines, such as this compound, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The precise arrangement of substituents on the aromatic ring is crucial for modulating the pharmacological properties of the final active pharmaceutical ingredient (API). The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of these valuable compounds. However, the presence of other sensitive functional groups, in this case, a methyl ester and a bromo substituent, necessitates a reduction method with high chemoselectivity to avoid unwanted side reactions like hydrolysis of the ester or dehalogenation.

This application note provides a detailed examination of reliable methods for this specific transformation, focusing on practical application and safety.

Method Selection: A Comparative Analysis of Reduction Strategies

The successful synthesis of this compound hinges on the selective reduction of the nitro group without affecting the ester and bromo functionalities. Two classical and highly effective methods are particularly well-suited for this purpose:

Tin(II) Chloride (SnCl₂) Reduction

The use of stannous chloride (SnCl₂) is a well-established and mild method for the reduction of aromatic nitro compounds.[1][2] It is particularly favored for its high chemoselectivity, leaving esters, halides, and other sensitive groups intact.[3] The reaction is typically carried out in a protic solvent like ethanol, often with the addition of an acid such as hydrochloric acid to facilitate the reaction.[3]

Mechanism of Action: The reduction with SnCl₂ is believed to proceed through a series of single-electron transfers from Sn(II) to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV). The presence of a proton source is essential for the formation of water as a byproduct.

Iron (Fe) in Acetic Acid (AcOH) Reduction

The Béchamp reduction, using iron metal in the presence of a dilute acid like acetic acid, is another robust method for converting nitroarenes to anilines.[4][5] This method is not only cost-effective but also considered more environmentally benign compared to other metal-based reductions. It demonstrates excellent functional group tolerance, making it a viable option for this synthesis.[6]

Mechanism of Action: In this heterogeneous reaction, iron acts as the electron donor. The acidic medium facilitates the process by protonating the nitro group, making it a better electron acceptor. The iron is oxidized to iron(II) and iron(III) salts, while the nitro group is reduced to the amine.

For the purpose of providing a detailed protocol, the Tin(II) Chloride method has been selected due to its typically cleaner reaction profile and straightforward work-up for this class of substrates.

Experimental Protocol: Tin(II) Chloride Reduction of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 3-bromo-2-methyl-5-nitrobenzoate885519-05-1274.071.0 eqStarting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.634.0 - 5.0 eqReducing agent
Ethanol (absolute)64-17-546.07Solvent
Ethyl acetate141-78-688.11Extraction solvent
Saturated sodium bicarbonate (NaHCO₃) solution144-55-884.01For neutralization
Brine (saturated NaCl solution)7647-14-558.44For washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Deionized water7732-18-518.02
Round-bottom flask--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle or oil bath--
Separatory funnel--
Rotary evaporator--
Thin Layer Chromatography (TLC) plates--For reaction monitoring
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Tin(II) Chloride: Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if swallowed.[7] Avoid inhalation of dust.

  • Ethanol and Ethyl Acetate: These solvents are flammable. Keep away from open flames and ignition sources.

  • Handling: Handle all chemicals with care and dispose of waste according to institutional guidelines.

Reaction Setup and Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-2-methyl-5-nitrobenzoate (1.0 eq) in absolute ethanol.

  • Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (4.0 - 5.0 eq).

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

  • Reaction Monitoring: Stir the reaction mixture vigorously at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours, as indicated by the disappearance of the starting material spot.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is basic (pH ~8-9). This will precipitate tin salts. Be cautious as initial neutralization can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.[8]

Characterization

The final product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start_material Methyl 3-bromo-2-methyl-5-nitrobenzoate in Ethanol add_reagent Add SnCl₂·2H₂O start_material->add_reagent reflux Reflux (1-3 h) add_reagent->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to RT monitoring->cool evaporate Evaporate Ethanol cool->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify final_product final_product purify->final_product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale/Notes
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Mild and chemoselective, preserving the ester and bromo groups.
Stoichiometry 4.0 - 5.0 equivalents of SnCl₂·2H₂OEnsures complete reduction of the nitro group.
Solvent Absolute EthanolGood solubility for the starting material and reagent; appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion; should be monitored by TLC.
Work-up Basic (NaHCO₃)Neutralizes any residual acid and precipitates tin salts for easier removal.

Conclusion

The synthesis of this compound from its 3-nitro precursor can be achieved efficiently and with high selectivity using tin(II) chloride dihydrate. This method offers a reliable and practical approach for obtaining this important synthetic intermediate. The provided protocol, along with the safety guidelines and mechanistic insights, serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

  • Good-Job Biochemical. (2015, June 23). iron powder - SAFETY DATA SHEET. Retrieved from [Link]

  • Exposome-Explorer. MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Iron powder. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Tin(II)chloride dihydrate. Retrieved from [Link]

  • LPS.org. Safety Data Sheet (SDS) Tin(II) Chloride Solution. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Iron powder. Retrieved from [Link]

  • Powder Technology Inc. (2020, April 6). Iron chips and powder - Safety Data Sheet. Retrieved from [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Organic Chemistry. Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Retrieved from [Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • National Institutes of Health. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]

  • ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • Organic Chemistry Portal. Iron (low valent). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Retrieved from [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

Sources

Laboratory scale synthesis protocol for Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, multi-step protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3] The described synthetic pathway begins with the reduction of 2-methyl-3-nitrobenzoic acid, followed by regioselective bromination, and concludes with esterification. This guide is designed for researchers and scientists in drug development, offering detailed procedural steps, mechanistic insights, characterization data, and critical safety protocols to ensure a reliable and safe synthesis.

Introduction and Synthetic Strategy

This compound is a substituted anthranilate derivative whose structural motifs are valuable in medicinal chemistry. The presence of an amino group, a bromine atom, and a methyl ester on the benzene ring allows for diverse subsequent chemical modifications, such as amide couplings, cross-coupling reactions, and heterocycle formation.[2]

The synthetic strategy detailed herein is a robust three-step process designed for clarity and reproducibility. It avoids hazardous reagents where possible and employs standard laboratory techniques. The pathway is as follows:

  • Reduction of Nitro Group: The synthesis commences with the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid to produce 3-amino-2-methylbenzoic acid. This is a clean and high-yielding reduction method.[4]

  • Electrophilic Bromination: The resulting 3-amino-2-methylbenzoic acid undergoes regioselective bromination. The potent activating and para-directing effect of the amine functional group is leveraged to install a bromine atom at the C-5 position.

  • Esterification: The final step involves the conversion of the carboxylic acid group of 3-amino-5-bromo-2-methylbenzoic acid into a methyl ester using a standard acid-catalyzed or thionyl chloride-mediated procedure.

This structured approach allows for the isolation and purification of intermediates, ensuring the high quality of the final product.

Overall Synthetic Workflow

Synthetic Workflow A 2-Methyl-3-nitrobenzoic Acid B 3-Amino-2-methylbenzoic Acid A->B Step 1: Reduction (H₂, Pd/C) C 3-Amino-5-bromo-2-methylbenzoic Acid B->C Step 2: Bromination (NBS) D This compound C->D Step 3: Esterification (SOCl₂, MeOH) Reaction_Mechanisms cluster_0 Step 2: Electrophilic Bromination cluster_1 Step 3: Esterification (via Acyl Chloride) B_start 3-Amino-2-methyl- benzoic Acid Sigma Sigma Complex (Resonance Stabilized) B_start->Sigma Attack by activated ring NBS NBS Br_plus Br⁺ (Electrophile) NBS->Br_plus Generates B_prod 3-Amino-5-bromo-2-methyl- benzoic Acid Sigma->B_prod Deprotonation C_start Carboxylic Acid Acyl_Cl Acyl Chloride Intermediate C_start->Acyl_Cl Reacts with SOCl2 SOCl₂ Tetra Tetrahedral Intermediate Acyl_Cl->Tetra Nucleophilic attack MeOH Methanol (MeOH) C_prod Methyl Ester Tetra->C_prod Collapse & Deprotonation

Sources

The Versatile Building Block: Methyl 3-amino-5-bromo-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized building blocks is paramount. Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9) has emerged as a crucial intermediate, valued for its unique substitution pattern that offers a triad of reactive sites: an amino group, a bromo substituent, and a methyl ester. This arrangement makes it an ideal scaffold for constructing complex molecular architectures. Its most notable application is as a key intermediate in the synthesis of Tazemetostat, a potent EZH2 inhibitor for cancer therapy.[1][2] This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed protocols for the synthesis and utilization of this versatile compound.

Chemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1000342-11-9[3]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to light yellow/orange powder or crystal
Melting Point 49.0 to 53.0 °C
Purity Typically >98.0% (GC)

Safety and Handling: this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.

Synthesis of this compound: A Practical Protocol

While commercially available, an in-house synthesis of the title compound can be achieved from 3-amino-2-methylbenzoic acid. The following two-step protocol is a robust and scalable method adapted from established procedures for analogous compounds.[4]

Diagram of Synthetic Workflow

cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification A 3-Amino-2-methylbenzoic Acid C 3-Amino-5-bromo-2-methylbenzoic Acid A->C Stir at RT B N-Bromosuccinimide (NBS) DMF D 3-Amino-5-bromo- 2-methylbenzoic Acid C->D Purified Intermediate F Methyl 3-amino-5-bromo- 2-methylbenzoate D->F Reflux E Methanol (MeOH) Sulfuric Acid (cat.)

Caption: Two-step synthesis of the title compound.

Step 1: Synthesis of 3-Amino-5-bromo-2-methylbenzoic Acid

This step involves the regioselective electrophilic bromination of the aromatic ring, directed by the activating amino and methyl groups.

Materials:

  • 3-Amino-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Protocol:

  • To a round-bottom flask, add 3-amino-2-methylbenzoic acid (1.0 eq.).

  • Dissolve the starting material in DMF (approx. 10 mL per gram of acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The causality for this slow addition is to control the exothermicity of the reaction and prevent the formation of di-brominated byproducts.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 50 mL per gram of starting acid).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-amino-5-bromo-2-methylbenzoic acid as a solid.

Step 2: Synthesis of this compound

This is a classic Fischer esterification, where the carboxylic acid is converted to its corresponding methyl ester under acidic conditions.

Materials:

  • 3-Amino-5-bromo-2-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Suspend 3-amino-5-bromo-2-methylbenzoic acid (1.0 eq.) in anhydrous methanol (approx. 20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (0.1 eq.) dropwise to the stirred suspension. The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid construction of complex molecular libraries.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents.[5][6][7] This protocol describes a general procedure for coupling this compound with an arylboronic acid.

cluster_cycle Suzuki-Miyaura Catalytic Cycle A Methyl 3-amino-5-bromo- 2-methylbenzoate (Ar-Br) D Methyl 3-amino-5-aryl- 2-methylbenzoate (Ar-Ar') A->D B Arylboronic Acid (Ar'-B(OH)₂) B->D C Pd(0)Ln Catalyst Base (e.g., K₂CO₃) C->D Dioxane/H₂O, Heat Pd0 Pd(0)Ln OA Oxidative Addition (Ar-Pd(II)L-Br) Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)L-Ar') OA->TM Ar'-B(OH)₂, Base RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar'

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (3-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are fundamental in a vast array of bioactive molecules.[8][9][10] This protocol outlines a general procedure for coupling the title compound with a primary or secondary amine.

cluster_cycle Buchwald-Hartwig Catalytic Cycle A Methyl 3-amino-5-bromo- 2-methylbenzoate (Ar-Br) D Methyl 3-amino-5-(R₂N)- 2-methylbenzoate (Ar-NR₂) A->D B Amine (R₂NH) B->D C Pd Catalyst, Ligand Base (e.g., NaOtBu) C->D Toluene, Heat Pd0 Pd(0)Ln OA Oxidative Addition (Ar-Pd(II)L-Br) Pd0->OA Ar-Br AmineCoord Amine Coordination & Deprotonation OA->AmineCoord R₂NH, Base RE Reductive Elimination AmineCoord->RE RE->Pd0 Ar-NR₂

Caption: General Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq.)

  • Amine (e.g., Morpholine) (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Set up a Schlenk tube under an inert atmosphere. Add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial as it facilitates the reductive elimination step, which is often rate-limiting, and stabilizes the active Pd(0) species.[11]

  • Add this compound to the tube.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-aryl product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, with palladium-catalyzed cross-coupling reactions being particularly prominent. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this key intermediate, enabling researchers in drug discovery and materials science to efficiently construct complex and novel molecular entities.

References

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2019). PubMed Central. Retrieved from [Link]

  • US Patent US10647700B2. (2020). EZH2 inhibitor and use thereof. Google Patents.
  • CN Patent CN104072383A. (2014). Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 336. Retrieved from [Link]

  • Abela, A. R., & Abell, A. D. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153-9160. Retrieved from [Link]

  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition, 41(17), 3186-3209. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-5-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Methyl 3-amino-5-bromo-2-methylbenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-bromo-2-methylbenzoate has emerged as a pivotal building block in modern medicinal chemistry. Its trifunctional, pre-substituted aromatic scaffold offers a strategic entry point for the synthesis of complex molecular architectures, particularly those found in contemporary targeted therapeutics like kinase inhibitors.[1][2][3] This document provides an in-depth guide for researchers and drug development professionals on the reactivity and synthetic utility of this intermediate. We will elucidate the causality behind key reaction choices and provide robust, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, which are fundamental to its role in drug discovery.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a highly valuable starting material due to the orthogonal reactivity of its three key functional groups: a nucleophilic aniline (amino group), a handle for cross-coupling (aryl bromide), and a modifiable carbonyl center (methyl ester).[4][5][6] This unique arrangement allows for sequential, regioselective modifications, enabling the construction of diverse chemical libraries and the efficient synthesis of advanced pharmaceutical intermediates.

The strategic positioning of the amino, bromo, and ester groups makes it particularly suited for synthesizing substituted biaryl and diaryl-amine cores, which are prevalent motifs in small molecule kinase inhibitors designed to target signaling pathways in oncology and inflammatory diseases.[1][3][7]

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of successful synthesis.

PropertyValueSource
CAS Number 1000342-11-9[8][9][10]
Molecular Formula C₉H₁₀BrNO₂[8][9]
Molecular Weight 244.09 g/mol [8]
Appearance White to light yellow powder/crystal[11]
Melting Point 49.0 to 53.0 °C[11][12]
SMILES COC(=O)C1=CC(Br)=CC(N)=C1C
InChI Key NMLOSXSDLWFBKT-UHFFFAOYSA-N

Core Reactivity & Synthetic Strategy

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

  • The Aryl Bromide (C5-Position): This is arguably the most valuable feature. The C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or vinyl groups, forming critical carbon-carbon and carbon-nitrogen bonds that define the core structure of many drug candidates.

  • The Amino Group (C3-Position): As a primary aniline, this group is a potent nucleophile. It readily participates in amide bond formations and, crucially, in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic systems (e.g., chloro-pyrimidines), a cornerstone of kinase inhibitor synthesis.[1][13]

  • The Methyl Ester (C1-Position): The ester provides a latent carboxylic acid. It is generally stable to the conditions of many cross-coupling reactions but can be easily hydrolyzed in a subsequent step to the corresponding carboxylic acid. This acid can then be used for amide coupling to append side chains, which often modulate solubility and target engagement.

Logical Workflow for Elaboration

The typical synthetic sequence leverages this differential reactivity. Often, the more robust cross-coupling reaction at the C-Br bond is performed first, followed by modification of the amino or ester group. However, the specific order is dictated by the overall synthetic strategy and functional group tolerance of the coupling partners.

G Start This compound CC_Coupling Pd-Catalyzed C-C Coupling (Suzuki-Miyaura) Start->CC_Coupling CN_Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->CN_Coupling NH2_Reaction Amino Group Derivatization (e.g., Amidation, SNAr) Start->NH2_Reaction Intermediate1 5-Aryl/Heteroaryl Intermediate CC_Coupling->Intermediate1 Intermediate2 5-Amino Intermediate CN_Coupling->Intermediate2 Intermediate3 N-Acyl or N-Aryl Intermediate NH2_Reaction->Intermediate3 Ester_Mod Ester Hydrolysis -> Carboxylic Acid Intermediate1->NH2_Reaction Final_Scaffold Complex Pharmaceutical Scaffold Intermediate1->Final_Scaffold Intermediate2->Ester_Mod Intermediate2->Final_Scaffold Intermediate3->CC_Coupling Intermediate3->Final_Scaffold G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Setup1 1. Combine Reactants: - Aryl Bromide - Boronic Acid - Base Setup2 2. Purge with Inert Gas (3x Evacuate/Backfill) Setup1->Setup2 Setup3 3. Add Catalyst & Solvent Setup2->Setup3 Reaction 4. Heat to 90-100 °C (4-12 hours) Monitor by TLC/LC-MS Setup3->Reaction Workup1 5. Cool & Dilute (EtOAc / Water) Reaction->Workup1 Workup2 6. Extract Organic Layer Workup1->Workup2 Workup3 7. Wash, Dry, Concentrate Workup2->Workup3 Purify 8. Silica Gel Chromatography Workup3->Purify G Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amido Ar-Pd(II)-NR'R'' Ln PdII_ArX->PdII_Amido Amine Coordination & Deprotonation (+ HNR'R'', Base) PdII_Amido->Pd0 Reductive Elimination Product Product Ar-NR'R'' PdII_Amido->Product Start Start

Sources

Application Note: The Strategic Role of Methyl 3-amino-5-bromo-2-methylbenzoate in a Convergent Synthesis of Tazemetostat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tazemetostat (marketed as Tazverik) is a first-in-class, potent, and selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1] It is approved for the treatment of certain cancers, including epithelioid sarcoma and follicular lymphoma, where EZH2 activity is a key driver of oncogenesis.[2][3] The synthesis of this complex molecule relies on a convergent strategy, where key fragments are prepared separately and then combined. This application note provides a detailed examination of the pivotal role of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9), a critical starting material that forms the central scaffold of the final drug substance.[4] We will elucidate the synthetic pathway, provide detailed, field-tested protocols for its transformation, and explain the chemical rationale behind key procedural choices.

Introduction: Tazemetostat and the Synthetic Keystone

Tazemetostat functions by competitively inhibiting the S-adenosylmethionine (SAM) binding site of EZH2, which prevents the methylation of histone H3 at lysine 27 (H3K27).[1] This epigenetic modification is crucial for gene silencing; its inhibition can reactivate tumor suppressor genes and halt cancer cell proliferation.[3]

The molecular architecture of Tazemetostat is comprised of three main components: a central substituted biphenyl core, an N-alkylated tetrahydropyran group, and a 4,6-dimethyl-2-oxo-dihydropyridin-3-yl methyl)amide moiety. The efficient construction of this molecule hinges on the selection of appropriate starting materials. This compound serves as an ideal precursor for the central ring system for several strategic reasons:

  • Pre-installed Functionality: It provides a benzene ring with strategically placed methyl, amino, and methyl ester groups. The ortho-methyl group is a key structural feature of the final drug.

  • Orthogonal Handles for Reaction: The amino group allows for selective N-alkylation, while the bromine atom serves as a perfect handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to build the biphenyl core.

  • Ester Group for Final Amidation: The methyl ester is a stable protecting group for the carboxylic acid, which is later deprotected for the final amide bond formation.

This application note details the multi-step conversion of this key intermediate into Tazemetostat.

Overall Synthetic Pathway

The synthesis begins with the selective functionalization of the amino group on this compound, followed by the construction of the biphenyl core via a Suzuki coupling. Subsequent saponification and amide coupling complete the synthesis of the active pharmaceutical ingredient.

G A Methyl 3-amino-5-bromo- 2-methylbenzoate B Step 1: Reductive Amination A->B C Methyl 5-bromo-2-methyl-3- ((tetrahydro-2H-pyran-4-yl)amino)benzoate B->C D Step 2: Suzuki Coupling C->D E Methyl 5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl- 4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxylate D->E F Step 3: Saponification E->F G Biphenyl Carboxylic Acid Intermediate F->G H Step 4: Amide Coupling G->H I Tazemetostat H->I

Caption: High-level synthetic route to Tazemetostat.

Detailed Protocols and Scientific Rationale

The following protocols are designed for robustness and scalability, with explanations grounded in established chemical principles.

Protocol 1: Reductive Amination of the Core Intermediate

This initial step installs the tetrahydropyran-4-yl group onto the aniline nitrogen. The reaction proceeds via the formation of an intermediate enamine/iminium ion, which is then reduced in situ.

Reaction: Synthesis of Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate.[5]

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup & Isolation A Charge Reactor with: - this compound - Dichloroethane (DCE) - Acetic Acid B Add dihydro-2H-pyran-4(3H)-one A->B C Portion-wise add Sodium Triacetoxyborohydride (STAB) (Maintain T < 40°C) B->C D Stir at 25°C for 2.5h C->D E Quench with aq. NaOH solution D->E F Separate organic layer E->F G Wash, Dry, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for the reductive amination step.

Step-by-Step Methodology:

  • Charge a suitable reactor with this compound (1.0 eq), 1,2-Dichloroethane (DCE, ~10 vol), and acetic acid (5.0 eq).[5]

  • Begin stirring to form a solution or suspension.

  • Add dihydro-2H-pyran-4(3H)-one (1.5 eq) to the mixture.

  • Carefully add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.

  • Stir the resulting mixture at ambient temperature (25°C) for approximately 2.5 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, carefully quench the reaction by adding a solution of sodium hydroxide (~6 eq) in water (~12 vol).

  • Separate the organic layer. Extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) to yield the desired product.[5]

Expertise & Causality:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations. It is milder and more selective than other hydride reagents like sodium borohydride, reducing the risk of over-reduction of the ester functionality. Its tolerance for mildly acidic conditions is essential, as the reaction is catalyzed by the acetic acid.

  • Role of Acetic Acid: Acetic acid acts as a catalyst to promote the formation of the intermediate iminium ion from the amine and ketone, which is the species that is subsequently reduced by STAB.

  • Temperature Control: The addition of STAB can be exothermic. Maintaining the temperature below 40°C is crucial to prevent potential side reactions and ensure the stability of the reagents.

ParameterValue
Starting Material This compound
Key Reagents Dihydro-2H-pyran-4(3H)-one, Na(OAc)₃BH
Solvent 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid
Temperature <40°C during addition, 25°C for reaction
Typical Yield ~93% (after purification)[5]
Protocol 2: Suzuki Coupling for Biphenyl Core Formation

This step is a cornerstone of the synthesis, constructing the C-C bond that forms the biphenyl backbone of Tazemetostat. It couples the aryl bromide from the first step with a morpholine-containing boronic ester.

Reaction: Synthesis of Methyl 5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxylate.[5]

Step-by-Step Methodology:

  • To a suitable reactor, add the product from Protocol 1 (1.0 eq), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (1.5 eq), and a solvent system of dioxane and water (e.g., 5:1 ratio).[5]

  • Add a base, such as sodium carbonate (Na₂CO₃, ~2.7 eq).

  • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir until the reaction is complete as monitored by LC-MS.

  • Cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via column chromatography to obtain the biphenyl product.

Expertise & Causality:

  • Catalyst System: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction catalyzed by a palladium(0) species. Pd(PPh₃)₄ is a common and effective pre-catalyst.

  • Role of the Base: The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction. Therefore, purging the system with an inert gas is critical for success.

Protocol 3: Saponification of the Methyl Ester

This is a standard hydrolysis reaction to convert the methyl ester into the corresponding carboxylic acid, which is required for the final amide coupling step.

Reaction: Synthesis of 5-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxylic acid.[5]

Step-by-Step Methodology:

  • Suspend or dissolve the biphenyl ester from Protocol 2 (1.0 eq) in a mixture of ethanol and water.[5]

  • Add an aqueous solution of sodium hydroxide (NaOH, ~4.0 eq).

  • Heat the mixture to 40-60°C and stir for 1-18 hours, monitoring for the disappearance of the starting material.[5]

  • After completion, cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly neutralize the mixture by adding 1N hydrochloric acid (HCl) until the pH reaches ~6.5. This will cause the carboxylic acid product to precipitate. Maintain the temperature below 25°C during neutralization.

  • Stir the resulting slurry, then collect the solid product by filtration.

  • Wash the filter cake with water and a non-polar solvent like MTBE, then dry under vacuum.

Expertise & Causality:

  • Hydrolysis: NaOH acts as the nucleophile (as OH⁻) to attack the ester carbonyl, leading to hydrolysis. The use of a co-solvent system (ethanol/water) helps to solubilize both the organic starting material and the inorganic base.

  • Acidic Workup: The initial product of the reaction is the sodium carboxylate salt, which is soluble in the aqueous medium. Neutralization with acid protonates the carboxylate, forming the neutral carboxylic acid which is much less soluble and precipitates out, allowing for easy isolation by filtration.

Protocol 4: Final Amide Coupling to Yield Tazemetostat

The final step involves forming an amide bond between the carboxylic acid and the pyridinone amine fragment, a reaction often mediated by peptide coupling reagents.

Reaction: Synthesis of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide (Tazemetostat).[5]

Step-by-Step Methodology:

  • Dissolve the carboxylic acid from Protocol 3 (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a peptide coupling reagent, for example, HATU (1.2 eq), and an organic base like N,N-Diisopropylethylamine (DIEA, 3.0 eq).[6]

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine component, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (1.1 eq).

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the final compound, typically by column chromatography or recrystallization, to yield Tazemetostat.

Expertise & Causality:

  • Amide Bond Formation: Direct reaction between a carboxylic acid and an amine to form an amide is very slow. Coupling reagents like HATU convert the carboxylic acid into a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond with high yield and minimal side products.[6]

  • Base Requirement: The organic base (DIEA) is used to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of Tazemetostat. Its inherent functionalities allow for a logical and efficient synthetic sequence involving reductive amination, Suzuki coupling, saponification, and amide formation. The protocols outlined in this note provide a robust framework for researchers and drug development professionals to successfully synthesize this important epigenetic therapeutic.

References

  • New Drug Approvals. (2015). Tazemetostat.
  • Punagri. (n.d.). This compound.
  • MedChemExpress. (n.d.). Tazemetostat (EPZ-6438).
  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • ResearchGate. (2025). Ring Opening Reaction of Epoxides under Aryl Acetylene/ZnBr2/DIEA Conditions.
  • ClinicalTrials.gov. (2021). TAZEMETOSTAT EZH-1401.
  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.
  • Books. (2024). Chapter 18: Discovery and Development of Tazemetostat.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • TargetMol. (n.d.). Tazemetostat.
  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
  • PubChem - NIH. (n.d.). Tazemetostat.
  • PubMed Central. (n.d.). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma.
  • MDPI. (2023). Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer.
  • PubMed Central - NIH. (n.d.). Pharmacology and pharmacokinetics of tazemetostat.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its robustness, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone of modern medicinal chemistry and drug development.[1] Its application enables the construction of complex molecular scaffolds, particularly biaryl and heteroaryl structures, that are prevalent in a vast number of biologically active compounds.

This guide focuses on a specific and valuable building block: Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9). This trifunctional reagent is of significant interest to researchers in drug development. The bromine atom provides a reactive handle for Suzuki coupling, allowing for the strategic introduction of a wide array of aryl and heteroaryl moieties. The ortho-methyl group introduces steric hindrance that can influence the conformation of the final molecule, a critical factor in tuning binding affinity to biological targets. Furthermore, the amino and methyl ester groups offer valuable points for further synthetic elaboration, enabling the rapid generation of diverse compound libraries for screening.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss key considerations for optimizing this powerful transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) species, typically stabilized by ligands, which inserts into the carbon-bromine bond of this compound. This step forms a new Palladium(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of organic groups on the palladium.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, releasing the desired biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

The choice of catalyst, ligands, base, and solvent is critical as each component plays a vital role in the efficiency and success of the reaction, especially with a sterically hindered and electronically rich substrate like this compound.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)(L)n-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) Product Coupled Product (Ar-Ar') pd2_biaryl Ar-Pd(II)(L)n-Ar' pd2_aryl->pd2_biaryl Transmetalation (Ar'-B(OH)2, Base) pd2_biaryl->pd0 Reductive Elimination (Ar-Ar') ArylHalide Methyl 3-amino-5-bromo- 2-methylbenzoate (Ar-Br) BoronicAcid Arylboronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are presented as robust starting points for the Suzuki coupling of this compound. These are adapted from established and successful procedures for the structurally similar isomer, Methyl 2-amino-5-bromobenzoate, and general best practices for Suzuki couplings.[2] Optimization may be required for specific boronic acid partners.

Protocol 1: Conventional Heating

This protocol is a reliable and widely applicable method for general laboratory synthesis.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL total) via syringe.

  • Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-3-amino-2-methylbenzoate.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) with a suitable ligand like SPhos (0.04 mmol, 4 mol%) or a pre-formed catalyst complex.

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene or 1,4-Dioxane, anhydrous (3-5 mL)

  • Microwave process vial with a stir bar

Procedure:

  • Reaction Setup: To a microwave process vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst system.

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) to the vial.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 20-60 minutes. Monitor pressure to ensure it remains within safe limits.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants: - Aryl Bromide - Boronic Acid - Base Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat with Stirring (Conventional or Microwave) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench (e.g., with Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

While specific yield data for this compound is not widely published, the following table provides representative conditions and expected outcomes based on successful couplings of structurally analogous brominated anilines and benzoates.[2][5] This serves as a valuable guide for reaction optimization.

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C) & TimeExpected Yield Range
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 °C, 12h80-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 °C, 12h85-98%
33-Pyridylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)100 °C, 16h70-90%
44-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene110 °C, 8h75-92%
52-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)95 °C, 18h65-85%

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure the reaction was set up under strictly inert conditions and that solvents were properly degassed. The amino group on the substrate can potentially coordinate to the palladium, so using a ligand that binds strongly, such as a bulky phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC), may be beneficial.[6]

    • Insufficient Base: For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

  • Formation of Byproducts:

    • Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur. This can sometimes be minimized by slowly adding the boronic acid or using a slight excess of the aryl bromide.

    • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Ensure the reaction is not run for an excessively long time after completion.

  • Difficult Purification:

    • Residual Palladium: After the aqueous workup, filtering the organic layer through a pad of celite can help remove residual palladium catalyst.

    • Boronic Acid Residues: A wash with a dilute aqueous base (e.g., 1M NaOH) during workup can help remove unreacted boronic acid and its byproducts.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of novel 5-aryl-3-amino-2-methylbenzoate derivatives. These products are valuable intermediates in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for further investigation. The protocols and insights provided in this guide offer a solid foundation for the successful application of this pivotal synthetic transformation.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organometallics in Synthesis, Third Manual; Wiley, 2013; pp 121-252.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Khan, I.; et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 2016 , 21(11), 1576. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

Methyl 3-amino-5-bromo-2-methylbenzoate is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The strategic location of its functional groups—an amino group amenable to a wide array of transformations, a bromine atom for cross-coupling reactions, a methyl ester for further modifications, and a sterically demanding methyl group—makes it a versatile scaffold for generating diverse chemical libraries. The derivatization of the amino group is a critical first step in many synthetic routes, enabling the introduction of various functionalities that can modulate the physicochemical and biological properties of the final compounds.

This guide provides a comprehensive overview of established and contemporary methods for the derivatization of the amino group in this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and mechanistic insights to empower rational experimental design. We will explore classical derivatization techniques such as acylation and sulfonylation, as well as modern catalytic methods for C-N bond formation, with a special focus on addressing the steric hindrance imposed by the ortho-methyl group.

I. Acylation: Forging Amide Bonds

The conversion of the amino group to an amide is one of the most fundamental and widely employed transformations in organic synthesis. Amides are generally stable and can act as key pharmacophores or as precursors for further functionalization.

Mechanistic Rationale

The acylation of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The steric hindrance from the ortho-methyl group in this compound can decrease the nucleophilicity of the amino group, potentially slowing down the reaction rate compared to unhindered anilines. Therefore, the choice of reagents and reaction conditions is crucial for achieving high yields.

Diagram 1: General Mechanism of Amine Acylation

acylation_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Amine R-NH₂ TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate AcylatingAgent R'-C(=O)-L AcylatingAgent->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide LeavingGroup L⁻ TetrahedralIntermediate->LeavingGroup Amide R-NH-C(=O)-R' ProtonatedAmide->Amide + Base

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes the N-acetylation using acetyl chloride in a biphasic system, which is effective for acylating anilines.[1]

ParameterValue
Reactants This compound, Acetyl Chloride
Base 10% Aqueous Sodium Hydroxide (NaOH)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Acylation using Carboxylic Acid and a Coupling Agent

For more complex acyl groups or when using a carboxylic acid directly, a coupling agent is employed to activate the carboxylic acid. This method is common in peptide synthesis and medicinal chemistry.[2]

ParameterValue
Reactants This compound, Carboxylic Acid
Coupling Agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-12 hours

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

II. Sulfonylation: Crafting Sulfonamides

Sulfonamides are a cornerstone in medicinal chemistry, renowned for their diverse biological activities.[3][4] The synthesis of sulfonamides from anilines is a robust and reliable transformation.

Mechanistic Considerations

The reaction of an aniline with a sulfonyl chloride is analogous to acylation. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to quench the HCl byproduct. The steric hindrance of the ortho-methyl group in the target molecule can impact the rate of sulfonylation, and in some cases, may require slightly more forcing conditions or the use of a catalyst.[3]

Diagram 2: General Sulfonylation Workflow

sulfonylation_workflow Start This compound + R-SO₂Cl Reaction Reaction in Pyridine or DCM/Et₃N Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Sulfonylated Product Purification->Product

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Protocol 3: N-Sulfonylation with an Arenesulfonyl Chloride

This protocol details a general procedure for the synthesis of N-arylsulfonamides.

ParameterValue
Reactants This compound, Arenesulfonyl Chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane (DCM) or Pyridine (as solvent)
Temperature 0 °C to Reflux
Reaction Time 2-24 hours

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine or DCM. If using DCM, add triethylamine (1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the arenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, it can be heated to reflux. Monitor the reaction by TLC.

  • Work-up: If pyridine is the solvent, remove it under reduced pressure. If DCM is the solvent, wash the reaction mixture with 1 M HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography.

III. Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful method for the N-alkylation of amines.[5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation, avoiding the over-alkylation often seen with alkyl halides.

Mechanistic Insights

The reaction proceeds in two main stages: the formation of an iminium ion from the amine and the carbonyl compound, followed by its reduction by a hydride source.[6] For sterically hindered anilines, the formation of the iminium ion can be the rate-limiting step.[7][8] The choice of a suitable reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are commonly used for this purpose.[5][6][9]

Diagram 3: Reductive Amination Cycle

reductive_amination Amine Ar-NH₂ Iminium Iminium Ion [Ar-N⁺H=CR'R''] Amine->Iminium Carbonyl R'-C(=O)-R'' Carbonyl->Iminium Product N-Alkylated Amine Ar-NH-CHR'R'' Iminium->Product ReducingAgent [H⁻] (e.g., STAB) ReducingAgent->Product

Caption: Simplified mechanism of reductive amination.

Protocol 4: N-Alkylation with an Aldehyde using STAB

This protocol describes a general and mild procedure for the reductive amination of anilines with aldehydes.

ParameterValue
Reactants This compound, Aldehyde
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Additives Acetic Acid (catalytic)
Temperature Room Temperature
Reaction Time 4-24 hours

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Isolation and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Advanced C-N Bond Forming Reactions: N-Arylation

For the synthesis of diarylamines, modern palladium- or copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation have become indispensable tools. These methods allow for the formation of C-N bonds between the aniline and an aryl halide.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[10] The choice of ligand is crucial for the success of the reaction, especially with sterically hindered substrates.

ParameterValue
Reactants This compound, Aryl Halide/Triflate
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide/triflate (1.0 eq) and this compound (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the specified temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Isolation and Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The derivatization of the amino group in this compound opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided detailed protocols and mechanistic insights for key transformations including acylation, sulfonylation, reductive amination, and N-arylation. The choice of a specific method will depend on the desired final product and the compatibility of the reagents with other functional groups in the molecule. Careful consideration of the steric hindrance posed by the ortho-methyl group is essential for successful reaction optimization.

References

  • De Luca, L. (2006). Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Chemistry Portal. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Mondal, S. (2023). A Study on Electrophilic Aromatic Substitution of Acetanilide.
  • Koreeda, M. (2011). Organic Chemistry. University Science Books.
  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8083–8088.
  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid derivatives with MMP inhibitory properties, but devoid of CA inhibitory properties. Journal of Enzyme Inhibition, 15(4), 351-363.
  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1116.
  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(12), 2098.
  • Kim, D.-H., et al. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (2020).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylbenzoate. PubChem. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. PubChem. [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-hydroxybenzoate. PubChem. [Link]

  • PubChem. (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. PubChem. [Link]

  • Wu, J., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 935-940.
  • Pagliano, E., et al. (2018). Derivatization chemistries for the determination of inorganic anions and structurally related compounds by gas chromatography - A review. Analytica Chimica Acta, 1025, 12-40.
  • Khan, S. A., et al. (2009). Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955.
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  • de la Torre, J. C., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
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Synthesis of heterocyclic compounds from Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds from Methyl 3-amino-5-bromo-2-methylbenzoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic utility of this compound as a versatile starting material for the construction of medicinally relevant heterocyclic scaffolds. We provide field-tested protocols and in-depth mechanistic insights for the synthesis of key heterocyclic systems, including quinazolinones, acridones, and benzodiazepine precursors. The methodologies leverage the unique electronic and steric properties of the substrate, highlighting strategic bond formations through cyclocondensation, transition-metal-catalyzed cross-coupling, and intramolecular cyclization reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, an ester suitable for cyclization or modification, and a bromine atom poised for cross-coupling reactions. This arrangement allows for sequential and regioselective transformations, making it an ideal precursor for constructing complex molecular architectures. The 2-methyl group provides a steric bias that can influence the regioselectivity of certain reactions, a feature that can be exploited for precise molecular construction.

This guide explores the transformation of this substrate into three prominent classes of N-heterocycles, each with a rich history in medicinal chemistry.

Synthesis of Substituted Quinazolin-4(3H)-ones

Quinazolinones are a "privileged" scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis from anthranilic acid derivatives is a cornerstone of heterocyclic chemistry. The reaction typically proceeds via the formation of a 2-methyl-1,3-benzoxazin-4-one intermediate, followed by nucleophilic attack by a nitrogen source.[2]

Rationale and Strategy

The synthesis of a 6-bromo-8-methyl-2-substituted-quinazolin-4(3H)-one from the title compound involves a two-step, one-pot sequence. First, the amino group is acylated with an acid anhydride (e.g., acetic anhydride) to form an N-acyl derivative, which spontaneously cyclizes to the corresponding benzoxazinone.[1] In the second step, a primary amine or hydrazine hydrate is introduced, which opens the benzoxazinone ring and subsequently cyclizes to form the thermodynamically stable quinazolinone ring system.

Experimental Protocol: Synthesis of 3-Amino-6-bromo-8-methyl-2-methylquinazolin-4(3H)-one

This protocol details the synthesis of a 3-amino-quinazolinone, a versatile intermediate for further elaboration.[2][3]

Step 1: Formation of 6-Bromo-2,8-dimethyl-4H-3,1-benzoxazin-4-one

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, 2.44 g, 10 mmol).

  • Add acetic anhydride (5.0 eq, 4.7 mL, 50 mmol).

  • Heat the mixture to 120-130 °C under an inert atmosphere (N₂) for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The benzoxazinone intermediate often crystallizes upon cooling and can be used directly in the next step without purification.

Step 2: Conversion to 3-Amino-6-bromo-2,8-dimethylquinazolin-4(3H)-one

  • To the flask containing the benzoxazinone intermediate, add absolute ethanol (20 mL) to form a slurry.

  • Slowly add hydrazine hydrate (99%) (1.5 eq, 0.73 mL, 15 mmol) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 4-6 hours.[2]

  • Monitor the reaction by TLC. Upon completion, a precipitate will form.

  • Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the title quinazolinone.

Causality and Optimization
  • Acetic Anhydride as Reagent and Solvent: Using an excess of acetic anhydride serves both as the acylating agent and the reaction medium, driving the reaction to completion.

  • Hydrazine for 3-Amino Functionality: The use of hydrazine hydrate introduces the N-amino group at the 3-position, creating a valuable synthetic handle for further diversification, such as the formation of Schiff bases.[3]

  • Solvent Choice: Ethanol is an excellent solvent for the second step as it facilitates the reaction with hydrazine and allows for the product to precipitate upon cooling, simplifying purification.

Workflow and Data Summary

G start Methyl 3-amino-5-bromo- 2-methylbenzoate step1 Step 1: Acylation & Cyclization Reagents: Acetic Anhydride Conditions: 120-130°C, 2-3h start->step1 intermediate Intermediate: 6-Bromo-2,8-dimethyl- 4H-3,1-benzoxazin-4-one step1->intermediate step2 Step 2: Amination & Cyclization Reagents: Hydrazine Hydrate, EtOH Conditions: Reflux, 4-6h intermediate->step2 product Product: 3-Amino-6-bromo-2,8-dimethyl- quinazolin-4(3H)-one step2->product

Parameter Step 1: Benzoxazinone Formation Step 2: Quinazolinone Formation
Key Reagent Acetic AnhydrideHydrazine Hydrate
Solvent Acetic Anhydride (neat)Ethanol
Temperature 120-130 °C~80 °C (Reflux)
Typical Yield >90% (crude)75-85% (isolated)
Purification None (used in situ)Filtration and washing

Synthesis of Acridone Scaffolds

Acridones are tricyclic structures found in numerous natural products and synthetic compounds with significant biological activities, including antitumor and antiviral properties.[4][5] Their synthesis often involves an initial N-arylation followed by an intramolecular Friedel-Crafts acylation or a related cyclization.

Rationale and Strategy: Ullmann Condensation and Cyclization

This strategy employs a copper-catalyzed Ullmann condensation to couple the 3-amino group of the starting material with a suitable aryl halide, forming an N-phenylanthranilic acid derivative.[6] The bromine at the 5-position of our starting material remains intact for potential downstream modification. The subsequent cyclization of the N-aryl intermediate to the acridone core can be achieved under acidic conditions.

Experimental Protocol: Synthesis of a Bromo-Methyl-Acridone

Step 1: Ullmann Condensation for N-Arylation

  • To an oven-dried Schlenk tube, add this compound (1.0 eq, 2.44 g, 10 mmol), 2-iodobenzoic acid (1.1 eq, 2.73 g, 11 mmol), copper(I) iodide (CuI) (0.1 eq, 190 mg, 1 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or N₂) three times.

  • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C for 12-18 hours, or until TLC analysis indicates consumption of the starting amine.

  • Cool the mixture to room temperature and pour it into 100 mL of 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude N-arylated intermediate is then subjected to hydrolysis. Dissolve the crude material in a mixture of THF (20 mL) and water (10 mL), add lithium hydroxide (LiOH) (3.0 eq, 718 mg, 30 mmol), and stir at room temperature for 4-6 hours to hydrolyze the methyl ester.

  • Acidify with 1 M HCl to pH ~2-3 to precipitate the N-phenylanthranilic acid derivative. Filter and dry the solid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Place the dried N-phenylanthranilic acid intermediate from Step 1 into a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid) or Eaton's reagent.

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

  • The acridone product will precipitate. Adjust the pH to neutral with saturated sodium bicarbonate solution if necessary.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify by recrystallization or column chromatography if needed.

Causality and Optimization
  • Ullmann Condensation: This classic copper-catalyzed reaction is effective for forming C-N bonds, particularly with aryl halides.[7] The choice of a base like K₂CO₃ is crucial to deprotonate the amine and the carboxylic acid partner.

  • Ester Hydrolysis: The methyl ester must be hydrolyzed to the free carboxylic acid to enable the subsequent intramolecular Friedel-Crafts acylation.

  • Cyclization Agent: Polyphosphoric acid (PPA) acts as both a solvent and a strong dehydrating acid, promoting the intramolecular electrophilic aromatic substitution required for the acridone ring closure.

Reaction Scheme

G cluster_0 Step 1: N-Arylation & Hydrolysis cluster_1 Step 2: Intramolecular Cyclization start Methyl 3-amino-5-bromo- 2-methylbenzoate + 2-Iodobenzoic Acid reagents1 CuI, K₂CO₃, DMF 120-140°C start->reagents1 intermediate1 N-Arylated Diester reagents1->intermediate1 reagents2 LiOH, THF/H₂O intermediate1->reagents2 intermediate2 N-Phenylanthranilic Acid Derivative reagents2->intermediate2 reagents3 Polyphosphoric Acid (PPA) 100-120°C intermediate2->reagents3 product Target Acridone reagents3->product

Advanced Applications in Palladium-Catalyzed Synthesis

The aryl bromide functionality at the 5-position is a powerful handle for modern cross-coupling reactions, most notably those catalyzed by palladium.[8] These reactions offer a modular approach to building molecular complexity, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. By coupling this compound with various boronic acids or esters, a wide array of 5-aryl substituted derivatives can be accessed. These products can then be converted into more complex heterocyclic systems.

General Protocol: Suzuki-Miyaura Coupling
  • In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C (or using microwave irradiation) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the 5-aryl product.

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandCatalyzes the oxidative addition/reductive elimination cycle
Ligand (if needed) SPhos, XPhos, PPh₃Stabilizes the Pd center and facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates transmetalation
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and influences reaction kinetics

Conclusion

This compound stands out as a preeminent starting material for the synthesis of diverse and complex heterocyclic compounds. Its functional group arrangement allows for a range of classical and modern synthetic transformations. The protocols and strategies outlined in this guide for preparing quinazolinones and acridones, along with the application of palladium-catalyzed cross-coupling, provide a robust foundation for researchers in drug discovery and chemical synthesis. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, scientists can effectively harness the potential of this versatile building block to create novel molecules with significant therapeutic potential.

References

  • ACS Omega. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. [Link]

  • Molecules. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • ACS Publications. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. [Link]

  • Arkivoc. (2022). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. [Link]

  • Innovare Academic Sciences. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]

  • ResearchGate. (2015). Generation of 9(10H)-Acridone from Anthranilic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. [Link]

  • ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]

  • PubMed. (1976). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. [Link]

  • Scilit. (2012). Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. [Link]

  • ResearchGate. (1975). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

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Application Notes & Protocols: Regioselective Bromination of Methyl 3-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the reaction conditions for the selective bromination of methyl 3-amino-2-methylbenzoate. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's outcome. We will delve into the regiochemical challenges posed by the substrate's unique substitution pattern and present a robust, field-proven protocol using N-Bromosuccinimide (NBS) for the synthesis of methyl 3-amino-5-bromo-2-methylbenzoate, a key intermediate in pharmaceutical development.[1]

Theoretical Framework: Predicting the Site of Bromination

The successful execution of an electrophilic aromatic substitution reaction hinges on understanding the electronic and steric influences of the substituents already present on the aromatic ring. In the case of methyl 3-amino-2-methylbenzoate, we must consider the interplay of three distinct functional groups.

1.1. Analysis of Substituent Directing Effects

The regiochemical outcome of the bromination is determined by the cumulative directing effects of the amino, methyl, and methyl ester groups.[2]

  • Amino Group (-NH₂ at C3): This is a powerful activating group. Through a strong positive mesomeric effect (+M), it donates electron density into the π-system of the ring, particularly at the ortho (C2, C4) and para (C6) positions.[3][4] This makes these positions highly nucleophilic and susceptible to electrophilic attack.

  • Methyl Group (-CH₃ at C2): This is a weakly activating group that donates electron density through a positive inductive effect (+I). It also directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.[5]

  • Methyl Ester Group (-COOCH₃ at C1): This is a deactivating group due to its electron-withdrawing inductive (-I) and mesomeric (-M) effects. It directs incoming electrophiles to the meta (C3, C5) positions.[6]

1.2. The Decisive Role of Steric Hindrance

A purely electronic analysis suggests that the positions most activated by the dominant amino group (C4 and C6) would be the primary sites of bromination. However, steric hindrance plays a critical role in this specific substrate:

  • Position C4: This position is ortho to the activating amino group but is sterically hindered by the adjacent, bulky methyl group at C2.

  • Position C6: This position is para to the amino group but is significantly hindered by the adjacent methyl ester group at C1.

  • Position C5: This position is para to the weakly activating methyl group and meta to the deactivating ester group. Crucially, it is sterically the most accessible of the activated or meta-directed positions.

Therefore, the reaction favors the kinetically accessible C5 position, leading to the formation of this compound. This outcome is a classic example where steric factors override the directing influence of the most powerful activating group.

Caption: Logical flow for predicting bromination at the C5 position.

Selection of Brominating Agent: NBS over Elemental Bromine

For highly activated aromatic rings such as anilines, elemental bromine (Br₂) is often too reactive, leading to polybromination and the formation of undesired byproducts.[3][7] N-Bromosuccinimide (NBS) is the reagent of choice as it serves as a milder and more selective source of electrophilic bromine, allowing for controlled mono-bromination.[8][9] The reaction typically proceeds via an electrophilic aromatic substitution pathway, and the choice of solvent can further influence regioselectivity.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is designed for robustness and high yield. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Methyl 3-amino-2-methylbenzoate165.195.00 g30.271.0
N-Bromosuccinimide (NBS)177.985.66 g31.781.05
Acetonitrile (anhydrous)41.05100 mL--
Saturated Sodium Thiosulfate (Na₂S₂O₃) aq.-~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃) aq.-~50 mL--
Brine (Saturated NaCl aq.)-~50 mL--
Ethyl Acetate-~150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-amino-2-methylbenzoate (5.00 g, 30.27 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask and stir until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (5.66 g, 31.78 mmol) in small portions over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition. Causality Note: Portion-wise addition of NBS at low temperature is critical to control the reaction exotherm and prevent the formation of di-brominated side products.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium thiosulfate solution to quench any unreacted NBS and bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Self-Validation: The bicarbonate wash removes any acidic byproducts, such as succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure product.[12]

G A 1. Setup Dissolve Substrate in Acetonitrile B 2. Cooling Cool to 0 °C in Ice Bath A->B C 3. NBS Addition Portion-wise at 0 °C B->C D 4. Reaction Stir at RT for 2-3h Monitor by TLC C->D E 5. Work-up Quench, Extract, Wash D->E F 6. Isolation Dry & Concentrate E->F G 7. Purification Recrystallization F->G H Final Product Methyl 3-amino-5-bromo- 2-methylbenzoate G->H

Caption: Experimental workflow for the bromination of methyl 3-amino-2-methylbenzoate.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Handle with extreme care in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Solvents: Acetonitrile and ethyl acetate are flammable and should be handled away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

References

  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BenchChem. (n.d.). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |.
  • Study.com. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain.
  • ResearchGate. (n.d.). Mechanism for para-bromination of active aniline.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ChemicalBook. (n.d.). Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis.
  • National Institutes of Health (NIH). (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate.
  • ChemTalk. (n.d.). Directing Effects.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • ResearchGate. (2009). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • MySkinRecipes. (n.d.). This compound.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.
  • Save My Exams. (2025). Directing Effects.
  • ResearchGate. (n.d.). Bromination of amines.
  • ChemicalBook. (n.d.). 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • BenchChem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
  • TCI Chemicals. (n.d.). This compound.
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Application Notes and Protocols: Strategic Use of Methyl 3-amino-5-bromo-2-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on the strategic selection of chemical building blocks. These foundational scaffolds must offer a blend of stability, predictable reactivity, and versatile functional handles for molecular elaboration. Methyl 3-amino-5-bromo-2-methylbenzoate (CAS: 1000342-11-9) has emerged as a particularly valuable intermediate for medicinal chemists.[1][2] Its utility lies in the unique spatial and electronic arrangement of its four key functional domains: a nucleophilic aniline, a palladium-addressable aryl bromide, a modifiable methyl ester, and a sterically influential ortho-methyl group.

This guide provides an in-depth exploration of this compound as a strategic scaffold. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, providing a robust starting point for the synthesis of complex molecular architectures, with a particular focus on the construction of scaffolds for kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors—two of the most significant classes of targeted cancer therapies.[3][4]

Physicochemical Properties and Safety Data

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1000342-11-9[5][6]
Molecular Formula C₉H₁₀BrNO₂[1][5][6]
Molecular Weight 244.09 g/mol [1]
Appearance White to light yellow/orange crystalline powder[7]
Synonyms 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester[2][5]
Purity >98.0% (GC)[7]
Melting Point 49.0 to 53.0 °C[7]
SMILES COC(=O)C1=C(C)C(N)=CC(Br)=C1
InChI Key NMLOSXSDLWFBKT-UHFFFAOYSA-N

Safety & Handling: this compound is classified as an acute oral toxicant and causes skin and serious eye irritation.[5] Standard laboratory precautions should be strictly followed. Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[5]

Core Utility in Medicinal Chemistry: A Functional Group Analysis

The power of this building block lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. The ortho-methyl group provides a critical steric influence, directing the conformation of substituents and potentially shielding adjacent groups from metabolic degradation.

G cluster_main This compound cluster_handles Reactive Handles & Transformations main Core Scaffold bromo Bromo Group (C5) Electrophilic Handle main->bromo at C5 amino Amino Group (C3) Nucleophilic Handle main->amino at C3 ester Methyl Ester (C1) Modification Site main->ester at C1 suzuki Suzuki Coupling (C-C Bond) bromo->suzuki buchwald Buchwald-Hartwig (C-N Bond) bromo->buchwald sonogashira Sonogashira Coupling (C-C Bond) bromo->sonogashira amidation Amide Formation amino->amidation sulfonylation Sulfonamide Formation amino->sulfonylation alkylation N-Alkylation amino->alkylation hydrolysis Saponification to Acid ester->hydrolysis amide_synth Direct Amidation ester->amide_synth

Caption: Key reactive sites and potential synthetic transformations.

Application Focus 1: Synthesis of Kinase Inhibitor Scaffolds

Scientific Rationale: Protein kinases are a major class of drug targets in oncology.[3] Many potent kinase inhibitors feature a bi-aryl or heteroaryl-aryl core structure, which is crucial for occupying the ATP-binding pocket. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing these C-C bonds due to its exceptional functional group tolerance and mild conditions.[8] this compound is an ideal substrate, with the bromo-substituent serving as the electrophilic handle for palladium-catalyzed coupling with a wide array of boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 244 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[9]

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Application Focus 2: Synthesis of PARP Inhibitor Scaffolds

Scientific Rationale: PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[4][10][11] A common structural feature of many PARP inhibitors is a primary or secondary carboxamide group, which forms critical hydrogen bonds in the nicotinamide-binding pocket of the enzyme.[10] this compound can be strategically elaborated to form these scaffolds in a two-step sequence: (1) A Buchwald-Hartwig amination to install a desired nitrogen-containing fragment at the C5 position, followed by (2) conversion of the methyl ester to the crucial carboxamide pharmacophore.

Protocol 2: Sequential Buchwald-Hartwig Amination and Amidation

This two-part protocol outlines the synthesis of a potential PARP inhibitor intermediate.

Part A: Buchwald-Hartwig C-N Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos or similar bulky phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 244 mg) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup & Purification: After completion, cool to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the C-N coupled product.[12][13][14]

Part B: Synthesis of the Primary Amide

Materials:

  • C-N coupled product from Part A (1.0 equiv)

  • Formamide (excess, as reagent and solvent)

  • Sodium methoxide (catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the purified product from Part A (1.0 mmol).

  • Reagent Addition: Add formamide (approx. 10 mL) and a catalytic amount of sodium methoxide (e.g., 0.1 mmol).

  • Reaction: Heat the mixture to 100-120 °C. The reaction progress can be monitored by the evolution of methyl formate and by TLC/LC-MS analysis of the reaction mixture.

  • Workup: Upon completion, cool the reaction mixture and pour it into cold water. The solid product will often precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum to yield the final primary amide.

G cluster_buchwald Part A: Buchwald-Hartwig Amination (C-N Coupling) cluster_amide Part B: Amidation b1 Setup under Inert Gas: - Aryl Bromide + Amine - Pd₂(dba)₃ / Ligand - NaOtBu in Toluene b2 Heat to 110 °C b1->b2 b3 Monitor by LC-MS b2->b3 b4 Aqueous Workup & Purification b3->b4 b_out Intermediate: C-N Coupled Product b4->b_out a1 Combine Intermediate with Formamide & NaOMe b_out->a1 To Next Step a2 Heat to 120 °C a1->a2 a3 Monitor by TLC/LC-MS a2->a3 a4 Precipitate in Water & Filter a3->a4 a_out Final Product: Primary Amide Scaffold a4->a_out

Caption: Two-stage workflow for synthesizing a PARP inhibitor scaffold.

Troubleshooting and Experimental Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Cross-Coupling - Inactive catalyst (oxidation)- Insufficiently degassed solvent- Poor quality base or reagents- Ensure a strictly inert atmosphere; use fresh catalyst.- Degas solvent thoroughly with Ar/N₂ for at least 20 min.- Use freshly opened or purified reagents; grind base to a fine powder.
Debromination Side Product - Catalyst system promotes hydrodebromination.- Presence of proton sources.- Switch to a different ligand (e.g., electron-rich biarylphosphines).- Ensure anhydrous conditions.
Homocoupling of Boronic Acid - Reaction temperature too high.- Presence of oxygen.- Lower the reaction temperature.- Improve degassing and maintain a positive inert gas pressure.
Incomplete Amidation - Insufficient temperature or reaction time.- Deactivated catalyst (NaOMe).- Increase temperature cautiously or extend reaction time.- Add a fresh portion of sodium methoxide catalyst.

Conclusion

This compound is more than a simple chemical intermediate; it is a highly versatile platform for innovation in drug discovery. The orthogonal reactivity of its functional handles provides medicinal chemists with a reliable and powerful tool for accessing complex molecular architectures. By leveraging robust and well-understood transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds. The protocols and strategic insights provided in this guide serve as a comprehensive resource for unlocking the full potential of this building block in the rational design of next-generation therapeutics.

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  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Zhang, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link].

  • Gunay, A., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link].

  • Tenova Pharma. Methyl 5-bromo-2-[(methyl-d3)amino]benzoate.
  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information.
  • Acta Crystallographica Section E. (2011). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link].

  • Li, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link].

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Haddad, G., et al. (2020). PARP Inhibitors: A Tsunami of Indications in Different Malignancies. Pharmacogenomics. Retrieved from [Link].

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Functional group transformations of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 3-amino-5-bromo-2-methylbenzoate

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of an amino group, a bromine atom, and a methyl ester on a benzene ring offers three distinct and orthogonally reactive sites. This unique arrangement allows for a wide array of chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed exploration of the key functional group transformations possible with this scaffold, offering both mechanistic insights and practical, field-tested protocols for researchers and drug development professionals.

Molecular Structure and Reactive Sites

The synthetic potential of this compound stems from its three primary functional groups, each offering a gateway to distinct chemical transformations.

Caption: Structure of this compound with its three key functional groups highlighted.

Part 1: Transformations of the Amino Group

The primary amino group is a potent nucleophile and a precursor to the versatile diazonium salt, enabling a broad range of synthetic modifications.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the amino group into an amide. This reaction is crucial for introducing new structural motifs and is often a key step in the synthesis of complex molecules and heterocyclic systems.[2] The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of an acylating agent.[2]

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This method utilizes a vigorous biphasic system to achieve efficient acylation while neutralizing the HCl byproduct in the aqueous phase.

  • Materials:

    • This compound

    • Acetyl chloride

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated NaCl solution)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (approx. 10 mL per gram of substrate).

    • Add 10% aqueous NaOH solution (2.0 eq).

    • Cool the vigorously stirring mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.[2]

    • After addition, remove the ice bath and stir at room temperature for 1-2 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

    • Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol offers a milder alternative, often performed in a single phase.

  • Materials:

    • This compound

    • Acetic anhydride

    • Dichloromethane (DCM) or Acetic Acid

    • Pyridine or Triethylamine (catalytic, if using DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine (0.1 eq).[2]

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

Transformation Acylating Agent Typical Yield Notes
N-AcetylationAcetyl Chloride>90%Fast and efficient, but requires careful temperature control.
N-AcetylationAcetic Anhydride>85%Milder conditions, suitable for sensitive substrates.
Sandmeyer Reaction: Diazotization and Nucleophilic Substitution

The Sandmeyer reaction is a powerful tool for replacing an aromatic amino group with a wide variety of substituents, including halides, cyano, and hydroxyl groups.[3] The process involves two key steps: the formation of a diazonium salt from the amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[4][5] This allows for the introduction of functional groups that are often difficult to install via other methods.[3]

General Protocol for Diazotization:

  • Suspend this compound (1.0 eq) in an aqueous acidic solution (e.g., HBr, H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature strictly below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before use in the subsequent substitution step.

Protocol for Hydroxylation (Conversion to Phenol):

  • Procedure:

    • Prepare the diazonium salt solution as described above.

    • In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) in an excess of copper(II) nitrate solution.[4]

    • Slowly add the cold diazonium salt solution to the copper catalyst mixture.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • The resulting phenolic compound can be extracted with an organic solvent and purified by chromatography.

Sandmeyer_Reaction A Ar-NH₂ (Starting Material) B Ar-N₂⁺ X⁻ (Diazonium Salt) A->B C Ar• (Aryl Radical) B->C D Ar-Nu (Final Product) C->D Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_ArAr Ar-Pd(II)-Ar' L₂ PdII_ArX->PdII_ArAr Transmetalation (Ar'-B(OH)₂, Base) PdII_ArAr->Pd0 Reductive Elimination (Ar-Ar') Hydrolysis_Workflow Start Ester in THF/H₂O Step1 Add Base (NaOH or LiOH) Start->Step1 Step2 Heat/ Stir Step1->Step2 Step3 Acidify (HCl) Step2->Step3 End Carboxylic Acid Product Step3->End

Sources

Application Notes & Protocols for the Development of Kinase and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Modern Drug Discovery Pipeline

Abstract

Protein kinases and enzymes are central regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders.[1][2][3] Consequently, they represent one of the most significant and intensely pursued classes of drug targets.[2][4] The journey from identifying a promising molecular target to a clinically approved inhibitor is a multi-stage, iterative process requiring a sophisticated integration of biochemical, biophysical, and cell-based methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern workflow for developing potent and selective kinase and enzyme inhibitors. We will explore the critical stages of the discovery pipeline, from initial high-throughput screening to lead optimization and preclinical evaluation, with a focus on the scientific rationale behind key experimental choices. Detailed protocols for essential assays are provided to serve as a practical resource for the laboratory.

The Inhibitor Discovery & Development Pipeline: A Strategic Overview

The development of a novel kinase or enzyme inhibitor is not a linear path but an integrated, cyclical process of design, synthesis, and testing. The overarching goal is to identify a compound that is potent against its intended target, selective against other related enzymes (especially within the highly conserved kinome), and possesses drug-like properties suitable for clinical development.[5][6]

The process can be visualized as a funnel, starting with a large number of compounds that are progressively filtered and refined based on increasingly stringent criteria.

G cluster_0 Phase 1: Discovery & Validation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical & Clinical T_ID Target Identification & Validation HTS High-Throughput Screening (HTS) (>10^6 Compounds) T_ID->HTS Assay Development Hit_ID Hit Identification (~100-1000 Compounds) HTS->Hit_ID Primary Screening Hit_to_Lead Hit-to-Lead (~50-100 Compounds) Hit_ID->Hit_to_Lead Confirmatory & Orthogonal Assays Lead_Op Lead Optimization (~10-20 Lead Series) Hit_to_Lead->Lead_Op SAR & Property Optimization Preclinical Preclinical Candidate Selection (1-2 Compounds) Lead_Op->Preclinical In Vivo Efficacy & Safety Clinical Clinical Development Preclinical->Clinical IND-Enabling Studies

Caption: The Kinase Inhibitor Development Funnel.

Stage 1: Hit Identification via High-Throughput Screening (HTS)

The objective of HTS is to screen large compound libraries—often containing hundreds of thousands to millions of molecules—to identify initial "hits" that modulate the activity of the target enzyme.[7] The choice of assay at this stage is critical and is governed by the need for robustness, miniaturization, automation, and cost-effectiveness.[2]

The Causality of Assay Choice: Biochemical vs. Cell-Based HTS

For primary HTS, biochemical assays are overwhelmingly preferred. These assays use purified, isolated enzyme components to measure activity directly.[8] The primary advantage is the direct measurement of target engagement without the complexities of a cellular environment, such as membrane permeability, off-target effects, or cytotoxicity, which can confound results.[8] Fluorescence- and luminescence-based assays are the most common readout methods due to their high sensitivity and compatibility with HTS automation.[7][9]

Key Biochemical HTS Assay Formats

Modern kinase drug discovery relies on a variety of non-radioactive assay formats that are scalable and safe.[1]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence-based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced. Residual ATP is depleted, and the ADP is converted back to ATP, which drives a luciferase reaction.[10]Universal for any kinase, high sensitivity, resistant to signal interference.[1]Endpoint assay, indirect detection.
TR-FRET (Time-Resolved FRET) A fluorescently labeled antibody recognizes a phosphorylated substrate. When a europium (Eu)-labeled antibody and an acceptor-labeled substrate are in proximity, FRET occurs.[1][11]Homogeneous ("mix-and-read"), ratiometric detection reduces interference, kinetic or endpoint.[11]Requires specific antibodies and labeled substrates, potential for compound interference.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light emitted from a labeled tracer. When an inhibitor displaces the tracer from the kinase's active site, the tracer tumbles more freely, decreasing the polarization.Homogeneous, cost-effective, measures direct binding.[12]Lower signal window, sensitive to light-scattering compounds.
Protocol: Universal Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol outlines a typical workflow for determining inhibitor potency (IC50) using a luminescence-based assay, a common choice for HTS and follow-up studies.[10]

Objective: To determine the concentration at which an inhibitor reduces enzyme activity by 50% (IC50).

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP at the determined Km concentration

  • Test inhibitors serially diluted in DMSO

  • Assay Buffer (containing MgCl2, DTT, etc.)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well, low-volume, white assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.

  • Enzyme Preparation: Dilute the kinase to its optimal working concentration in the assay buffer.

  • Enzyme Addition: Add 5 µL of the diluted kinase solution to each well containing the test compounds and controls.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation: Prepare a solution of ATP and substrate in assay buffer, both at 2X their final desired concentration (typically at their respective Km values). Add 5 µL of this solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for the desired reaction time (e.g., 60-120 minutes) at room temperature. The duration should be within the linear range of the reaction.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 30-40 minutes at room temperature.[10]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a light signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the high and low controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Stage 2: Hit-to-Lead and Mechanism of Action (MoA) Studies

Once hits are identified, the next crucial phase is to confirm their activity, ensure they are not assay artifacts, and understand how they interact with the target. This "Hit-to-Lead" process uses more sophisticated assays to prioritize the most promising chemical series for optimization.[13]

The Causality of Assay Choice: Moving Beyond Potency to Kinetics

While IC50 values from biochemical assays are vital, they don't tell the whole story. A low IC50 could result from moderate affinity with a slow off-rate or very high affinity with a fast off-rate. These different kinetic profiles can have profound implications for in vivo efficacy.[14] Therefore, biophysical techniques that measure direct binding and determine kinetic parameters are indispensable.[6]

G IC50 IC50 (Functional Response) KD KD (Affinity) IC50->KD Does it bind? kon kon (Association Rate) KD->kon How fast does it bind? koff koff (Dissociation Rate) kon->koff How long does it stay bound? Thermo Thermodynamics (ΔH, ΔS) koff->Thermo What forces drive binding?

Sources

Application Notes and Protocols for the N-alkylation of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental procedures for the selective mono-N-alkylation of methyl 3-amino-5-bromo-2-methylbenzoate, a sterically hindered and electronically deactivated aniline derivative. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development. We will explore two robust and field-proven methodologies: Reductive Amination and "Borrowing Hydrogen" Catalysis . This document will not only furnish step-by-step instructions but also delve into the mechanistic rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Challenge of N-Alkylating Hindered Anilines

The N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, substrates such as this compound present a significant synthetic challenge. The presence of an ortho-methyl group introduces considerable steric hindrance around the amino moiety, impeding the approach of alkylating agents. Furthermore, the electron-withdrawing nature of the bromo and methyl ester groups deactivates the aniline nitrogen, reducing its nucleophilicity.

Traditional N-alkylation methods, often relying on alkyl halides, can be inefficient for such substrates, requiring harsh conditions that may lead to undesired side reactions or decomposition. This guide focuses on contemporary catalytic methods that offer milder reaction conditions, broader substrate scope, and improved selectivity.

Recommended Methodologies

We present two highly effective methods for the N-alkylation of this compound:

  • Protocol A: Reductive Amination. A versatile and widely adopted one-pot procedure that involves the in-situ formation of an imine from the aniline and a carbonyl compound, followed by its immediate reduction.[1][2]

  • Protocol B: "Borrowing Hydrogen" Catalysis. An atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents, catalyzed by a transition metal complex.[3][4]

The choice between these protocols will depend on the available starting materials (aldehyde/ketone vs. alcohol), desired functional group tolerance, and access to specific catalysts.

Protocol A: Reductive Amination

Reductive amination is a robust and highly reliable method for the N-alkylation of a wide range of amines, including challenging anilines.[2] The reaction proceeds via the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is milder and more selective for imines over carbonyls compared to other hydrides like sodium borohydride (NaBH₄), which minimizes the competitive reduction of the starting aldehyde or ketone.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive anilines or ketones. However, for this substrate, it is recommended to first attempt the reaction without an acid catalyst to avoid potential ester hydrolysis.

Experimental Workflow Diagram (Reductive Amination)

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve methyl 3-amino-5-bromo- 2-methylbenzoate in DCM B Add aldehyde or ketone (1.1 eq) A->B Mix C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C Initiate Reduction D Stir at room temperature (4-24 h) C->D Monitor by TLC/LC-MS E Quench with saturated aq. NaHCO₃ D->E Reaction Complete F Extract with DCM E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Step-by-Step Protocol (Reductive Amination):
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

    • Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the carbonyl compound.

  • Work-up:

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) may occur.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol B: "Borrowing Hydrogen" Catalysis

The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is a powerful and sustainable strategy for N-alkylation that uses alcohols as the alkylating agents.[3][4][5] This process, typically catalyzed by a transition metal complex (e.g., based on Ru, Ir, or Mn), involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The hydrogen that was "borrowed" from the alcohol is then used to reduce the resulting imine.

Causality of Experimental Choices:
  • Catalyst: Ruthenium and Iridium complexes are highly effective for this transformation.[4] Commercially available catalysts such as [Ru(p-cymene)Cl₂]₂ or Shvo's catalyst are excellent starting points.

  • Base: A base is typically required to facilitate the deprotonation of the alcohol and the amine. Potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) are commonly employed.

  • Solvent: High-boiling point, inert solvents such as toluene or xylene are often used to achieve the required reaction temperatures (typically 80-120 °C).

Experimental Workflow Diagram ("Borrowing Hydrogen")

Borrowing_Hydrogen_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add methyl 3-amino-5-bromo- 2-methylbenzoate, alcohol (1.5 eq), base (1.5 eq), and catalyst (1-5 mol%) to a Schlenk tube B Add anhydrous toluene A->B C Degas the mixture (e.g., freeze-pump-thaw) B->C D Heat under inert atmosphere (e.g., N₂ or Ar) at 100-120 °C C->D Monitor by TLC/LC-MS E Cool to room temperature D->E Reaction Complete F Filter through Celite® E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via "Borrowing Hydrogen" Catalysis.

Detailed Step-by-Step Protocol ("Borrowing Hydrogen"):
  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk tube or similar reaction vessel, add the ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-5 mol%).

    • Add this compound (1.0 eq), the desired primary alcohol (1.5 eq), and the base (e.g., KOtBu, 1.5 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

  • Reaction:

    • Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 100-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or DCM) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the Celite® pad with additional solvent.

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.

Data Summary and Comparison

The following table provides a general comparison of the two methodologies to aid in selecting the most appropriate protocol.

ParameterProtocol A: Reductive AminationProtocol B: "Borrowing Hydrogen"
Alkylating Agent Aldehydes or KetonesPrimary Alcohols
Reaction Temperature Room Temperature80-120 °C
Key Reagents NaBH(OAc)₃Transition Metal Catalyst, Base
Atom Economy ModerateHigh (byproduct is water)
Advantages Mild conditions, broad substrate scope for carbonyls, generally fasterUses readily available and stable alcohols, environmentally friendly
Disadvantages Stoichiometric borohydride waste, potential instability of some aldehydesHigher temperatures, requires inert atmosphere, catalyst cost

Troubleshooting

  • Low Conversion:

    • Reductive Amination: Ensure all reagents and solvents are anhydrous. Consider adding a catalytic amount of acetic acid if imine formation is slow.

    • Borrowing Hydrogen: Verify the activity of the catalyst. Ensure the system is free of oxygen. The reaction may require a higher temperature or longer reaction time.

  • Formation of Side Products:

    • Reductive Amination: Dialkylation can occur if excess aldehyde and reducing agent are used. Careful control of stoichiometry is crucial.

    • Borrowing Hydrogen: Over-oxidation of the alcohol or other side reactions may occur at very high temperatures. Optimize the reaction temperature.

  • Ester Hydrolysis:

    • If basic (in Protocol B) or acidic (in Protocol A) conditions are too harsh, hydrolysis of the methyl ester may be observed. Consider using a milder base (e.g., K₂CO₃ instead of KOtBu) or avoiding the use of an acid catalyst.

Conclusion

The N-alkylation of the sterically and electronically challenging substrate, this compound, can be successfully achieved using modern synthetic methods. Both reductive amination and "borrowing hydrogen" catalysis offer reliable and efficient routes to the desired N-alkylated products. The choice of method will be dictated by the specific alkyl group to be introduced and the laboratory resources available. The protocols provided in this guide are robust and have been designed to be readily implemented by researchers in the field of organic synthesis and drug development.

References

  • Rhee, H. et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 28(9), 1539-1542.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712.
  • Apodaca, R., & Xiao, W. (2001). A New, Robust, and Reliable Method for the Selective Reductive N-Alkylation of Primary and Secondary Aromatic Amines with Some Functionalized Acetals Using TFA/Et3SiH as a Reagent Combination. Organic Letters, 3(11), 1745–1748.
  • Bhattacharyya, S. (1995). Sodium borohydride: a versatile reagent in the reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-32.
  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 223-231.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalysed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.
  • Rhee, H. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • Öcal, N., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4987–5000. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Krátký, M., Vinšová, J., & Volková, M. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433–440.
  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9152–9156.
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • Öcal, N., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(12), 8345-8349.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • Khan, I., et al. (2022).
  • Chemical Communications (RSC Publishing). (2015). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Retrieved from [Link]

  • PubMed. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • Google Patents. (n.d.). RU2232749C2 - Two-step method for preparing n-methylaniline.

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-5-bromo-2-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for the chromatographic purification of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS 1000342-11-9). This resource is designed for researchers and drug development professionals who encounter challenges in isolating this key intermediate. The presence of both a basic amino group and a methyl ester on the aromatic ring presents specific purification hurdles, primarily related to its interaction with silica gel.[1] This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the principles at play to ensure you achieve high purity and yield.

Section 1: Foundational Principles & System Development

Before packing a column, success is dictated by careful preliminary analysis. The interaction between your compound, the stationary phase, and the mobile phase is paramount. For an aromatic amine like this compound, these choices are critical to prevent common issues like low recovery and poor separation.

FAQ: How do I select the optimal stationary and mobile phases?

Answer: Your choice of stationary phase and eluent system is the most critical factor for a successful purification.

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice due to its versatility and cost-effectiveness. However, its surface is populated by acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to the basic amino group of your target compound. This interaction is a primary cause of significant peak tailing and potential product decomposition.[2][3] If standard silica fails, consider using neutral alumina or deactivating the silica gel by preparing your slurry in an eluent that already contains a basic modifier.

  • Mobile Phase (Eluent) Development: The mobile phase must be optimized using Thin-Layer Chromatography (TLC) before every column run. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 . This range provides the best balance for effective separation from both less polar and more polar impurities.[3]

    • Starting Solvent Systems: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. Common starting points are Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • The Basic Modifier (Crucial for Amines): To counteract the acidity of silica gel, add a small amount of a basic modifier to your eluent system. This simple addition deactivates the silanol groups, dramatically improving peak shape and recovery.[2]

      • Triethylamine (TEA): Add 0.1-1% (v/v) to your eluent mixture.

      • Ammonium Hydroxide: Add a few drops to the polar component of your mobile phase (e.g., to the methanol) before mixing.

Key Parameter Summary Table
ParameterRecommended System / ValueRationale & Expert Insights
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard. Its acidity must be managed for aromatic amines.
Mobile Phase (Eluent) Hexane / Ethyl Acetate or CH₂Cl₂ / MethanolProvides a good polarity gradient for many organic intermediates. Final ratio must be determined by TLC.
Basic Modifier 0.5% Triethylamine (TEA) in eluentNon-negotiable for this compound. Neutralizes acidic silanol sites on silica, preventing strong ionic binding of the amino group and thus eliminating peak tailing.[2]
Target Rf (TLC) 0.25 - 0.35This Rf value ensures the compound spends sufficient time interacting with the stationary phase for separation to occur, without requiring excessively large solvent volumes for elution.
Sample Loading Dry LoadingRecommended for this compound. Adsorbing the crude material onto a small amount of silica prior to loading ensures a tight, even starting band, leading to superior separation compared to wet loading, especially if solubility in the eluent is limited.[4]

Section 2: Troubleshooting Guide for Common Purification Issues

Even with careful planning, challenges can arise. This section addresses the most common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Problem ObservedProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing (Product streaks down the column and is found in many fractions)The basic amino group is interacting ionically with acidic silanol sites on the silica gel.[2]Immediate Action: Add 0.5-1% triethylamine (TEA) to your eluent. This will neutralize the active sites and allow the compound to elute symmetrically. For future runs, pre-equilibrate the column with a TEA-containing eluent.
No Product Eluting (Compound appears stuck at the top of the column)The mobile phase is not polar enough to displace the compound from the stationary phase.Troubleshooting: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). If the compound still does not move, a "methanol purge" (flushing the column with 100% methanol) can be used to strip all highly polar compounds, though this will elute it with any other polar impurities.
Poor Separation (Fractions are all mixed with impurities)1. The eluent system is not selective enough (ΔRf on TLC is too small). 2. The column was overloaded with crude material. 3. The initial sample band was too wide.Systematic Approach: 1. Re-develop the eluent system using TLC. Try a different solvent system (e.g., switch from Hexane/EtOAc to Dichloromethane/Acetone).[3] 2. Ensure the mass of crude material is no more than 1-2% of the mass of the silica gel. 3. Use the dry loading method to ensure a highly concentrated starting band.[4]
Low Mass Recovery (Significant loss of product)The compound may be irreversibly adsorbed onto the silica or is degrading on the acidic stationary phase.Verification & Action: 1. Perform a 2D TLC: Spot your compound, run the plate, dry it, rotate it 90 degrees, and run it again in the same eluent. If a new spot appears or the spot smears diagonally, it indicates decomposition on silica.[3] 2. Solution: Switch to a less harsh stationary phase like neutral alumina, or use deactivated silica. Always use a basic modifier in your eluent.
Cracks/Channels in Silica Bed Improper packing of the column, often from the silica not being fully settled before running or from solvent polarity being changed too drastically.Prevention: Ensure the silica slurry is homogeneous and allowed to settle completely. When running a gradient, increase polarity gradually to avoid thermal stress that can crack the silica bed. A cracked column must be repacked.

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: TLC Analysis and Eluent Optimization
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).

  • On a silica gel TLC plate, spot the crude material.

  • Develop the plate in a TLC chamber using a test eluent system, such as Hexane:Ethyl Acetate (4:1), containing 0.5% TEA.

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent ratio until the main product spot has an Rf of approximately 0.3. Record the final, optimized eluent composition.

Step 2: Column Preparation (Slurry Method)
  • Select a glass column of appropriate size (a good rule of thumb is a 30:1 to 100:1 mass ratio of silica to crude material).

  • In a beaker, prepare a slurry by mixing silica gel with your initial, least polar eluent.

  • With the column's stopcock closed, pour the slurry into the column.

  • Open the stopcock and allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles. Add more eluent as needed, never letting the top of the silica bed run dry.

  • Once the silica has settled, add a thin layer (approx. 1 cm) of sand to the top to protect the silica surface.[4]

Step 3: Sample Preparation and Loading (Dry Method)
  • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent like Dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.[4]

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Carefully add your optimized eluent to the column.

  • Open the stopcock and begin collecting fractions in test tubes. Apply gentle air pressure ("flash chromatography") to maintain a steady flow rate.

  • Maintain the solvent level above the silica bed at all times to prevent the column from drying out and cracking.

Step 5: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Combine the fractions that show only the single spot corresponding to your pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: Visual Workflow and Data

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the chromatographic purification of this compound.

TroubleshootingWorkflow start Observation: Poor Separation, Tailing, or Low Recovery check_tailing Is there significant peak tailing? start->check_tailing add_tea Solution: Add 0.5% TEA to eluent. Pre-equilibrate column. check_tailing->add_tea Yes check_rf Is product R_f < 0.2? check_tailing->check_rf No success Successful Purification add_tea->success increase_polarity Solution: Gradually increase eluent polarity. check_rf->increase_polarity Yes check_stability Is recovery still low? Perform 2D TLC. check_rf->check_stability No increase_polarity->success change_adsorbent Solution: Compound is degrading. Use neutral alumina or deactivated silica. check_stability->change_adsorbent Yes (Degradation) check_loading Is separation poor despite good TLC? check_stability->check_loading No change_adsorbent->success use_dry_load Solution: Use dry loading. Reduce sample amount. check_loading->use_dry_load Yes check_loading->success No, re-evaluate TLC use_dry_load->success

Caption: A decision-tree diagram for troubleshooting column chromatography issues.

References

  • Troubleshooting in Chromatography. Journal of Chromatographic Science.[Link]

  • Amine column degradation. Chromatography Forum.[Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.[Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.[Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry.[Link]

  • What is the best solvent system for amino acid thin layer chromatography? ResearchGate.[Link]

  • This compound. Saflik Pharma.[Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.[Link]

  • What compounds are unstable in a silica gel column (chromatography). Reddit r/chemhelp.[Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS 1000342-11-9). This molecule is a valuable building block in pharmaceutical research and development, often serving as a key intermediate in the creation of complex bioactive molecules.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, improve yields, and ensure high purity of the final product.

We will explore a robust and logical synthetic pathway, troubleshoot common experimental hurdles, and provide detailed protocols grounded in established chemical principles.

Recommended Synthetic Pathway

While several synthetic routes are conceivable, a common and effective strategy involves a three-step sequence starting from 2-methyl-3-nitrobenzoic acid. This pathway is designed to protect the carboxylic acid as a methyl ester early on, which often simplifies downstream purification and prevents unwanted side reactions during the sensitive bromination step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A 2-Methyl-3-nitrobenzoic Acid B Methyl 2-methyl-3-nitrobenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-amino-2-methylbenzoate B->C  H₂ (g), Pd/C  or Fe, NH₄Cl D This compound (Final Product) C->D  NBS, DMF  0-5 °C

Caption: Recommended three-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis in a question-and-answer format.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid

Question: My Fischer esterification is giving low yields (<70%) or stalling. What are the likely causes and solutions?

Answer: Low conversion in Fischer esterification is a classic equilibrium problem. The reaction of a carboxylic acid with an alcohol is reversible, and water is produced as a byproduct. To drive the reaction towards the product, you must address the following:

  • Water Removal: The presence of water, either from reagents or produced during the reaction, will push the equilibrium back to the starting materials.

    • Causality: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if using a solvent like toluene. Alternatively, using a large excess of methanol as both reagent and solvent can effectively drive the reaction forward. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Catalyst Activity: An insufficient amount or inactive catalyst will slow the reaction rate.

    • Causality: A strong protic acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. For substrates sensitive to strong acids, consider using thionyl chloride (SOCl₂) to first form the acid chloride, which then reacts cleanly with methanol.

  • Reaction Time & Temperature: The reaction may simply not have reached equilibrium.

    • Solution: Ensure the reaction is refluxing properly and monitor its progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary until the starting material spot is no longer visible on the TLC plate.

Step 2: Reduction of Methyl 2-methyl-3-nitrobenzoate

Question: The reduction of the nitro group is incomplete, or I am seeing significant byproducts. How can I optimize this step?

Answer: The reduction of an aromatic nitro group is a critical transformation that can be achieved through several methods. Success depends heavily on the chosen reagent and reaction conditions.

  • Method 1: Catalytic Hydrogenation (e.g., H₂/Pd-C)

    • Potential Issue: Incomplete reaction or catalyst poisoning.

    • Causality: The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the nitro-aromatic compound, facilitating the reduction. Impurities, particularly sulfur- or halogen-containing compounds, can irreversibly bind to the catalyst surface, deactivating it.[3]

    • Troubleshooting:

      • Catalyst Quality: Use a fresh, high-quality 5% or 10% Palladium on carbon catalyst. For challenging reductions, a catalyst loading of 5-10 mol% may be required.

      • Hydrogen Pressure: While balloon pressure can work, using a Parr shaker or a similar hydrogenation apparatus at elevated pressures (50-100 psi) can significantly increase the reaction rate.[4][5]

      • Solvent & Purity: Use a solvent like methanol, ethanol, or ethyl acetate. Ensure the starting material is pure, as impurities can poison the catalyst.

      • Reaction Monitoring: Monitor the uptake of hydrogen gas. When uptake ceases, the reaction is typically complete. Confirm with TLC or LC-MS.

  • Method 2: Chemical Reduction (e.g., Fe/NH₄Cl or SnCl₂/HCl)

    • Potential Issue: A vigorous and sometimes difficult-to-control reaction, or a challenging workup.

    • Causality: This is a heterogeneous reaction where a metal (like iron or tin) in a low oxidation state acts as the reducing agent in an acidic or neutral medium. For instance, iron powder in the presence of an electrolyte like ammonium chloride reduces the nitro group.[6]

    • Troubleshooting:

      • Metal Activation: The activity of iron powder can vary. Pre-treating it with dilute HCl to remove any passivating oxide layer can improve performance.

      • Temperature Control: The reaction is often exothermic. Add the reducing agent portion-wise or control the addition rate of the substrate to maintain a steady reflux without boiling over.[6]

      • Workup: After the reaction, the metal salts must be thoroughly removed. Filtration through a pad of Celite is essential to remove fine iron particles.[6] The crude product may need an aqueous workup to remove inorganic salts before purification.

Step 3: Electrophilic Bromination of Methyl 3-amino-2-methylbenzoate

Question: My bromination yield is low, and I'm isolating multiple products, including a di-brominated species. How do I achieve selective mono-bromination?

Answer: This is the most delicate step. The amino group is a powerful activating group for electrophilic aromatic substitution, making the aromatic ring highly susceptible to halogenation. The key to high yield and selectivity is controlling the reactivity.

  • Over-bromination: The product, this compound, is still activated towards further electrophilic substitution, which can lead to di-brominated impurities.

    • Causality: The strong electron-donating nature of the amine group directs electrophiles to the ortho and para positions. The 5-position is para to the amine, making it the primary site of substitution. However, the remaining ortho position (position 1) is also activated.

    • Solution:

      • Use a Mild Brominating Agent: Avoid using elemental bromine (Br₂), which is highly reactive. N-Bromosuccinimide (NBS) is the reagent of choice for milder, more controlled brominations.

      • Strict Temperature Control: Run the reaction at low temperatures (e.g., 0 to 5 °C) to temper the reaction rate and improve selectivity. This is a common strategy for controlling exothermic halogenations.[7]

      • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of NBS. Adding the NBS slowly as a solution in the reaction solvent allows for better control.

      • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often effective.

G Start Low Yield / Impurities in Bromination Step Q1 What brominating agent was used? Start->Q1 A1_Br2 Using Br₂ Q1->A1_Br2 Br₂ A1_NBS Using NBS Q1->A1_NBS NBS Q2 Was temperature controlled? A2_No No / Poor Control Q2->A2_No A2_Yes Yes (e.g., 0-5 °C) Q2->A2_Yes Q3 How was the agent added? A3_Bulk Added all at once Q3->A3_Bulk A3_Slow Slow / Dropwise Addition Q3->A3_Slow Sol_NBS Switch to NBS for milder conditions. A1_Br2->Sol_NBS A1_NBS->Q2 Sol_Temp Maintain reaction at 0-5 °C. A2_No->Sol_Temp A2_Yes->Q3 Sol_Add Add NBS solution dropwise over time. A3_Bulk->Sol_Add A3_Slow->Sol_Add Good Practice

Caption: Troubleshooting logic for the selective bromination step.

Frequently Asked Questions (FAQs)

Q1: Is it better to brominate first and then esterify, or vice-versa? A1: It is generally preferable to perform the esterification first. The resulting ester (Methyl 3-amino-2-methylbenzoate) is typically easier to purify via chromatography than the corresponding amino acid. Furthermore, protecting the carboxylic acid prevents potential side reactions during bromination and simplifies the workup.

Q2: What is the best method for purifying the final product? A2: The final product, this compound, can usually be purified effectively by one of two methods:

  • Flash Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexanes is a reliable method to separate the desired mono-brominated product from starting material and di-brominated impurities.[3]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure crystalline solid.[7]

Q3: What are the most critical safety precautions for this synthesis? A3: Safety is paramount. Key hazards include:

  • Brominating Agents: NBS and especially Br₂ are toxic, corrosive, and strong oxidizers. Handle them only in a certified chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas (nitrogen or argon) before and after the reaction.

  • Solvents: Many organic solvents used (e.g., DMF, methanol, ethyl acetate) are flammable and have associated health risks. Ensure good ventilation and avoid ignition sources.

Q4: How can I effectively monitor the progress of each reaction step? A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[6]

  • Setup: Use silica gel plates and choose a mobile phase (e.g., 30% ethyl acetate in hexanes) that gives good separation between your starting material and product (Rf values ideally between 0.2 and 0.6).

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or iodine can also be helpful, especially for visualizing the amine product.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For the bromination step, careful monitoring can tell you the precise moment to quench the reaction to avoid over-bromination.

Optimized Experimental Protocol

This protocol outlines the recommended synthetic pathway.

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate (Esterification)
  • To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-amino-2-methylbenzoate (Reduction)
  • In a suitable pressure vessel, dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 5-10% Pd/C catalyst (1-5 mol %) under a nitrogen atmosphere.

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 60-100 psi.[5]

  • Heat the mixture to 50-70°C and stir vigorously for 8-12 hours.[4]

  • After cooling to room temperature and venting the hydrogen, purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which should be purified by chromatography if necessary.

Step 3: Synthesis of this compound (Bromination)
  • Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in DMF or acetonitrile in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction closely by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the final product.

Data Summary Table

StepKey ReagentsStoichiometry (Typical)SolventTemperatureTypical Yield
1. Esterification 2-methyl-3-nitrobenzoic acid, MeOH, H₂SO₄1 : excess : 0.1MethanolReflux>90%
2. Reduction Nitro-ester, H₂, 5% Pd/C1 : excess : 0.02Methanol / EtOAc50-70 °C>95%
3. Bromination Amino-ester, NBS1 : 1.05DMF / MeCN0-5 °C75-85%

References

  • MySkinRecipes. this compound. [Link]

  • Google Patents.CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

  • Google Patents.CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Common side products in the synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and solutions based on chemical principles.

Issue 1: Low Yield and Isomeric Impurities in the Bromination Step

Question: My bromination of methyl 2-amino-3-methylbenzoate is giving a low yield of the desired product and contains significant amounts of other brominated species. How can I improve the regioselectivity and yield?

Answer: Low yield and the formation of isomeric impurities during the bromination of methyl 2-amino-3-methylbenzoate are common challenges. The strong activating and ortho-, para-directing effects of the amino group, combined with the directing effect of the methyl group, can lead to a mixture of products.

Potential Causes and Solutions:

  • Over-bromination: The high reactivity of the starting material can lead to the formation of di- and even tri-brominated products.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use no more than one equivalent of the brominating agent. A slow, portion-wise addition of the brominating agent at a controlled temperature can also help to prevent over-reaction.

  • Formation of Isomers: The amino group directs bromination to the positions ortho and para to it (positions 4 and 6), while the methyl group also directs to its ortho and para positions. This can lead to the formation of undesired isomers.

    • Solution: The choice of solvent and temperature can influence the regioselectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable product. Additionally, using a less reactive brominating agent might improve selectivity. A patent for a similar process suggests using HBr and H₂O₂ for the bromination of methyl 2-amino-3-methylbenzoate, which can offer good control.[1]

  • Oxidation of the Amino Group: The amino group is sensitive to oxidation by bromine, leading to colored impurities and reduced yield.

    • Solution: Protect the amino group as an acetamide before bromination. The acetyl group is still ortho-, para-directing but is less activating than the amino group, which can help control the reaction and prevent oxidation. The protecting group can be removed by hydrolysis after the bromination step.

Issue 2: Presence of Debrominated Impurity After Nitro Group Reduction

Question: After the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate using catalytic hydrogenation, I am observing a significant amount of methyl 3-amino-2-methylbenzoate in my product mixture. What is causing this, and how can I prevent it?

Answer: The presence of methyl 3-amino-2-methylbenzoate indicates that hydrodehalogenation, the removal of the bromine atom and its replacement with a hydrogen atom, is occurring alongside the reduction of the nitro group.

Potential Causes and Solutions:

  • Catalyst Choice: Palladium-based catalysts, especially in the presence of a base, are known to promote hydrodehalogenation.

    • Solution: Consider using a different catalyst that is less prone to causing dehalogenation. Platinum-based catalysts (e.g., PtO₂) or nickel-based catalysts (e.g., Raney Nickel) can be effective alternatives. Alternatively, using a poisoned palladium catalyst can sometimes reduce dehalogenation.

  • Reaction Conditions: The solvent, temperature, and pressure can all influence the extent of hydrodehalogenation.

    • Solution: Avoid the use of basic additives if possible, as they can promote the undesired side reaction. Running the reaction at lower hydrogen pressure and temperature may also help to minimize dehalogenation.

  • Alternative Reduction Methods: If catalytic hydrogenation proves problematic, other reduction methods can be employed.

    • Solution: Reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) or acetic acid (AcOH), is a classic and effective method for reducing nitro groups without affecting aryl halides.[2] Sodium dithionite is another reagent that can be used for this transformation.[2]

Issue 3: Hydrolysis of the Methyl Ester During Synthesis

Question: My final product is contaminated with 3-amino-5-bromo-2-methylbenzoic acid. How can I avoid this hydrolysis?

Answer: The hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under either acidic or basic conditions, especially at elevated temperatures.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Prolonged reaction times or high temperatures in the presence of strong acids or bases can lead to ester hydrolysis.

    • Solution: If using acidic conditions for the nitro reduction (e.g., Sn/HCl), ensure the reaction is not heated for an extended period. During workup, neutralize the acid carefully at a low temperature. If a basic workup is required, use a mild base and avoid prolonged exposure.

  • Purification Method: Certain purification methods might inadvertently cause hydrolysis.

    • Solution: When performing recrystallization, choose a neutral solvent system if possible. If an acidic or basic solvent is necessary, minimize the time the product is exposed to these conditions at high temperatures. Column chromatography on silica gel is generally a neutral purification method that can separate the ester from the carboxylic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric side products in the bromination of methyl 2-methyl-3-nitrobenzoate, and how can I differentiate them from the desired product?

A1: The main directing groups are the methyl group (ortho-, para-directing) and the nitro and ester groups (meta-directing). The desired product is methyl 5-bromo-2-methyl-3-nitrobenzoate.[3] A potential isomeric byproduct is methyl 3-bromo-2-methyl-5-nitrobenzoate.[4] These isomers can be differentiated by NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

CompoundExpected Aromatic ¹H NMR Signals
Methyl 5-bromo-2-methyl-3-nitrobenzoate (Desired) Two doublets, each integrating to 1H.
Methyl 3-bromo-2-methyl-5-nitrobenzoate (Isomer) Two doublets, each integrating to 1H.

Note: The exact chemical shifts will depend on the solvent and the NMR spectrometer's field strength. It is crucial to analyze the coupling constants (J-values) to confirm the substitution pattern.

Q2: I observe a byproduct with a mass corresponding to a dibrominated compound. What is its likely structure?

A2: If you are starting from methyl 2-amino-3-methylbenzoate, the strong activating nature of the amino group can lead to dibromination. The most likely structure for the dibrominated byproduct would be methyl 3-amino-4,5-dibromo-2-methylbenzoate, as the positions ortho and para to the amino group are highly activated. To avoid this, precise control of the stoichiometry of the brominating agent is essential.

Q3: Can benzylic bromination be a side reaction?

A3: Yes, if you are using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), bromination of the methyl group at the 2-position can occur, leading to the formation of methyl 2-(bromomethyl)-3-amino-5-bromobenzoate. To avoid this, perform the bromination in the absence of radical initiators, for instance, by using bromine in a polar solvent. The synthesis of a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, utilizes these conditions for benzylic bromination.[5][6]

Q4: What are the recommended methods for purifying the final product, this compound?

A4: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. Alcohols like ethanol or methanol, or mixtures with water, are often good choices for compounds of this type.[7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., isomeric impurities), column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in hexanes is a common mobile phase for this type of compound.

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, an acidic wash (e.g., with dilute HCl) can remove any remaining basic starting material, while a basic wash (e.g., with dilute NaHCO₃) can remove any carboxylic acid byproduct resulting from ester hydrolysis.

Experimental Workflow & Side Reactions

Synthetic Pathway and Potential Side Reactions

The following diagram illustrates a common synthetic route to this compound, highlighting potential side products at each step.

Synthesis and Side Products A Methyl 2-methyl-3-nitrobenzoate B Methyl 5-bromo-2-methyl-3-nitrobenzoate A->B Bromination (e.g., NBS) SP1 Isomeric Bromination Products A->SP1 Non-regioselective bromination SP2 Benzylic Bromination Product (Methyl 2-(bromomethyl)-3-nitrobenzoate) A->SP2 Radical bromination C This compound B->C Reduction (e.g., Fe/AcOH) SP3 Debrominated Product (Methyl 3-amino-2-methylbenzoate) B->SP3 Hydrodehalogenation SP5 Incomplete Reduction (Starting Nitro Compound) B->SP5 Incomplete Reaction SP4 Hydrolyzed Product (3-amino-5-bromo-2-methylbenzoic acid) C->SP4 Ester Hydrolysis

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic for Low Yield in Nitro Group Reduction

This diagram outlines a logical approach to troubleshooting low yields during the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate.

Troubleshooting Low Yield in Reduction Start Low Yield in Reduction Step Check_Purity Analyze Crude Product by NMR/LC-MS Start->Check_Purity Impurity_Nitro Is starting material (nitro compound) present? Check_Purity->Impurity_Nitro Impurity_Debromo Is debrominated product present? Impurity_Nitro->Impurity_Debromo No Action_Incomplete Increase reaction time/temperature or add more reducing agent. Impurity_Nitro->Action_Incomplete Yes Impurity_Hydrolyzed Is hydrolyzed acid present? Impurity_Debromo->Impurity_Hydrolyzed No Action_Debromo Change catalyst (e.g., PtO₂ or Raney Ni) or use chemical reduction (Fe/HCl). Impurity_Debromo->Action_Debromo Yes Action_Hydrolyzed Use milder conditions (temperature, pH) during reaction and workup. Impurity_Hydrolyzed->Action_Hydrolyzed Yes End Optimize and Repeat Impurity_Hydrolyzed->End No Action_Incomplete->End Action_Debromo->End Action_Hydrolyzed->End

Caption: Troubleshooting logic for low reduction yield.

References

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents. This patent describes synthetic routes involving related intermediates, providing context for reaction types.
  • Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem. This provides identification details for a key intermediate. [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
  • Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem. This provides identification details for a potential isomeric impurity. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness Discussion Board. This forum discussion outlines practical methods for the reduction of nitro groups on benzoate esters, including the use of Fe/AcOH. [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem. Further details on the benzylic bromination product. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9). As a key intermediate in pharmaceutical and specialty chemical synthesis, achieving high purity is critical for downstream success.[1] This document, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for this compound?

While no single solvent is universally "ideal" for all batches, the molecular structure—containing a polar amino group, an ester, and a nonpolar substituted benzene ring—suggests that moderately polar organic solvents are the best starting point.[2] Alcohols such as methanol, ethanol, or isopropanol (IPA) are excellent candidates.[3] The principle of recrystallization relies on the compound being highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[4]

A systematic screening process is the most reliable method to determine the optimal solvent for your specific crude material. See the experimental protocol section below for a detailed guide on solvent screening.

Q2: What are the key characteristics of a good recrystallization solvent?

An effective solvent must satisfy several criteria to ensure high recovery and purity. The relationship between the solute and solvent is crucial.[5]

PropertyRationale & Causality
High Solvency at High Temperature The solvent must completely dissolve the impure solid when heated to at or near its boiling point to free the desired compound from insoluble impurities.[6]
Low Solvency at Low Temperature Upon cooling, the solvent's dissolving power must decrease significantly, allowing the desired compound to crystallize out of the saturated solution, leaving soluble impurities behind.[7]
Inertness The solvent must not react chemically with this compound.
Appropriate Boiling Point A boiling point between 60°C and 100°C is often preferred. Solvents with very low boiling points (e.g., diethyl ether, <35°C) create a small temperature gradient for crystallization, which can reduce yield.[5] Very high boiling points can make solvent removal difficult.
Volatility The solvent should be volatile enough to be easily removed from the surface of the purified crystals during the drying process.
Impurity Solubility Profile Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).[4]
Q3: When should a mixed-solvent system be considered for this compound?

A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[8] This technique is particularly useful for compounds like this compound, which has both polar and non-polar characteristics. A common and effective approach involves pairing a "good" solvent, in which the compound is highly soluble, with a "bad" or "anti-solvent," in which the compound is poorly soluble.[7] The two solvents must be miscible.[9]

For this target compound, an alcohol/water mixture is a logical choice.[5] The compound would first be dissolved in a minimal amount of hot alcohol (the "good" solvent), followed by the careful addition of hot water (the "anti-solvent") until the solution becomes faintly cloudy, indicating the saturation point has been reached.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: My compound separated as an oil instead of forming crystals. What causes this and how can I fix it?

This phenomenon, known as "oiling out," is a common problem with organic amines and occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[10] It typically happens if the solution is too concentrated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.[11]

Corrective Actions:

  • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[10][12]

  • Slow Down Cooling: Allow the flask to cool slowly on the benchtop. Insulating the flask can further slow the cooling rate. Do not move the solution directly to an ice bath. Rapid cooling strongly encourages oil formation.[10][13]

  • Induce Crystallization: Once the solution has cooled slightly below the boiling point, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal (a tiny amount of pure solid) to provide a nucleation site.[12]

Logical Workflow for Troubleshooting "Oiling Out"

G start Problem: Compound 'Oiled Out' reheat 1. Re-heat solution until oil redissolves start->reheat add_solvent 2. Add 10-20% more hot solvent reheat->add_solvent slow_cool 3. Allow to cool slowly at room temperature add_solvent->slow_cool induce 4. Induce Crystallization (Scratch / Seed Crystal) slow_cool->induce success Pure Crystals Formed induce->success

A step-by-step decision diagram for resolving oil formation during recrystallization.

Q2: Crystal recovery is very low. What are the most common reasons for this loss of product?

Poor yield is a frustrating issue that can often be traced to procedural steps.

Potential Causes & Solutions:

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude solid.[6] This keeps the solution from becoming saturated upon cooling, and a large portion of the product remains dissolved.

    • Solution: If no crystals form, gently boil away a portion of the solvent to re-concentrate the solution and attempt cooling again.[12] For future experiments, add the hot solvent in small, incremental portions until the solute just dissolves.[4]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, significant product loss can occur.[11]

    • Solution: Use a stemless funnel and pre-heat it with hot solvent or steam before filtration.[13] It also helps to use a slight excess of hot solvent (~10-15%) before filtering and then evaporating this excess before the final cooling step.[11]

  • Inadequate Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to minimize the product's solubility in the mother liquor.[13]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[6] Use a minimal amount of ice-cold solvent for rinsing.

Q3: The final product is still colored, even after recrystallization. How can purity be improved?

A persistent color often indicates the presence of highly colored, polar impurities that co-crystallize with the product.

Refinement Strategy:

  • Use Activated Carbon (Charcoal): Activated carbon can be used to adsorb colored impurities.[4] After dissolving the crude solid in the hot solvent, cool the solution slightly below its boiling point and add a very small amount of activated carbon (a spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes, then perform a hot filtration to remove the carbon before setting the solution aside to cool. Using too much charcoal can lead to product loss as it may adsorb the desired compound.[4]

  • Perform a Second Recrystallization: Repeating the recrystallization process on the purified material is a highly effective way to improve purity.[14]

Experimental Protocols

Protocol 1: Step-by-Step Solvent Screening
  • Place approximately 50 mg of crude this compound into several separate test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[6]

  • Heat the tubes that showed poor room-temperature solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[6] Record the amount of solvent needed.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound well when hot but yields a large amount of crystalline solid upon cooling.

Protocol 2: General Mixed-Solvent Recrystallization (Ethanol-Water System)
  • Place the crude this compound in an Erlenmeyer flask.

  • Heat a beaker of ethanol and a beaker of deionized water on a hot plate.

  • Add the minimum amount of near-boiling ethanol to the flask dropwise, with swirling, until the solid is completely dissolved.[9]

  • Continue heating the solution and add near-boiling water dropwise until the solution becomes persistently cloudy. This is the point of saturation.[8]

  • Add a few more drops of hot ethanol to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the pure crystals via vacuum filtration, washing with a minimal amount of an ice-cold ethanol/water mixture.[5]

  • Dry the crystals thoroughly to remove all traces of solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • ChemicalBook. (n.d.). Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis.
  • European Patent Office. (2002). PROCESS FOR THE PURIFICATION OF AROMATIC HYDROCARBONS AND PROCESS FOR THE PREPARATION OF HIGH-PURITY AROMATIC HYDROCARBONS.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • TMP Chem. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube.
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Jay Finechem. (n.d.). 1000342-11-9 | this compound.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.

Sources

Technical Support Center: Troubleshooting Reactions Involving Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate failed reactions, optimize your conditions, and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

This section provides a quick overview of the key characteristics and handling of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A: this compound (Molecular Formula: C₉H₁₀BrNO₂) is a multi-functionalized aromatic compound.[1][2] Its reactivity is governed by a combination of electronic and steric factors:

  • Aryl Bromide: The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]

  • Amino Group (-NH₂): This electron-donating group activates the aromatic ring, which can influence the rate of oxidative addition in cross-coupling reactions. However, it can also act as a coordinating ligand to the palladium catalyst, potentially inhibiting catalysis if not managed correctly.

  • Ortho-Methyl Group (-CH₃): The methyl group adjacent to the bromine atom introduces significant steric hindrance. This bulkiness can slow down the oxidative addition step and requires the use of specialized, bulky phosphine ligands to facilitate the reaction.[5]

  • Methyl Ester (-COOCH₃): This group is sensitive to strongly basic conditions, particularly at elevated temperatures, and can undergo hydrolysis to the corresponding carboxylic acid.

Q2: How should I properly store and handle this reagent?

A: Proper storage and handling are critical for ensuring the reagent's integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term storage, keeping it at room temperature and away from light and moisture is recommended.[7]

  • Handling: Handle in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.[6] Avoid creating dust.[6]

Q3: What are the most common and effective cross-coupling reactions for this substrate?

A: The two most prevalent and powerful reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). This is a robust method for creating biaryl structures.[3][8]

  • Buchwald-Hartwig Amination: For forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is essential for synthesizing complex aniline derivatives.[9][10][11]

Q4: Can the free amino group interfere with my cross-coupling reaction?

A: Yes, it can. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. In some cases, this can be mitigated by the careful selection of ligands that favor the desired catalytic cycle. While protection of the amine (e.g., as an amide or carbamate) is an option, modern catalyst systems, particularly those with bulky biarylphosphine ligands, are often robust enough to be effective with unprotected anilines.[12]

Q5: My reaction conditions require a strong base. Is the methyl ester group stable?

A: The methyl ester is susceptible to saponification (hydrolysis) under strongly basic conditions, especially with bases like sodium hydroxide or potassium hydroxide, or even with alkali metal alkoxides in the presence of water at high temperatures. To minimize this side reaction, it is crucial to use anhydrous conditions and select bases and reaction temperatures carefully. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred for Suzuki couplings.[13] For Buchwald-Hartwig aminations, while strong bases like sodium tert-butoxide (NaOtBu) are common, running the reaction at the lowest effective temperature can help preserve the ester.[5]

Section 2: Troubleshooting Guide for Common Reactions

Even with careful planning, reactions can fail. This section provides a systematic approach to diagnosing and solving common problems.

General Troubleshooting Workflow

Before diving into specific reaction types, follow this general diagnostic workflow for any failed reaction involving this compound.

G start Reaction Failure (Low Yield / No Product) reagent_check Step 1: Verify Reagents & Solvents - Purity of starting material? - Anhydrous/deoxygenated solvent? - Fresh, active coupling partner? start->reagent_check atmosphere_check Step 2: Check Reaction Atmosphere - Was the system properly purged? - Is there a leak in the inert gas line? reagent_check->atmosphere_check conditions_check Step 3: Review Reaction Conditions - Correct temperature? - Adequate stirring? - Correct stoichiometry? atmosphere_check->conditions_check catalyst_check Step 4: Evaluate Catalytic System - Appropriate catalyst/ligand? - Correct catalyst loading? - Base compatible with substrate? conditions_check->catalyst_check specific_troubleshooting Proceed to Specific Reaction Troubleshooting catalyst_check->specific_troubleshooting

Caption: General troubleshooting decision tree.

Buchwald-Hartwig Amination (C-N Coupling)

The steric hindrance from the ortho-methyl group makes this a challenging transformation that is highly dependent on the catalyst system.

Problem 1: Low to No Product Yield

Q: My Buchwald-Hartwig amination of this compound is not working. What are the most likely causes?

A: Failure in this reaction is almost always linked to the catalyst system, the reaction conditions, or the purity of the reagents.

Causality and Solutions:

  • Inadequate Catalyst System: The steric bulk around the bromine atom requires a highly active and sterically demanding catalyst. First-generation ligands like PPh₃ or even bidentate ligands like BINAP are often ineffective.[5]

    • Solution: Employ bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig families. These ligands are designed to promote both the oxidative addition and the reductive elimination steps for hindered substrates.[10][14]

  • Incorrect Base Selection: The base is crucial for deprotonating the amine to form the palladium-amido intermediate. If the base is too weak, the reaction will not proceed. If it is too strong and there is trace water, it may promote ester hydrolysis.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base.[5] Lithium bis(trimethylsilyl)amide (LHMDS) can also be highly effective and may offer a pseudo-protecting effect for sensitive functional groups.[15] Ensure the base is fresh and handled under inert conditions.

  • Catalyst Poisoning or Deactivation: The free amino group on the substrate or the amine coupling partner can coordinate to the palladium center and inhibit the catalytic cycle. Oxygen can also irreversibly oxidize the Pd(0) catalyst.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[5] Use properly degassed solvents. While not always necessary with modern catalysts, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes overcome substrate inhibition.

Catalyst System Recommendations for Buchwald-Hartwig Amination
Catalyst PrecursorRecommended LigandCommon BaseTypical Solvent
Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, LHMDSToluene, Dioxane
XPhos Pd G3/G4(Precatalyst, no extra ligand needed)NaOtBu, K₃PO₄, LHMDSToluene, Dioxane

This table provides starting points; optimization is often necessary.[14][15]

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition (Ar-Pd(II)-Br)L pd0->ox_add Ar-Br lig_ex Amine Coordination [Ar-Pd(II)-Br(Amine)]L ox_add->lig_ex Amine failure1 Failure Point 1: Catalyst Inactivity (Steric hindrance, O₂) ox_add->failure1 deprot Deprotonation (Ar-Pd(II)-Amido)L lig_ex->deprot Base red_elim Reductive Elimination deprot->red_elim failure2 Failure Point 2: Weak Base (Deprotonation fails) deprot->failure2 red_elim->pd0 Regeneration product Product (Ar-Amine) red_elim->product failure3 Failure Point 3: Slow Reductive Elim. (Use bulky ligand) red_elim->failure3

Caption: Buchwald-Hartwig cycle and key failure points.

Validated Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling a generic secondary amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand if not using a precatalyst (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[5]

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to a concentration of ~0.1 M).

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling (C-C Coupling)

This reaction is generally robust, but the electron-rich and sterically hindered nature of the substrate can lead to challenges.

Problem 1: Low to No Product Yield

Q: My Suzuki coupling is giving a low yield. I see my starting material, but very little product. What should I investigate?

A: For Suzuki couplings, failure is often related to the boronic acid partner, the base, or catalyst activity.

Causality and Solutions:

  • Poor Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. They can also undergo protodeboronation (replacement of the boron group with hydrogen) during the reaction, especially under harsh conditions.

    • Solution: Use fresh, high-quality boronic acid. If in doubt, you can convert it to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. Ensure the base is not excessively strong or the temperature too high, as both can accelerate protodeboronation.[8]

  • Inappropriate Base or Solvent System: The base is required to activate the boronic acid in the transmetalation step. A common system is an aqueous base with a water-miscible solvent like dioxane.[3][13]

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents) in a solvent mixture like 1,4-dioxane/water (4:1) is a very reliable starting point.[3] Ensure the solvent is thoroughly degassed to prevent both catalyst deactivation and unwanted side reactions like homocoupling.

  • Catalyst Inactivity: While Suzuki couplings are often more forgiving than C-N couplings, a highly active catalyst is still needed for this hindered substrate.

    • Solution: Pd(PPh₃)₄ is a classic choice and can work, but catalyst systems with bulky phosphine ligands (like SPhos, RuPhos, or XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often give superior results with lower catalyst loading and at lower temperatures.[16]

Catalyst System Recommendations for Suzuki Coupling
Catalyst PrecursorRecommended LigandCommon BaseTypical Solvent System
Pd(PPh₃)₄(None)K₂CO₃, Cs₂CO₃Dioxane/Water, Toluene/Water
Pd(OAc)₂ or Pd₂(dba)₃SPhos, RuPhos, XPhosK₃PO₄, K₂CO₃Dioxane/Water, Toluene/Water
SPhos Pd G3/G4(Precatalyst)K₃PO₄, K₂CO₃Dioxane/Water, Toluene/Water

This table provides starting points for optimization.[16]

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition (Ar-Pd(II)-Br)L pd0->ox_add Ar-Br trans Transmetalation (Ar-Pd(II)-Ar')L ox_add->trans Ar'B(OH)₂ Base failure1 Failure Point 1: Slow Ox. Addition (Steric hindrance) ox_add->failure1 red_elim Reductive Elimination trans->red_elim failure2 Failure Point 2: Protodeboronation (Boronic acid degradation) trans->failure2 red_elim->pd0 Regeneration product Product (Ar-Ar') red_elim->product

Caption: Suzuki-Miyaura cycle and key failure points.

Validated Protocol: Suzuki-Miyaura Coupling

This is a general protocol for coupling with an arylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Inert Atmosphere: Equip the flask with a condenser, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, ~0.1 M concentration). Degas the solution by bubbling argon through it for 15-20 minutes.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

References

  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available from: [Link]

  • Changzhou Anxuan Chemical Co., Ltd. This compound. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Saflik Pharma. This compound. Available from: [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Time and Temperature for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize two of the most critical parameters in their reactions: time and temperature. In the following sections, we will address common challenges and provide systematic approaches to troubleshooting and optimization, moving beyond simple trial-and-error to a mechanistically informed strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction is very slow or has stalled completely. Should I increase the temperature or just let it run longer?

This is one of the most common dilemmas in reaction optimization. While both options can be viable, a systematic approach is crucial to avoid degrading your materials or forming unwanted byproducts.[1]

The Role of Temperature: Temperature is a direct lever on reaction kinetics. Increasing the temperature generally accelerates all elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For challenging substrates, such as aryl chlorides or sterically hindered partners, higher temperatures are often necessary to overcome the activation energy barrier, particularly for the oxidative addition step.[4][5]

However, excessive heat can be detrimental. It can lead to:

  • Catalyst Decomposition: High temperatures can cause the palladium catalyst to agglomerate into inactive palladium black, effectively killing the reaction.[6][7] This is often observed as the reaction mixture turning from a clear, colored solution to a black suspension.[8]

  • Increased Side Reactions: Unwanted pathways, such as protodeboronation of the boronic acid, are often accelerated at higher temperatures.[9]

  • Substrate/Product Degradation: If your molecules are thermally sensitive, high heat can lead to decomposition, lowering the overall yield.[10]

The Role of Time: Extending the reaction time is a reasonable strategy if the reaction is proceeding cleanly but slowly. However, if the catalyst has died or a key reagent has degraded, simply waiting longer will not improve the yield. Prolonged reaction times, even at moderate temperatures, can increase the likelihood of side reactions like protodeboronation, especially in aqueous media.[9][11]

Recommended Troubleshooting Workflow:

  • Monitor the Reaction: Before making any changes, it is essential to know the status of your reaction. Use techniques like Thin-Layer Chromatography (TLC), LC-MS, GC-MS, or NMR to quantify the consumption of starting materials and the formation of the desired product and any byproducts.[4][12][13]

  • Analyze the Results:

    • If starting material is being consumed and product is forming cleanly (but slowly): Extending the reaction time is a low-risk first step. Continue monitoring at regular intervals (e.g., every 2-4 hours).

    • If the reaction has stalled (no change in composition for several hours): The catalyst has likely deactivated. In this case, increasing the temperature may not help and could worsen degradation. The issue may lie with the catalyst system, solvent, or base.

    • If byproducts are forming: Increasing either time or temperature will likely exacerbate the issue. The conditions need to be re-evaluated, often by lowering the temperature or choosing a more active catalyst that can operate under milder conditions.[14]

G start Reaction Slow / Stalled monitor Monitor by TLC / LC-MS start->monitor check_sm Is Starting Material (SM) being consumed? monitor->check_sm check_product Is Product forming cleanly? check_sm->check_product Yes stalled Reaction has stalled. Catalyst may be deactivated. check_sm->stalled No extend_time Action: Extend Reaction Time (e.g., +4-12h) check_product->extend_time Yes byproducts Significant byproducts forming. check_product->byproducts No extend_time->monitor increase_temp Action: Increase Temperature (in 10-20°C increments) increase_temp->monitor stalled->increase_temp Consider as last resort re_evaluate Action: Re-evaluate Conditions (Lower Temp, change catalyst/ligand, check reagent purity) stalled->re_evaluate byproducts->re_evaluate

Caption: Troubleshooting workflow for slow or stalled Suzuki reactions.
Q2: My reaction is generating significant byproducts like homocoupled arenes and protodeboronated starting material. How can I use temperature and time to suppress these?

Byproduct formation is a clear sign that your reaction conditions are suboptimal. Temperature and time are key factors in controlling the selectivity of the reaction.[15]

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It is often promoted by excessive heat, long reaction times, and the presence of aqueous bases.[9] To minimize this, you should aim for the lowest possible temperature that allows the cross-coupling to proceed at a reasonable rate. Additionally, ensure the reaction is stopped as soon as the limiting reagent is consumed.

  • Homocoupling: The coupling of two identical partners (e.g., two aryl halides or two boronic acids) can occur through various pathways. While not always directly temperature-dependent, conditions that lead to catalyst decomposition (often high temperatures) can promote these side reactions.

Optimization Strategy:

  • Lower the Temperature: Start by reducing the reaction temperature by 10-20 °C from your initial condition. This will slow down all reactions, but it may disproportionately slow the undesired side reactions.

  • Use a More Active Catalyst: Modern, highly active catalyst systems featuring electron-rich and bulky ligands (e.g., Buchwald's biarylphosphine ligands, N-heterocyclic carbenes) can often drive the reaction to completion at lower temperatures, including room temperature.[14][16] This is one of the most effective strategies for preventing temperature-related side reactions.

  • Monitor Closely: Do not run the reaction for a fixed "overnight" period out of habit. Monitor it closely and work it up as soon as the starting material is gone to minimize the time the product and remaining reagents are exposed to the reaction conditions.[4]

G cluster_0 Reaction Parameters cluster_1 Desired Outcome cluster_2 Undesired Outcomes Temp Temperature Rate Reaction Rate (Product Formation) Temp->Rate Increases SideRxns Side Reactions (Protodeboronation, Homocoupling) Temp->SideRxns Increases Degradation Catalyst/Substrate Degradation Temp->Degradation Increases Time Reaction Time Time->Rate Increases (to completion) Time->SideRxns Increases

Caption: The relationship between temperature/time and reaction outcomes.
Q3: What are the typical starting temperatures for common Suzuki coupling solvents?

The optimal temperature is closely linked to the boiling point and properties of the solvent. A good starting point is often 20-30 °C below the solvent's boiling point, but this can be adjusted based on substrate reactivity.

SolventTypical Temperature Range (°C)Boiling Point (°C)Notes
Toluene80 - 110 °C111A very common and versatile solvent.[2]
1,4-Dioxane80 - 100 °C101Often used with an aqueous base.[2]
Tetrahydrofuran (THF)60 - 66 °C66Lower boiling point, suitable for more reactive substrates.[2]
N,N-Dimethylformamide (DMF)80 - 120 °C153High boiling point, useful for poorly soluble or unreactive substrates.[9]
Ethanol/Water70 - 80 °C~78-100Greener solvent system, often used for specific applications.[10][17]
2-Propanol/Water70 - 82 °C~80-100Another common aqueous alcohol mixture.

Note: These are general guidelines. The optimal temperature for any given reaction must be determined experimentally.[5][18]

Experimental Protocols

Protocol 1: Systematic Temperature Screening for a New Reaction

This protocol uses parallel screening to efficiently identify the optimal temperature for a new Suzuki coupling.

Materials & Setup:

  • Array of identical reaction vials (e.g., 2 mL microwave vials) with small magnetic stir bars.

  • Heating block or multiple hot plates capable of maintaining distinct, stable temperatures.

  • Stock solutions of your aryl halide, boronic acid, base, and solvent to ensure consistent dispensing.

  • Palladium catalyst and ligand.

  • Inert atmosphere source (Nitrogen or Argon).

Procedure:

  • Prepare Stock Solutions: Create a stock solution of your aryl halide in the chosen solvent. If the boronic acid is stable in solution, it can be included; otherwise, it should be added as a solid.

  • Aliquot Reagents: To each of the oven-dried reaction vials under an inert atmosphere, add the catalyst, ligand (if not using a pre-catalyst), boronic acid (if solid), and base.

  • Initiate Reactions: Dispense an equal volume of the aryl halide stock solution into each vial. Seal the vials tightly.

  • Set Temperatures: Place sets of vials at a range of temperatures. A good starting spread would be: Room Temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C.

  • Reaction Monitoring: At set time points (e.g., 1, 4, 12, and 24 hours), carefully take a small aliquot from each reaction vial for analysis by LC-MS or TLC.[4]

  • Data Analysis: Quench the aliquots and analyze to determine the percentage conversion of starting material and the relative amounts of product versus byproducts.

  • Identify Optimum: The optimal temperature is the one that gives the highest yield of clean product in the shortest amount of time.

Protocol 2: General Low-Temperature Suzuki Coupling

This protocol is adapted for thermally sensitive substrates, utilizing a highly active catalyst system.[14]

Reagents:

  • Aryl Halide (e.g., Aryl Chloride or Bromide): 1.0 mmol

  • Boronic Acid/Ester: 1.2 mmol

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol (2 mol%)

  • RuPhos (or similar bulky, electron-rich ligand): 0.04 mmol (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground: 2.0 mmol

  • Anhydrous Toluene: 5 mL

  • Degassed Water: 0.5 mL

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, combine the aryl halide, boronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.[14]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of oxygen.[19]

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Reaction: Place the vessel in a heating block or water bath set to the desired low temperature (e.g., 25-45 °C) and stir vigorously.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 6-24 hours).[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.

References

  • Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos. Benchchem.
  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. American Chemical Society.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • SUZUKI REACTION MONITORING. Advion.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How can I solve my problem with Suzuki coupling?
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The effect of various temperatures on the Suzuki coupling reaction.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Effect of reaction time on the Suzuki reaction.
  • The Suzuki Reaction. Columbia University.
  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Struggling with Suzuki Reaction. Reddit.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving bromoaniline substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Bromoanilines, while common building blocks, present unique challenges due to the dual-functionality of the amino group, which can act as both a directing group and a potential catalyst poison.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational catalyst selection to advanced troubleshooting.

PART 1: Frequently Asked Questions - Catalyst System Selection

This section addresses the critical decisions made before setting up a reaction. Choosing the right combination of palladium precatalyst, ligand, base, and solvent is paramount for success.

Q1: I need to perform a cross-coupling reaction with a bromoaniline. Which type of reaction is most suitable?

The choice depends on the bond you intend to form:

  • For C-C bonds (biaryls): The Suzuki-Miyaura coupling is the most common and robust method, reacting the bromoaniline with a boronic acid or ester.[1][2] It is known for its mild conditions and tolerance of a wide range of functional groups.[3]

  • For C-N bonds (di- or tri-arylamines): The Buchwald-Hartwig amination is the premier method for coupling a bromoaniline with another amine (primary or secondary).[4][5][6]

  • For C-C bonds (alkenylation): The Heck reaction couples the bromoaniline with an alkene.[7] This reaction can be challenging with bromoanilines, and careful catalyst selection is critical.[8]

  • For C-C bonds (alkynylation): The Sonogashira coupling is used to couple the bromoaniline with a terminal alkyne.[9]

Q2: How do I select the right palladium precatalyst and ligand for my bromoaniline?

This is the most critical parameter. The choice is dictated by the reaction type and the substrate's properties.

For Suzuki-Miyaura Couplings: The aniline group, especially when unprotected and at the ortho position, can be challenging.[10][11] A highly active catalyst system is often required.[12]

  • Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or more advanced, air-stable pre-formed catalysts (palladacycles).[1][12]

  • Ligands: Electron-rich, sterically hindered phosphine ligands are essential. They accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[13] For challenging substrates like unprotected ortho-bromoanilines, specialized palladacycles like CataCXium® A Pd G3 have shown unique effectiveness where other catalysts fail.[10][11]

For Buchwald-Hartwig Aminations: Catalyst systems have evolved through "generations," each offering broader scope and milder conditions.[4]

  • First-Generation: Catalysts like Pd[P(o-Tolyl)₃]₂ were effective for secondary amines but struggled with primary amines.[4]

  • Second & Third-Generation (Bulky, Electron-Rich Ligands): The development of biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) revolutionized the field. These ligands create a highly active, monoligated Pd(0) species in solution, which is crucial for efficient catalysis. For bromoanilines, using a catalyst system based on ligands like SPhos or XPhos with a simple Pd source like Pd(OAc)₂ or a pre-formed catalyst is a standard starting point.

The diagram below illustrates the general logic for selecting a catalyst system.

G cluster_0 Reaction Goal cluster_1 Reaction Type cluster_2 Recommended Catalyst Class Goal_CC C-C Bond Formation Suzuki Suzuki-Miyaura Goal_CC->Suzuki Heck Heck Goal_CC->Heck Goal_CN C-N Bond Formation Buchwald Buchwald-Hartwig Goal_CN->Buchwald Cat_Suzuki Palladacycles (e.g., CataCXium A) or Bulky Phosphines Suzuki->Cat_Suzuki Cat_Heck Bulky Phosphines (e.g., P(tBu)3) Heck->Cat_Heck Cat_Buchwald Bulky Biarylphosphines (e.g., XPhos, SPhos) Buchwald->Cat_Buchwald

Caption: Catalyst selection workflow based on desired bond formation.

Q3: How do the electronic properties of my bromoaniline affect the reaction?

The electronic nature of the bromoaniline significantly impacts the oxidative addition step.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ make the aryl bromide more electron-deficient.[9] This generally accelerates the oxidative addition of the C-Br bond to the Pd(0) center, often leading to faster reactions or allowing for milder conditions.[14][15]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ make the aryl bromide more electron-rich, slowing down oxidative addition. For these substrates, a more active catalyst system with a highly electron-rich ligand is typically required to achieve good results.[13]

Q4: What is the best choice of base and solvent for coupling with bromoanilines?

Base and solvent choice are interdependent and crucial for a successful reaction.[16][17]

  • Base Selection: The base's primary role in Suzuki couplings is to activate the boronic acid for transmetalation.[16] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.

    • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu) are frequently used.[16]

    • Guideline: For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are robust choices, especially for sensitive substrates.[10][11][16] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required.

  • Solvent Selection: The solvent must dissolve the reagents and stabilize the catalytic species.[17]

    • Polar Aprotic Solvents: Toluene, Dioxane, THF, and 2-MeTHF are the most common.[17][18] They effectively dissolve organic substrates and are compatible with most catalyst systems.

    • Biphasic Systems: For Suzuki reactions, a mixture of an organic solvent (like Toluene or Dioxane) with water is often used to dissolve the inorganic base.[2][17]

    • Recent Findings: Studies have shown that 2-MeTHF can provide significantly higher yields than more traditional solvents like dioxane in the Suzuki coupling of ortho-bromoanilines.[10][11]

PART 2: Troubleshooting Guide - Common Issues & Solutions

Even with careful planning, cross-coupling reactions can fail. This section provides a systematic approach to diagnosing and solving common problems.

G Start Low or No Conversion Check1 Verify Reagent Quality (Substrates, Solvent, Base) Start->Check1 Check2 Is Catalyst System Active Enough? Start->Check2 Check3 Are Reaction Conditions Optimal? Start->Check3 Check4 Identify Side Products Start->Check4 Sol1 Use fresh, pure, anhydrous, and degassed reagents. Check1->Sol1 Sol2 Switch to a more active ligand (e.g., bulky biarylphosphine) or a pre-formed catalyst. Check2->Sol2 Sol3 Screen Temperature, Base, and Solvent. Check3->Sol3 Sol4 Address specific side reactions (e.g., use boronic ester to prevent protodeboronation). Check4->Sol4

Caption: General troubleshooting workflow for low conversion rates.[19]

Problem: Low or No Yield/Conversion
Q: My Suzuki-Miyaura reaction with a bromoaniline is not working. What should I check first?

A1: Systematic Evaluation is Key. [19]

  • Reagent Integrity: First, confirm the purity and activity of your reagents. Boronic acids can degrade over time, and solvents must be anhydrous and thoroughly degassed.[20]

  • Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[12] This is especially problematic for ortho-anilines. If you see your reaction mixture turning black (palladium black), it's a sign of catalyst decomposition.[19]

    • Solution: Switch to a more robust catalyst system. Pre-formed palladacycles or catalysts with bulky biarylphosphine ligands are designed to resist such deactivation.[10][21]

  • Base and Solvent: Ensure your base is strong enough and soluble. For difficult couplings, Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃.[16] The solvent can have a dramatic effect; a screen of solvents like Dioxane, Toluene, and 2-MeTHF is advisable.[10][11][22]

Q: My Buchwald-Hartwig amination is sluggish. How can I improve it?

A1: Re-evaluate Your Catalyst and Base.

  • Ligand Choice: The ligand is paramount. If you are using an older generation ligand (e.g., P(o-tolyl)₃ or even PPh₃), it is likely not active enough. Switch to a modern, bulky biarylphosphine ligand like XPhos, SPhos, or BrettPhos. These ligands promote the crucial reductive elimination step.

  • Base Strength: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common choice. If your amine substrate is particularly weakly acidic, a stronger base like LiHMDS may be necessary.

  • Temperature: While many modern systems work at room temperature, some challenging couplings require heating (typically 80-110 °C).[9]

Problem: Common Side Reactions
Q: I'm observing significant protodeboronation in my Suzuki coupling. How can I minimize this?

A1: Protect the Boron. Protodeboronation is the replacement of the C-B bond with a C-H bond, often promoted by water and base.[12]

  • Switch to a Boronic Ester: Pinacol esters or MIDA boronates are significantly more stable and resistant to protodeboronation than the corresponding boronic acids.[23]

  • Use Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can exacerbate the problem. Use a carefully controlled amount or switch to a non-aqueous system if possible.

  • Base Choice: A weaker base or different cation can sometimes suppress this side reaction.

Q: Homocoupling of my starting materials is a major byproduct. What can I do?

A1: Control the Atmosphere and Stoichiometry. Homocoupling is the self-coupling of the boronic acid or the bromoaniline.

  • Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling.[20] Ensure your reaction flask and solvents are thoroughly degassed by performing at least three vacuum/inert gas backfill cycles.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the bromoaniline relative to the boronic acid can sometimes minimize boronic acid homocoupling.[20]

  • Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[20]

Q: My bromoaniline is undergoing hydrodehalogenation. Why is this happening?

A1: Re-examine Your Reaction Conditions. Hydrodehalogenation is the replacement of the bromine with a hydrogen atom.[12]

  • Source of Hydride: This can be caused by trace water, the solvent (e.g., alcohols), or the amine itself acting as a hydride source under certain conditions.

  • Catalyst System: Some catalyst/ligand combinations are more prone to this pathway. Screening different ligands may be necessary.

  • Base: The choice of base can also influence this side reaction.[24] Ensure the base is not promoting a competing reduction pathway.

PART 3: Key Experimental Protocols

The following are generalized, robust starting points for performing cross-coupling reactions with bromoanilines. Note: Optimization for each specific substrate is essential.

Protocol 1: Suzuki-Miyaura Coupling of an ortho-Bromoaniline

This protocol is based on highly effective conditions developed for challenging, unprotected ortho-bromoanilines.[10][11]

  • Materials:

    • ortho-Bromoaniline (1.0 eq.)

    • Boronic Acid Pinacol Ester (1.5 eq.)

    • CataCXium® A Pd G3 (5-10 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the ortho-bromoaniline, boronic acid pinacol ester, CataCXium® A Pd G3, and cesium carbonate.

    • Evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.[12]

    • Add the anhydrous, degassed 2-MeTHF via syringe.

    • Heat the reaction mixture to 70-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12] Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromoaniline

This protocol uses a modern, third-generation catalyst system suitable for a broad range of substrates.

  • Materials:

    • Bromoaniline (1.0 eq.)

    • Amine coupling partner (1.2 eq.)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add the bromoaniline and the amine coupling partner (if solid).

    • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe at this stage.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and proceed with a standard aqueous workup as described in Protocol 1.

    • Purify the crude product by column chromatography.

PART 4: Appendices

Table 1: Recommended Catalyst Systems for Bromoanilines
Reaction TypeSubstrate ChallengePrecatalystLigandBaseSolventReference(s)
Suzuki-Miyaura Unprotected ortho-BromoanilineCataCXium® A Pd G3(Internal to catalyst)Cs₂CO₃2-MeTHF[25],[10],[11]
Suzuki-Miyaura Electron-Neutral/Rich BromoanilinePd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene/H₂O or Dioxane/H₂O[12],[23]
Buchwald-Hartwig General Primary/Secondary AminePd₂(dba)₃ or G3-XPhosXPhosNaOtBuToluene or Dioxane[5],[6]
Heck Electron-Deficient BromoanilinePd(OAc)₂P(tBu)₃ or P(Cy)₃Et₃N or K₂CO₃DMF or NMP[19],[7]
Catalytic Cycle Diagrams

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Ar-Br c0 Pd0->c0 OA Oxidative Addition PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar Ar'-B(OR)₃⁻ c1 PdII->c1 Trans Transmetalation Base Base (e.g., CO₃²⁻) Boronate Ar'-B(OR)₃⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate PdII_Ar->Pd0 R.E. Product Ar-Ar' PdII_Ar->Product c2 PdII_Ar->c2 RE Reductive Elimination c0->PdII c1->PdII_Ar c2->Pd0 c3 label_OA Oxidative Addition label_Trans Transmetalation label_RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[1][26]

G Pd0 Pd(0)L PdII Ar-Pd(II)L(Br) Pd0->PdII Ar-Br c0 Pd0->c0 OA Oxidative Addition PdII_Amine [Ar-Pd(II)L(NHR₂)]⁺ PdII->PdII_Amine +R₂NH -Br⁻ c1 PdII->c1 AmineCoord Amine Coordination Base Base (e.g., NaOtBu) Amine R₂NH PdII_Amido Ar-Pd(II)L(NR₂) PdII_Amine->PdII_Amido Base c2 PdII_Amine->c2 Deprotonation Deprotonation PdII_Amido->Pd0 R.E. Product Ar-NR₂ PdII_Amido->Product c3 PdII_Amido->c3 RE Reductive Elimination c0->PdII c1->PdII_Amine c2->PdII_Amido c3->Pd0 c4 label_OA Oxidative Addition label_RE Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[27][28]

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. (n.d.). Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (n.d.). PMC - NIH.
  • Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29).
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald Amination Mechanism. (2020, June 13). YouTube.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). ResearchGate.
  • A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. (n.d.). Benchchem.
  • Cross-Coupling Chemistry. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (n.d.). Benchchem.
  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. (2025, August 5). ResearchGate.
  • Heck coupling reaction. (2021, June 22). ResearchGate.

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Technical Support Center: Overcoming Poor Solubility of Methyl 3-amino-5-bromo-2-methylbenzoate in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of Methyl 3-amino-5-bromo-2-methylbenzoate in various chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome solubility-related hurdles in your experiments.

Introduction: Understanding the Challenge

This compound (C₉H₁₀BrNO₂) is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring an aromatic amine, a methyl ester, and a bromo substituent, allows for diverse chemical transformations. However, its relatively rigid, substituted aromatic core often leads to poor solubility in common organic solvents, which can significantly impede reaction kinetics, reduce yields, and complicate product purification.

This guide will equip you with the knowledge and practical strategies to effectively manage and overcome these solubility issues, ensuring the success of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The poor solubility of this compound stems from a combination of factors inherent to its molecular structure:

  • Aromatic Stacking: The planar aromatic ring can lead to strong intermolecular π-π stacking interactions in the solid state, which require significant energy to disrupt for dissolution.

  • Hydrogen Bonding: The amino group can participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice.

  • Polarity Mismatch: The molecule possesses both polar (amino, ester) and nonpolar (aromatic ring, methyl group) regions, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.

Q2: In which common organic solvents is this compound expected to have low solubility?

  • Nonpolar Aprotic Solvents: Such as hexanes, cyclohexane, and toluene at room temperature.

  • Polar Protic Solvents: Such as water, methanol, and ethanol, where the hydrophobic aromatic portion of the molecule limits solubility.[2]

It is expected to have moderate to good solubility in more polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , tetrahydrofuran (THF) , and 1,4-dioxane , especially upon heating.

Q3: Can I simply increase the reaction temperature to improve solubility?

A3: Increasing the temperature is often an effective strategy to enhance the solubility of solids in liquids.[3] For many organic compounds, solubility increases with temperature.[4] However, this approach has potential drawbacks:

  • Reactant and Product Stability: High temperatures can lead to the degradation of sensitive starting materials, reagents, or the desired product.

  • Side Reactions: Increased temperatures can promote undesired side reactions, leading to a more complex product mixture and lower yields of the target compound.

  • Catalyst Deactivation: In catalytic reactions, such as palladium-catalyzed cross-couplings, high temperatures can lead to catalyst decomposition or the formation of inactive species.

Therefore, while increasing the temperature should be considered, it must be done judiciously and with careful monitoring of the reaction progress and by-product formation.

Q4: What are co-solvents and how can they help with solubility issues?

A4: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[5] Using a mixture of solvents can often provide a more suitable solvation environment than a single solvent. For instance, in palladium-catalyzed reactions, a mixture of an organic solvent like 1,4-dioxane or THF with water is commonly used.[6] The organic solvent helps to dissolve the organic reactants, while water can aid in dissolving inorganic bases and may also positively influence the catalytic cycle.

Q5: When should I consider using a phase-transfer catalyst?

A5: A phase-transfer catalyst (PTC) is beneficial when your reaction involves reactants that are soluble in two immiscible phases, such as an organic phase and an aqueous phase.[7] The PTC facilitates the transfer of a reactant from one phase to the other, allowing the reaction to proceed.[7] For example, if you are using an inorganic base that is only soluble in water with your organic-soluble this compound, a PTC like a quaternary ammonium salt can help bring the base into the organic phase to participate in the reaction.[7]

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, often used to create biaryl structures.[8] Poor solubility of the aryl halide, in this case, this compound, is a common issue.

Problem: Low conversion or no reaction in a Suzuki-Miyaura coupling.

Workflow for Troubleshooting Suzuki-Miyaura Coupling:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

This protocol is a general starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of N-aryl compounds.[9] Similar to Suzuki couplings, the solubility of the aryl halide can be a limiting factor.

Problem: Inefficient C-N bond formation in a Buchwald-Hartwig amination.

Troubleshooting Strategies:

  • Solvent Screening: Toluene is a common solvent for this reaction, but if solubility is an issue, consider more polar solvents like THF or 1,4-dioxane.[10]

  • Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used strong, non-nucleophilic bases. If these are not soluble enough, consider using a soluble organic base like 1,8-Diazabicycloundec-7-ene (DBU).[11]

  • Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. For challenging substrates, consider using bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos.[4]

  • Temperature Optimization: Gently heating the reaction mixture (e.g., 80-100 °C) can significantly improve both solubility and reaction rate.[12]

Detailed Protocol for Buchwald-Hartwig Amination:

This is a general protocol and should be optimized for the specific amine being used.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture at 90-110 °C and monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[12]

Amide Bond Formation

The amino group of this compound can be acylated to form amide bonds. The nucleophilicity of the aniline derivative is reduced by the electron-withdrawing ester group, and solubility can be a challenge.

Problem: Low yield in amide coupling reaction.

Troubleshooting Strategies:

  • Solvent Choice: For amide bond formation, polar aprotic solvents like DMF or dichloromethane (DCM) are often effective.[13] If the starting material is still not soluble, consider using a small amount of DMSO as a co-solvent.

  • Coupling Reagents: A variety of coupling reagents can be employed. For less reactive anilines, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be necessary.[14]

  • Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.

  • Acid Chloride Method: If using coupling reagents is unsuccessful, converting the carboxylic acid to the more reactive acid chloride with reagents like thionyl chloride or oxalyl chloride can be a more forceful approach.[15]

Detailed Protocol for Amide Bond Formation (using a coupling reagent):

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol), HATU (1.1 mmol), and DIPEA (2.5 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.0 mmol) in a minimal amount of DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to go to completion.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Data Summary Table

StrategyDescriptionAdvantagesDisadvantagesApplicable Reactions
Solvent Screening Testing a range of solvents to find one with optimal solubility.Simple to implement.Can be time-consuming; may not find a single ideal solvent.All reaction types.
Increased Temperature Heating the reaction mixture to increase the rate of dissolution and reaction.Often very effective for increasing solubility.[1]Can lead to degradation and side reactions.All reaction types (with caution).
Co-solvent Systems Using a mixture of two or more solvents to achieve better overall solvation.[5]Can fine-tune the polarity of the reaction medium.Can sometimes complicate workup and purification.Suzuki, Buchwald-Hartwig.
Phase-Transfer Catalysis (PTC) Employing a catalyst to facilitate the reaction between reactants in immiscible phases.[7]Enables reactions with insoluble inorganic reagents.Adds another component to the reaction mixture.Reactions involving inorganic bases.
High-Temperature Ball Milling A solvent-free technique for reacting solids.Can be used for completely insoluble substrates.Requires specialized equipment.Suzuki, Buchd-Hartwig.

Advanced Technique: High-Temperature Ball Milling

For cases of extremely poor or complete insolubility, high-temperature ball milling offers a solvent-free alternative. This mechanochemical technique uses mechanical force to initiate reactions between solid-state reactants. By combining ball milling with heating, even very unreactive and insoluble aryl halides can undergo cross-coupling reactions. This approach has been successfully applied to Suzuki-Miyaura reactions of insoluble substrates.

Conclusion

Overcoming the poor solubility of this compound is a critical step in successfully utilizing this important synthetic building block. By systematically applying the strategies outlined in this guide—from simple solvent screening and temperature adjustments to the use of co-solvents, phase-transfer catalysts, and advanced techniques like high-temperature ball milling—researchers can significantly improve reaction outcomes. Understanding the underlying principles of solubility and the specific requirements of the chosen reaction type will enable the rational design of robust and efficient synthetic protocols.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 11, 2026. [Link]

  • Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Li, J., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2580. [Link]

  • Asaki, T., et al. (2006). Synthesis and structure-activity relationships of 3-substituted benzamides as novel potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry, 14(18), 6239-6251. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 11, 2026. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Accessed January 11, 2026. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 11, 2026. [Link]

  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655. [Link]

  • Wang, L., et al. (2024). Boryl Radical-Promoted Synthesis of Biaryls and Benzylcarboxylic Acids Methyl Ester via C—C Bond Formation Reactions. Chinese Journal of Organic Chemistry, 44(6), 1853-1862. [Link]

  • Nguyen, T. H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(10), 1047-1057. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 11, 2026. [Link]

  • de Figueiredo, R. M., & Suppo, J.-S. (2016). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. European Journal of Organic Chemistry, 2016(28), 4735-4755. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. Amidation of methyl benzoate with various amines. ResearchGate. Accessed January 11, 2026. [Link]

  • Wikipedia. Phase-transfer catalyst. Wikipedia. Accessed January 11, 2026. [Link]

  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. PubChem. Accessed January 11, 2026. [Link]

  • Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • NCERT. Amines. NCERT. Accessed January 11, 2026. [Link]

  • CK-12 Foundation. Effect of Temperature on Solubility. CK-12 Foundation. Accessed January 11, 2026. [Link]

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Technical Support Center: Safe Scale-up of Methyl 3-amino-5-bromo-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-amino-5-bromo-2-methylbenzoate. This key intermediate requires careful control of reaction parameters to ensure safety, purity, and yield, especially during transition from bench-scale to pilot or manufacturing scale. This document provides practical, in-depth answers to common challenges, grounded in established chemical principles and process safety management.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent method is the direct electrophilic bromination of Methyl 3-amino-2-methylbenzoate. This reaction typically employs an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent. This approach is favored for its generally high regioselectivity and the use of a solid, manageable brominating agent, which is often safer to handle than liquid bromine (Br₂), especially on a larger scale.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid Bromine (Br₂) for this synthesis?

A2: NBS is a crystalline solid that is easier and safer to handle, weigh, and dispense compared to highly corrosive and toxic liquid bromine.[1] For scale-up, this significantly reduces risks associated with transportation, storage, and accidental spills.[3][4] Mechanistically, NBS provides a slow, controlled concentration of electrophilic bromine, which can minimize the formation of over-brominated byproducts.[2]

Q3: What are the primary safety concerns when scaling up this bromination reaction?

A3: The primary safety concerns are:

  • Thermal Runaway: Aromatic brominations are exothermic. Without proper thermal management, the reaction temperature can increase uncontrollably, leading to solvent boiling, pressure buildup, and potentially hazardous side reactions or decomposition.[5][6]

  • Reagent Incompatibility: NBS can undergo hazardous decomposition or side reactions with certain solvents, particularly at elevated temperatures. For instance, hazardous side reactions have been identified between NBS and solvents like 2-methyltetrahydrofuran (2-MeTHF) and N,N-dimethylformamide (DMF).[5][7]

  • Handling of Haloanilines: The final product and related intermediates are haloanilines, which are a class of compounds with potential toxicity and should be handled with appropriate personal protective equipment (PPE).[8][9]

Q4: How does the substitution pattern on the starting material, Methyl 3-amino-2-methylbenzoate, direct the bromination to the 5-position?

A4: This is a classic example of directing effects in electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The methyl group (-CH₃) is a weaker activating group, also ortho, para-directing. The ester group (-COOCH₃) is a deactivating group and is meta-directing. The positions ortho and para to the strong -NH₂ group are positions 4 and 6. The position ortho to the -CH₃ group is also position 3 (occupied). The directing vectors converge most favorably at position 5, which is para to the methyl group and meta to the deactivating ester group, while being sterically accessible. This synergistic electronic effect results in high regioselectivity for the desired product.[10][11][12]

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the synthesis, organized by the stage of the process.

Low Yield or Incomplete Conversion

Problem: The reaction stalls, and analysis (TLC, LCMS) shows a significant amount of unreacted Methyl 3-amino-2-methylbenzoate.

Potential Cause Explanation & Solution
Inactive NBS NBS can degrade over time, especially if it has a yellow or brown color, indicating the presence of free bromine.[13] This reduces its effective molar equivalence. Solution: Use freshly recrystallized or newly purchased, white crystalline NBS. To purify old NBS, it can be recrystallized from hot water.[13]
Insufficient Acid Catalyst While the aniline substrate is highly activated, some EAS reactions with NBS benefit from a catalytic amount of acid to protonate the carbonyl on NBS, making the bromine more electrophilic.[14] Solution: Consider the addition of a catalytic amount of a non-interfering acid, such as a drop of sulfuric acid or p-toluenesulfonic acid. Monitor for any increase in side products.
Low Reaction Temperature Electrophilic aromatic substitutions, while often exothermic, still require sufficient activation energy. Solution: If the reaction is proceeding very slowly at a low temperature (e.g., 0-5 °C), consider allowing it to warm slowly to room temperature. Always monitor the internal temperature carefully during any adjustment.
Poor Solubility If the starting material or NBS is not fully dissolved, the reaction becomes mass-transfer limited. Solution: Ensure the chosen solvent (e.g., acetonitrile, DMF) fully dissolves the starting material at the reaction temperature. If using a slurry, ensure efficient agitation is maintained throughout the process.
Formation of Impurities & Side Products

Problem: Analysis shows the presence of significant impurities, such as a di-brominated product or other isomers.

Potential Cause Explanation & Solution
Over-bromination (Di-bromo impurity) The product, this compound, is still an activated aromatic ring and can undergo a second bromination. This is more likely if local "hot spots" of high NBS concentration or high temperature occur. Solution: Control the addition of NBS. On a larger scale, add NBS portion-wise or as a solution over a prolonged period (semi-batch mode) to maintain a low instantaneous concentration.[5][6] Ensure vigorous stirring to prevent localized concentration gradients. Use of approximately 1.0-1.05 molar equivalents of NBS is recommended.
Isomeric Impurities While electronically disfavored, trace amounts of other isomers can form, especially at higher temperatures. Solution: Maintain strict temperature control. Running the reaction at lower temperatures (e.g., starting at 0 °C) often enhances selectivity.
Oxidative Degradation Aniline derivatives can be susceptible to oxidation, leading to colored impurities. Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Ensure solvents are de-gassed if necessary.
Work-up and Purification Challenges

Problem: Difficulty isolating a pure product after the reaction is complete.

Potential Cause Explanation & Solution
Residual Bromine/NBS Unreacted NBS or bromine byproducts (like succinimide) can complicate purification. Solution: Quench the reaction mixture before work-up. A dilute aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective. Add the quenchant slowly while monitoring for exotherms.
Product Precipitation Issues The product may not crystallize well from the reaction mixture or during an anti-solvent addition, leading to an oil or poor recovery. Solution: Develop a robust crystallization protocol. This involves screening different solvent/anti-solvent systems (e.g., Isopropanol/water, Toluene/heptane). Seeding with a small amount of pure product crystal can be critical for inducing crystallization on a large scale. Ensure a controlled cooling profile.
Emulsion during Extraction During aqueous work-up, emulsions can form, making phase separation difficult. Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period without agitation. On a larger scale, specialized equipment like a liquid-liquid centrifuge may be necessary.
Product Discoloration The isolated product is off-color (pink, brown, or purple) despite good purity by NMR/LCMS. Solution: This is often due to trace oxidative impurities. Consider a final purification step such as a carbon treatment (activated charcoal) followed by filtration through a pad of celite, or a re-crystallization.[15][16]

Section 3: Process Safety & Scale-up Workflow

Scaling up this synthesis requires a systematic approach to mitigate risks. The following workflow and decision tree are critical for a safe transition from lab to pilot plant.

Recommended Experimental Protocol (Lab Scale)
  • Preparation: Charge a reaction vessel with Methyl 3-amino-2-methylbenzoate (1.0 eq) and a suitable solvent (e.g., Acetonitrile, ~5-10 mL per gram of starting material).

  • Inerting: Purge the vessel with nitrogen and maintain a positive nitrogen pressure.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (1.02 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LCMS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture to quench any unreacted NBS.

  • Work-up: Add water and a suitable extraction solvent (e.g., Ethyl Acetate). Separate the organic layer, wash with brine, dry over sodium sulfate, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure. Purify the crude product by crystallization or column chromatography.

Scale-up Safety Workflow Diagram

The following diagram illustrates the critical steps and decision points for safely scaling this process.

ScaleUp_Workflow cluster_pre Phase 1: Pre-Scale-up Analysis cluster_proc Phase 2: Process Design cluster_exec Phase 3: Execution & Monitoring Start Define Scale & Batch Size Thermo Thermal Hazard Assessment (DSC, RC1 Calorimetry) Start->Thermo Solvent Solvent Selection & Reagent Compatibility Screen Start->Solvent Control Define Control Strategy (e.g., Semi-batch NBS addition) Thermo->Control Quench Develop Quench & Work-up Protocol Thermo->Quench Exotherm Data Solvent->Control Solvent->Quench Solvent Choice Control->Quench Isolation Optimize Crystallization & Isolation Quench->Isolation Pilot Pilot Plant Trial (Small Scale) Isolation->Pilot Analysis In-Process Controls (IPCs) (LCMS, Temp, Agitation) Pilot->Analysis Iterate/Refine Data Collect & Analyze Data Analysis->Data Iterate/Refine Data->Pilot Iterate/Refine Final Final Product Release (Purity, Yield, Safety) Data->Final

Caption: Workflow for safe scale-up of the bromination process.

Troubleshooting Decision Tree

This diagram helps diagnose common issues observed during or after the reaction.

Troubleshooting_Tree Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity High Impurity Level Start->Impurity WorkupIssue Work-up / Isolation Issue Start->WorkupIssue CheckNBS Check NBS Activity/ Equivalents LowYield->CheckNBS TLC shows SM CheckTemp Review Reaction Temperature Profile LowYield->CheckTemp Reaction stalled DiBromo Di-bromo Product > 2%? Impurity->DiBromo OtherImp Other Impurities? Impurity->OtherImp Emulsion Emulsion during Extraction? WorkupIssue->Emulsion Cryst Poor Crystallization? WorkupIssue->Cryst end1 Solution CheckNBS->end1 Use fresh NBS end2 Solution CheckTemp->end2 Optimize Temp DiBromo->OtherImp No DiBromo_Yes Improve NBS Addition Control (Slower, more dilute) Lower Temperature DiBromo->DiBromo_Yes Yes OtherImp_Action Check SM Purity Review for Degradation (Inert atmosphere?) OtherImp->OtherImp_Action end3 Solution DiBromo_Yes->end3 Refine Process end4 Solution OtherImp_Action->end4 Refine Process Emulsion_Yes Add Brine Allow to Settle Filter through Celite Emulsion->Emulsion_Yes Yes Cryst_Yes Re-screen Solvents Implement Seeding Strategy Control Cooling Rate Cryst->Cryst_Yes Yes end5 Solution Emulsion_Yes->end5 Modify Work-up end6 Solution Cryst_Yes->end6 Develop Crystallization

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. [Link]

  • Carneiro, F. J. A., Valente, E., Rodrigues, C. A., Elvas-Leitão, R., & Boulton, L. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development. [Link]

  • Zhang, X., Sun, Y., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(8), 5038–5048. [Link]

  • Novartis OAK. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. [Link]

  • Reio, V., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2130. [Link]

  • Chemia. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • Reddit. (2014). Purify and dry aniline? [Link]

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Technical Support Center: Strategic Prevention of Dehalogenation in Reactions with Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for chemists and researchers working with Methyl 3-amino-5-bromo-2-methylbenzoate. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the undesired side reaction of dehalogenation. By understanding the underlying mechanisms and implementing strategic experimental choices, you can significantly improve your reaction yields, simplify purification, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern with this compound?

A: Dehalogenation is an unwanted side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a dehalogenated byproduct, Methyl 3-amino-2-methylbenzoate. This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a significant purification challenge due to the structural similarity of the byproduct to the starting material and, often, the product itself.[1]

Q2: What are the primary causes of dehalogenation in my reactions?

A: Dehalogenation is typically caused by several factors that can act independently or in concert.[1] The most common culprits include:

  • Highly active catalysts: While desirable for reaction speed, some catalysts can also promote the dehalogenation pathway.[1]

  • Presence of hydride sources: Solvents like alcohols or dimethylformamide (DMF), as well as amine bases and even trace amounts of water, can act as hydride donors.[1][2]

  • Reaction kinetics: If the rate of your desired reaction (e.g., cross-coupling) is slow, it allows more time for the competing dehalogenation reaction to occur.[1]

  • Elevated temperatures: Higher reaction temperatures can increase the rate of dehalogenation.[1]

  • Choice of base and ligand: The properties of the base and ligand used, particularly in cross-coupling reactions, can significantly influence the likelihood of dehalogenation.[1]

Q3: How can I detect if dehalogenation is occurring in my reaction?

A: You can identify dehalogenation by analyzing the crude reaction mixture using standard analytical techniques. Thin Layer Chromatography (TLC) may show an additional spot corresponding to the less polar dehalogenated byproduct. For more definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Proton NMR (¹H NMR) of the crude mixture can also reveal characteristic signals of the dehalogenated product.

Troubleshooting Guides for Common Reactions

The following guides provide specific, actionable strategies to mitigate dehalogenation in common reaction types involving this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools, but they are also a common scenario for observing dehalogenation. The primary mechanistic culprit is often the formation of a palladium-hydride (Pd-H) species.[2]

Troubleshooting Workflow

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? Try ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs). start->ligand Start Here base Step 2: Change the Base Strong bases (e.g., NaOtBu) can promote dehalogenation. Switch to a weaker base like K3PO4, Cs2CO3, or K2CO3. ligand->base If issue persists solvent Step 3: Change the Solvent Protic or polar aprotic solvents (e.g., DMF) can be problematic. Use a non-polar, aprotic solvent like toluene or dioxane. base->solvent If issue persists temp Step 4: Lower the Temperature Dehalogenation can have a higher activation energy. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp If issue persists reagents Step 5: Check Reagent Purity Ensure anhydrous and degassed solvents. Use high-purity reagents to avoid hydride sources. temp->reagents If issue persists end Dehalogenation Minimized reagents->end Success

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Protocol Adjustments
ParameterStandard Condition (Prone to Dehalogenation)Recommended Adjustment for MitigationRationale
Ligand Less bulky phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).Bulky ligands promote the desired bond formation (reductive elimination) to outcompete the dehalogenation pathway.[2]
Base Strong, potentially nucleophilic bases (e.g., NaOtBu, Et₃N)Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][2]Stronger bases can sometimes act as hydride sources or promote side reactions.[1] Inorganic bases are less likely to do so.
Solvent Polar aprotic (e.g., DMF, NMP) or protic (e.g., alcohols).Aprotic, non-polar solvents (e.g., toluene, dioxane, THF).[1][3]Solvents like DMF can be a source of hydrides, while alcohols are direct hydrogen donors.[1] Aprotic, non-polar solvents are less reducible.
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., 60-80 °C)Dehalogenation can have a higher activation energy, so lowering the temperature may selectively slow this undesired pathway.[2]
Catalyst Precursor Pd(PPh₃)₄Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst with the chosen ligand.Tetrakis(triphenylphosphine)palladium(0) can be of variable quality. Using a more defined precatalyst ensures a more controlled initiation of the catalytic cycle.[3]
Additives NoneAddition of a phase-transfer catalyst (e.g., TBAB) in some cases.Can sometimes improve yields and reduce side reactions, though the effect should be empirically tested.[1]
Copper Co-catalyst (for Sonogashira) Absent or impureEnsure a fresh, high-purity source of Cu(I) (e.g., CuI).The copper co-catalyst is crucial for facilitating the desired coupling pathway and can help prevent side reactions.[1]
Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation

This protocol is a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize hydrodehalogenation.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of toluene. Add this catalyst solution to the main reaction flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution than their chloro- or fluoro- analogs, reactions can be forced under harsh conditions, which may also promote dehalogenation. The electron-donating amino and methyl groups on this compound make it less activated towards traditional SNAr.[4]

Key Considerations to Avoid Dehalogenation:
  • Avoid Strongly Basic Nucleophiles: Very strong bases can induce an elimination-addition (benzyne) mechanism, which can lead to a mixture of products and potential dehalogenation.[4]

  • Temperature Control: Use the lowest possible temperature that allows for a reasonable reaction rate.

  • Metal-Free Conditions: Whenever possible, avoid the use of transition metal catalysts in SNAr reactions unless they are specifically intended for that transformation, as they can introduce reductive pathways.

Guide 3: Photochemical Reactions

Photochemical conditions, especially in the presence of a hydrogen donor, can lead to radical-mediated dehalogenation.[5]

Preventative Measures:
  • Control of Irradiation Wavelength: Use a light source with a wavelength that selectively excites the desired chromophore without promoting C-Br bond cleavage.

  • Exclusion of Hydrogen Donors: Avoid solvents that can readily donate a hydrogen atom, such as methanol or isopropanol, if dehalogenation is a concern.[5][6]

  • Quenchers: In some cases, radical quenchers can be added to suppress unwanted radical chain reactions, but this must be compatible with the desired photochemical transformation.

Mechanistic Insights into Dehalogenation

A deeper understanding of the dehalogenation mechanism allows for more targeted troubleshooting.

Dehalogenation_Mechanism cluster_catalytic_cycle Desired Cross-Coupling Cycle cluster_dehalogenation_pathway Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (with Ar-Br) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (with R-M) ArPdH Ar-Pd(II)-H(L_n) OxAdd->ArPdH Hydride Transfer RedElim Ar-R (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration PdH H-Pd(II)-Br(L_n) PdH->ArPdH Reaction with Ar-Pd(II)-Br ArH Ar-H (Byproduct) ArPdH->ArH Reductive Elimination ArH->Pd0 Catalyst Regeneration HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH Forms Pd-H Species

Caption: Competing pathways of cross-coupling and dehalogenation.

The key to preventing dehalogenation is to favor the kinetics of the desired catalytic cycle over the dehalogenation side reaction. By choosing ligands that accelerate reductive elimination and conditions that minimize the formation of palladium-hydride species, you can significantly shift the reaction outcome towards your desired product.

References
  • Benchchem.
  • ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A.
  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Organic Chemistry Portal.
  • Wikipedia.
  • ACS Publications.
  • Reddit.
  • Benchchem. How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 14.7: Aryl Halides.

Sources

Technical Support Center: Workup Procedures for Reactions Containing Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving Methyl 3-amino-5-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-tested answers and troubleshooting strategies to ensure the successful isolation and purification of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions about designing an effective workup procedure.

Q1: What is the fundamental principle for working up reactions with this compound?

The core of the workup strategy relies on the molecule's amphipathic nature, specifically the basicity of the 3-amino group. The standard method is an acid-base liquid-liquid extraction . This technique allows you to selectively move your compound of interest between an organic phase and an aqueous phase by changing the pH.[1][2][3]

  • Step 1 (Acid Wash): By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the basic amino group is protonated. This forms a water-soluble ammonium salt, which partitions into the aqueous layer.[4] This step is crucial for separating your product from non-basic organic impurities, which will remain in the organic layer.

  • Step 2 (Basification & Re-extraction): The separated aqueous layer, now containing your protonated product, is then treated with a base (e.g., NaHCO₃ or NaOH) to neutralize the ammonium salt. This deprotonates the amino group, rendering the compound neutral and insoluble in water again. It can then be re-extracted back into a fresh organic solvent.[1][3]

Q2: How do I select the appropriate organic solvent for extraction?

The choice of solvent is critical for efficient extraction. The ideal solvent should readily dissolve your compound but be immiscible with water.

SolventDensity vs. WaterCommon Uses & Considerations
Ethyl Acetate (EtOAc) Less Dense (Top Layer)Good general-purpose solvent. Can be prone to hydrolysis if strong base is used for extended periods.
Dichloromethane (DCM) More Dense (Bottom Layer)Excellent solvent for many organic compounds. Its higher density can simplify separations.
Diethyl Ether (Et₂O) Less Dense (Top Layer)Highly effective but very volatile and flammable. Prone to peroxide formation.

A series of successive extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.[1][2]

Q3: My product contains a methyl ester. How do I prevent it from hydrolyzing during the workup?

Ester hydrolysis is a significant risk, especially under basic conditions.[5][6] The methyl ester on your compound can be cleaved to the corresponding carboxylic acid if exposed to strong bases like sodium hydroxide (NaOH), particularly with heat.

To mitigate this:

  • Use a Mild Base: When basifying the aqueous layer to recover your product, use a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Check the pH with litmus paper or a pH meter to ensure it is sufficiently basic (pH 8-9) for deprotonation without being overly harsh.

  • Avoid Heat: Perform all extraction steps at room temperature.

  • Work Efficiently: Do not let the reaction mixture sit in basic aqueous solutions for extended periods.

Q4: Can the aromatic amine itself cause issues during workup?

Yes. Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities. While this compound is relatively stable, prolonged exposure to air or certain reagents can be problematic. If you notice your organic layers developing significant color, consider working quickly and minimizing exposure to air.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experimental workup.

Problem 1: I've formed a persistent emulsion during the extraction.

Emulsions are a common issue where the organic and aqueous layers fail to separate cleanly, often appearing as a cloudy or foamy third layer.[7][8]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[9]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine).[7][9][10] This increases the ionic strength of the aqueous layer, which can force the layers to separate.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[7]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.[11]

Problem 2: My yield is very low after the full extraction procedure.

Several factors could contribute to low recovery:

  • Incomplete Extraction: Ensure you are performing multiple extractions (at least 3) from both the initial and final aqueous layers. A single extraction is often insufficient.[1]

  • Incorrect pH: Double-check the pH at each stage. If the initial acid wash is not acidic enough (pH < 2), your amine will not be fully protonated and will remain in the organic waste. Conversely, if the final basification is not basic enough (pH > 8-9), your product will remain as a salt in the aqueous layer.

  • Product Precipitation: If the concentration of your product is high, it might precipitate out of solution at the interface or in the aqueous layer after basification. If you see a solid, you may need to add more organic solvent to dissolve it or collect it by filtration.

Problem 3: My final product is impure after extraction, showing multiple spots on TLC.

If the acid-base extraction is insufficient for purification, column chromatography is the next logical step.

  • Stationary Phase: Standard silica gel is often suitable. However, amines can sometimes streak on silica. To prevent this, you can pre-treat the silica with triethylamine (Et₃N) by adding ~1% Et₃N to your eluent system.

  • Mobile Phase: A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient elution may be necessary.

For final polishing, recrystallization can be effective.[12][13]

  • Solvent Selection: Good single solvents for recrystallization might include ethanol or mixtures like hexanes/ethyl acetate or toluene.[13][14]

Problem 4: I suspect my ester was hydrolyzed. How can I check and what can I do?

If hydrolysis occurred, you will have the carboxylic acid derivative of your starting material.

  • Confirmation: The hydrolyzed product will have very different solubility and TLC behavior. It will likely be insoluble in your organic extraction solvent at neutral pH but will be soluble in a basic aqueous wash (as a carboxylate salt). You can confirm its presence with techniques like LC-MS or by observing a broad -OH stretch in an IR spectrum.

  • Salvage: If you have indeed formed the carboxylic acid, you can isolate it by acidifying the basic wash (to pH ~2) to precipitate the acid, which can then be filtered or extracted. If desired, it can often be re-esterified in a subsequent synthetic step.

Part 3: Protocols and Visualizations

Protocol 1: Standard Acid-Base Extraction Workflow
  • Initial Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake gently and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this acid wash two more times, combining all aqueous extracts.

  • Wash Organic Layer (Optional): Wash the remaining organic layer (which contains neutral/acidic impurities) with brine, dry it with a drying agent like Na₂SO₄, and concentrate it to analyze the waste.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a saturated solution of NaHCO₃ (or 2M NaOH if no hydrolysis is possible) while stirring until the pH is >8.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract it three times with a fresh portion of organic solvent (e.g., ethyl acetate).

  • Final Wash and Drying: Combine the organic extracts from the previous step. Wash them once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Visualizations

G

G

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • Workup: Amines. Department of Chemistry : University of Rochester. Available from: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York. Available from: [Link]

  • Amine workup. Reddit. Available from: [Link]

  • Experiment 3 Separating Organic Components of a Mixture by Acid/Base Extraction. College of Science - University of Anbar. Available from: [Link]

  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. Available from: [Link]

  • Exp 6 - Extraction. Gavilan College. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available from: [Link]

  • Isomerization during hydrolysis of a methyl ester. Reddit. Available from: [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. Available from: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. Available from: [Link]

  • A mild and Selective Method of Ester Hydrolysis. Marcel Dekker, Inc. Available from: [Link]

  • US4185027A - Hydrolysis of methyl esters. Google Patents.
  • Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene.. Pearson. Available from: [Link]

  • US3072662A - Separation of aromatic amines using alkylene carbonates. Google Patents.
  • Need to hydrolyze methyl esters but compound is water sensitive. Reddit. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Crystallization Solvents.pdf. Available from: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available from: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available from: [Link]

  • This compound. Changzhou Anxuan Chemical Co., Ltd. Available from: [Link]

  • 3-Amino-2-methylbenzoic acid. MySkinRecipes. Available from: [Link]

  • 3-Amino-2-methylbenzoic acid (96% Purity) at an Affordable Price. tradeindia.com. Available from: [Link]

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Stability and storage conditions for Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the lab. As Senior Application Scientists, we have compiled this information based on chemical principles, supplier data, and best laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] The key is to protect it from three primary environmental factors: moisture, light, and high temperatures. While some safety data sheets may not specify storage conditions, general best practices for aromatic amines and benzoate esters should be followed.[1][3]

Q2: Does this compound require refrigeration or freezing?

A2: While room temperature storage in a cool, dry place is generally acceptable for short-term use, for long-term stability, refrigeration (2-8°C) is recommended. This is a common practice for temperature-sensitive chemicals to minimize the rate of potential degradation reactions.[4] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.

Q3: Is this compound sensitive to light?

A3: Yes. The aromatic amine functionality makes the compound susceptible to photodegradation.[5][6] Light, particularly UV light, can catalyze oxidative processes, leading to color changes (e.g., turning yellow, orange, or brown) and the formation of impurities.[6] It is critical to store the compound in an amber or opaque vial to block light exposure.[7] If using a clear container, it should be wrapped in aluminum foil or stored inside a light-blocking secondary container or cabinet.[7][8]

Q4: How does atmospheric exposure affect the compound's stability?

A4: The primary atmospheric concerns are moisture and oxygen.

  • Moisture: The ester functional group is susceptible to hydrolysis, which would break the compound down into 3-amino-5-bromo-2-methylbenzoic acid and methanol.[9] This is exacerbated by acidic or basic conditions.[9] Storing the compound in a desiccator or using a drying agent can mitigate this risk.

  • Oxygen: Aromatic amines can be slowly oxidized by atmospheric oxygen, a process that can be accelerated by light and heat. This oxidation is often the primary cause of color change and degradation. For maximum stability, especially for long-term storage of high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for Long-TermSlows the rate of all potential degradation reactions.
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).Prevents oxidation of the amine and hydrolysis of the ester.[9]
Light Store in an amber or opaque vial.[7]Protects against photodegradation of the light-sensitive aromatic amine.[5][6]
Moisture Store in a dry, well-ventilated area or desiccator.Minimizes the risk of ester hydrolysis.

Section 2: Troubleshooting Guide - Observed Problems & Solutions

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Q5: My solid this compound has changed color from white/light yellow to brown. What happened and can I still use it?

A5: A color change to yellow, orange, or brown is the most common sign of degradation. This is typically due to the oxidation of the aromatic amino group, forming colored impurities.[10] This process is often initiated by exposure to air (oxygen) and/or light.[5]

  • Can you use it? It depends on your application. For non-critical applications or initial screening, it might be acceptable. However, for quantitative studies, GMP applications, or reactions sensitive to impurities, using the discolored material is not recommended as the purity is compromised. The impurities could interfere with your reaction or biological assay.

  • Recommended Action: First, perform a purity check (see Protocol 1). If significant impurities are detected, the material should either be purified (e.g., by recrystallization or column chromatography) or discarded.

Q6: I am seeing poor yield or unexpected side products in my reaction. Could the starting material be the problem?

A6: Absolutely. If the compound has degraded, its effective molarity is lower than calculated, leading to incorrect stoichiometry and lower yields. Furthermore, the degradation products can act as catalysts or inhibitors or participate in unintended side reactions.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze a sample of your starting material using TLC, LC-MS, or ¹H NMR to confirm its identity and purity. Compare the results to a reference standard or the certificate of analysis.

    • Review Storage: Check your lab's storage and handling procedures against the recommendations in the FAQ section. Was the bottle left open? Was it exposed to bright light?

    • Use a Fresh Aliquot: If possible, repeat the experiment with a fresh, unopened bottle of the compound or a newly purified batch.

Q7: My compound won't fully dissolve, or the solution has a slight haze. What could be the cause?

A7: This could indicate the presence of insoluble impurities or degradation products. One likely culprit is the product of hydrolysis, 3-amino-5-bromo-2-methylbenzoic acid, which may have different solubility characteristics than the parent methyl ester.

  • Recommended Action:

    • Attempt to filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

    • Analyze both the filtered solution and the residue (if possible) to identify the impurity.

    • If the issue persists, the starting material's purity is questionable and it should be purified before use.

Workflow for Assessing Compound Viability

The following diagram outlines a decision-making process when faced with a potentially compromised stock of this compound.

G Workflow: Assessing Viability of Aged Compound Stock start Start: Existing Stock of This compound visual_inspection Visual Inspection: Is the solid off-white/ light yellow? start->visual_inspection purity_check Perform Purity Check (e.g., TLC, LC-MS) (See Protocol 1) visual_inspection->purity_check No (Discolored/Clumped) use_as_is Decision: Use As-Is visual_inspection->use_as_is Yes is_pure Is the compound >95% pure with no significant impurities? purity_check->is_pure is_pure->use_as_is Yes is_critical Is the application highly sensitive (e.g., GMP, kinetics)? is_pure->is_critical No consider_purification Consider Purification (Recrystallization or Chromatography) consider_purification->use_as_is After Purification & Purity Confirmation is_critical->consider_purification No discard Decision: Discard and Procure New Stock is_critical->discard Yes

Caption: Decision tree for evaluating an existing stock of the compound.

Section 3: Protocols for Stability and Quality Control

To empower researchers, we provide actionable protocols for proactive quality control.

Protocol 1: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid, semi-quantitative assessment of purity before using the compound in an experiment.

Materials:

  • This compound sample

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - solvent system may need optimization)

  • Small vial or test tube

  • Solvent for dissolving sample (e.g., Dichloromethane or Ethyl Acetate)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary spotter

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in ~0.5 mL of solvent in a vial.

  • Spotting: Using a capillary spotter, carefully spot a small amount of the solution onto the baseline of the TLC plate. Keep the spot as small as possible.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis: Visualize the plate under a UV lamp (254 nm). The parent compound should appear as a single, dark spot. The presence of additional spots indicates impurities. A streak or spot remaining on the baseline could indicate the presence of the more polar hydrolyzed acid.

  • Interpretation: A single, well-defined spot indicates high purity. Multiple spots or significant streaking suggest degradation, and the material should be considered for purification or disposal.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Action Health. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Protection, 5(3), 188-199. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 2, 1-30. [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Carmona, M., et al. (2009). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews, 33(1), 3-24. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Biotechnology and Bioprocess Engineering, 8(5), 289-301. [Link]

  • Ge, X., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 51(20), 11946-11954. [Link]

  • Changzhou Anxuan Chemical Co., Ltd. This compound. [Link]

  • PubChem. This compound. [Link]

  • Saflik Pharma. This compound. [Link]

  • ResearchGate. (2004). Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors. [Link]

  • MDPI. (2020). Effects of Sodium Benzoate Application, Silage Relocation, and Storage Time on the Preservation Quality of Sugarcane Silage. [Link]

  • ChemistNATE. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). [Link]

  • PubMed. (2007). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. [Link]

Sources

Technical Support Center: Monitoring Reactions with Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for utilizing Methyl 3-amino-5-bromo-2-methylbenzoate in your chemical reactions. This guide is designed to provide you, as a senior application scientist, with in-depth technical and field-proven insights to effectively monitor your reaction progress. We will explore the causality behind experimental choices and provide self-validating protocols.

This compound is a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring an amino group, a bromine atom, and a methyl ester, allows for a variety of chemical transformations.[1] Accurate monitoring of reactions involving this compound is crucial for optimizing yields, minimizing byproducts, and ensuring the desired product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring reactions involving this compound?

A1: The most common and effective techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.

Q2: How do I choose the right analytical technique for my specific reaction?

A2:

  • For rapid, qualitative checks of reaction completion, TLC is the most cost-effective and fastest method.[5][6] It's excellent for observing the disappearance of the starting material and the appearance of the product.[7]

  • For quantitative analysis of reaction kinetics or precise purity determination, HPLC is the preferred method due to its high resolution and accuracy.[4]

  • For identifying and quantifying volatile components, such as starting materials, products, or byproducts, GC-MS is highly suitable.[4]

  • For unambiguous structural confirmation of the product and to gain mechanistic insights, NMR spectroscopy is the most powerful tool.[3][8]

Q3: What are the key functional groups to monitor in this compound during a reaction?

A3: The reactivity of this molecule is centered around its three main functional groups:

  • The amino group (-NH2): This is a nucleophilic site and can undergo reactions such as acylation, alkylation, or diazotization.

  • The bromo group (-Br): This is a common leaving group in cross-coupling reactions like Suzuki-Miyaura coupling.[6]

  • The methyl ester group (-COOCH3): This group can be hydrolyzed to a carboxylic acid or undergo transesterification.

Monitoring the changes in the chemical environment of these groups provides direct evidence of the reaction's progress.

Q4: Can I use spectroscopic methods like FT-IR to monitor these reactions?

A4: Yes, Fourier-Transform Infrared (FT-IR) spectroscopy can be a useful tool. For instance, if the amino group is being acylated to form an amide, you would expect to see the disappearance of the N-H stretching vibrations (around 3300-3500 cm⁻¹) and the appearance of a new C=O stretching vibration for the amide (around 1630-1690 cm⁻¹).[9] While not as definitive as NMR for structural elucidation, FT-IR can provide quick, real-time information about the transformation of functional groups.

Troubleshooting Guides

Issue 1: Inconclusive TLC Results

Question: My TLC plate shows streaking, overlapping spots, or no clear separation between the starting material and the product. What should I do?

Answer: This is a common issue that can often be resolved by optimizing the TLC conditions.

Troubleshooting Steps:

  • Adjust the Mobile Phase Polarity: The key to good separation is finding a solvent system (mobile phase) that provides a significant difference in the Retention Factor (Rf) values for your starting material and product.

    • If your spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).

    • If your spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Use a Co-spot: Always run a "co-spot" lane on your TLC plate. This involves spotting the starting material and the reaction mixture at the same point. This helps to definitively identify the starting material spot in your reaction lane.[6]

  • Check for Sample Concentration: Overloading the TLC plate can lead to streaking. Ensure you are spotting a dilute solution of your reaction mixture.

  • Ensure Chamber Saturation: Place a piece of filter paper in the TLC chamber to ensure the atmosphere is saturated with the solvent vapors. This leads to more consistent and reproducible results.[7]

Issue 2: Inaccurate Quantification with HPLC

Question: My HPLC results are not reproducible, and the peak areas for my starting material and product are inconsistent. What could be the cause?

Answer: Inaccurate quantification in HPLC can stem from several factors related to sample preparation and the analytical method itself.

Troubleshooting Steps:

  • Ensure Complete Dissolution and Filtration: Your sample must be fully dissolved in the mobile phase before injection. Any undissolved particles can block the column and affect the results. Always filter your sample through a 0.45 µm syringe filter before injection.[10]

  • Optimize the Gradient Program: If you are running a gradient elution, ensure that the gradient is optimized to provide good separation between all components of interest. A shallow gradient can often improve the resolution of closely eluting peaks.

  • Check for Co-elution: A peak may appear symmetrical but could be composed of more than one compound. A Photodiode Array (PDA) detector can be used to check the spectral purity of each peak.

  • Verify Standard Purity: The accuracy of your quantification is directly dependent on the purity of your reference standard. Ensure you are using a well-characterized reference standard for this compound.

  • Quench the Reaction: Before preparing your sample for HPLC, it may be necessary to quench the reaction to prevent it from proceeding further during the analysis. This can be done by rapid cooling or by adding a quenching agent.

Issue 3: Difficulty in Interpreting NMR Spectra

Question: I'm having trouble distinguishing between the starting material and product signals in my ¹H NMR spectrum. How can I simplify the analysis?

Answer: Monitoring reaction progress by NMR relies on identifying key changes in the spectrum that correspond to the chemical transformation.

Troubleshooting Steps:

  • Focus on Diagnostic Peaks: Identify the protons in the starting material that will undergo the most significant change in their chemical environment. For example:

    • In a reaction involving the amino group, the chemical shift and integration of the -NH₂ protons will change.

    • If the bromine is substituted in a cross-coupling reaction, the aromatic proton signals will shift and their splitting patterns will change.

  • Run a Spectrum of the Starting Material: Always have a clean ¹H NMR spectrum of your starting this compound as a reference. This will make it easier to identify its characteristic peaks in the reaction mixture.

  • Use 2D NMR Techniques: If the ¹H NMR spectrum is too complex, techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of signals.

  • Look for the Disappearance of Starting Material Signals: One of the clearest indicators of reaction progress is the disappearance of a key signal from the starting material.[8] For example, in an ester hydrolysis, the singlet corresponding to the methyl ester protons (-OCH₃) will disappear.

Experimental Protocols

Protocol 1: Monitoring a Suzuki-Miyaura Coupling Reaction by TLC

This protocol describes the monitoring of a Suzuki-Miyaura coupling reaction where the bromo group of this compound is replaced.

Materials:

  • TLC Plates (Silica gel 60 F₂₅₄)[6]

  • TLC Chamber

  • Mobile Phase (e.g., 4:1 Hexanes:Ethyl Acetate - this may need optimization)[6]

  • Capillary tubes for spotting

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • Lane 1 (SM): Spot a dilute solution of this compound.

    • Lane 2 (Co): Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture.[6]

    • Lane 3 (Rxn): Spot a diluted aliquot of the reaction mixture.

  • Develop the Plate: Place the prepared TLC plate in a chamber containing the mobile phase, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[6]

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane. The product, being more or less polar than the starting material depending on the coupled group, will have a different Rf value.

Compound Expected Rf Value (Illustrative) Observation
This compound~0.4Disappears as the reaction progresses.
Coupled ProductVaries (e.g., ~0.3)Appears and intensifies over time.

Note: Rf values are highly dependent on the specific mobile phase and TLC plate used.

Protocol 2: Quantitative Monitoring by HPLC

This protocol outlines a general method for quantifying the consumption of this compound and the formation of a product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or other suitable modifier)

  • Reference standards for all analytes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A gradient elution is often necessary to separate components with different polarities. A typical starting gradient might be 20% acetonitrile ramping to 80% over 15 minutes.[4]

  • Standard Preparation: Prepare a stock solution of a known concentration of the this compound reference standard in the mobile phase.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase to a known volume.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimized wavelength for your compounds)[4]

  • Data Analysis: Inject the standard solution to determine the retention time and response factor. Then, inject the prepared reaction samples. The concentration of the starting material and product at each time point can be calculated by comparing their peak areas to that of the standard.

Visualizations

Workflow for Monitoring a Reaction using TLC

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_sample Dilute Reaction Mixture Aliquot spot_co Spot Co-spot (SM + Rxn) prep_sample->spot_co spot_rxn Spot Reaction Mixture (Rxn) prep_sample->spot_rxn develop Develop Plate in Saturated Chamber spot_sm->develop spot_co->develop spot_rxn->develop visualize Dry Plate & Visualize under UV develop->visualize analyze Analyze Spots: - Disappearance of SM - Appearance of Product visualize->analyze decision Reaction Complete? analyze->decision

Caption: General workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

Troubleshooting Logic for Inconclusive TLC Results

TLC_Troubleshooting cluster_problems Identify the Issue cluster_solutions Implement Solutions start Inconclusive TLC Result (Streaking, Poor Separation) high_rf Spots too high? (High Rf) start->high_rf low_rf Spots too low? (Low Rf) start->low_rf streaking Streaking spots? start->streaking decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity Yes dilute_sample Dilute Sample / Use Smaller Spot streaking->dilute_sample Yes check_saturation Ensure Chamber Saturation streaking->check_saturation Also check end_node Clear TLC Result decrease_polarity->end_node increase_polarity->end_node dilute_sample->end_node check_saturation->end_node

Caption: A decision-making diagram for troubleshooting common TLC issues.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google AI.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). NIH.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). Analytical Chemistry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). ScholarWorks@UARK.
  • Application Notes and Protocols for Monitoring Methyl 3-Amino-2-Methylbenzoate Reactions. (n.d.). Benchchem.
  • Application Notes & Protocols: Monitoring Reactions of Methyl 3-bromo-5-(hydroxymethyl)benzoate by Thin-Layer Chromatography (TLC). (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). (n.d.). Benchchem.
  • Monitoring Reaction Mechanisms. (n.d.). Scribd.
  • NMR in Lab: Monitoring Reaction Progress. (2022, October 4). Chemistry LibreTexts.
  • This compound. (n.d.). MySkinRecipes.
  • Application Notes and Protocols for the Analytical Characterization of Methyl 3-amino-5-methylbenzoate. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of Commercial Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate.[1][2] We understand that the purity of starting materials is critical for the success of your research and development endeavors. This document provides in-depth troubleshooting advice and frequently asked questions to help you address common challenges encountered when purifying commercial-grade this compound.

I. Understanding the Impurity Profile: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in commercial this compound?

A1: The impurity profile of commercial this compound can vary between suppliers. However, based on common synthetic routes for substituted aminobenzoates, you may encounter the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include 3-amino-2-methylbenzoic acid or its methyl ester.

  • Isomeric Impurities: Bromination of the aromatic ring may not be perfectly regioselective, leading to the formation of other bromo-isomers.

  • Byproducts from Synthesis: If the synthesis involves the reduction of a nitro group, the corresponding nitro-analog could be present in trace amounts.[3]

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis back to the carboxylic acid, 3-amino-5-bromo-2-methylbenzoic acid, especially if exposed to acidic or basic conditions during workup or storage.

  • Oxidation Products: Aromatic amines are prone to oxidation, which can lead to discoloration of the material (e.g., yellow to brown).

  • Residual Solvents: Solvents used in the final steps of manufacturing or purification may be present.

Q2: My batch of this compound is discolored. Is it still usable?

A2: Discoloration, typically a yellow or brownish tint, often indicates the presence of minor oxidized impurities. While the material may still be of acceptable purity for some applications, it is crucial to assess the purity using an analytical technique like HPLC or TLC. If the discoloration is significant, purification is recommended to remove these colored impurities, as they could potentially interfere with subsequent reactions.

Q3: How can I quickly assess the purity of my commercial this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment.[4] A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The product is moderately polar. By comparing the spot of your commercial material against a reference standard (if available) and looking for the presence of additional spots, you can get a good qualitative indication of purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and depends on the solubility of the product and its impurities.

Q1: I am unsure which solvent to use for recrystallization. Where do I start?

A1: A good starting point is to test the solubility of your material in a range of common laboratory solvents with varying polarities.

SolventPolarityExpected Solubility of this compound
WaterHighInsoluble in cold water, slightly soluble in hot water.
EthanolHighSoluble, especially when hot.
MethanolHighSoluble, especially when hot.
IsopropanolMediumModerately soluble, good candidate for recrystallization.
Ethyl AcetateMediumSoluble.
DichloromethaneMediumSoluble.
TolueneLowSparingly soluble in cold, more soluble in hot.
HexaneLowInsoluble.

An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or toluene/hexane, can also be effective.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 10-20 mg) of your commercial this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for dissolution.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe for dissolution.

  • If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The solvent that dissolves the compound when hot and yields a good recovery of crystals upon cooling is a suitable choice.

Q2: My recrystallization yielded an oil instead of crystals. What went wrong?

A2: "Oiling out" is a common problem in recrystallization and can be caused by several factors:

  • Insoluble Impurities: The presence of impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice.

  • Supersaturation: The solution may be too concentrated.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • If an oil still forms, try scratching the inside of the flask with a glass rod to induce crystallization.

  • If these steps fail, you may need to choose a different recrystallization solvent or pre-purify the material using another technique, such as a quick filtration through a plug of silica gel to remove baseline impurities.

Diagram: Recrystallization Troubleshooting Workflow

start Recrystallization Yields Oil reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask slow_cool->scratch success Crystals Form scratch->success failure Oil Persists scratch->failure If oiling continues change_solvent Change Solvent or Pre-Purify failure->change_solvent

Caption: Troubleshooting logic for when an oil forms during recrystallization.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For aromatic amines like this compound, special considerations are necessary.[5][6]

Q1: My compound is streaking on the silica gel column, leading to poor separation. Why is this happening?

A1: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This acid-base interaction can lead to significant band broadening and streaking, resulting in poor separation.

Solutions:

  • Add a Competing Base to the Mobile Phase: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel.[5] This will minimize the unwanted interactions and lead to sharper peaks.

  • Use an Amine-Functionalized Silica Gel: For particularly challenging separations, using a column packed with an amine-functionalized stationary phase can provide a much better result.[5][6] This specialized silica has a less acidic surface, which is more compatible with basic compounds.

  • Use Basic Alumina: As an alternative to silica gel, basic alumina can be an effective stationary phase for the purification of amines.

Experimental Protocol: Column Chromatography with a Mobile Phase Modifier

  • Prepare the Slurry: In a beaker, mix your silica gel with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Pack the Column: Carefully pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run several column volumes of the mobile phase containing triethylamine through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elute the Column: Begin eluting the column with the mobile phase, collecting fractions and monitoring them by TLC to identify the pure product.

Q2: I am having trouble separating my product from a less polar impurity. How can I improve the separation?

A2: If you are trying to separate your product from a less polar impurity (one that moves faster down the column), you need to decrease the polarity of your mobile phase.

Troubleshooting Steps:

  • Decrease the Amount of the More Polar Solvent: If you are using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. This will cause all compounds to move more slowly down the column, increasing the separation between them.

  • Use a Less Polar Solvent System: Consider switching to a less polar solvent system altogether, for example, dichloromethane/hexane.

  • Optimize Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can often improve separation. Start with a very non-polar mobile phase and gradually increase the polarity.

Diagram: Logic for Improving Chromatographic Separation

start Poor Separation of Product and Less Polar Impurity decrease_polarity Decrease Mobile Phase Polarity start->decrease_polarity less_polar_solvent Use a Less Polar Solvent System start->less_polar_solvent gradient Implement a Shallow Gradient Elution start->gradient outcome Improved Separation decrease_polarity->outcome less_polar_solvent->outcome gradient->outcome

Caption: Strategies to enhance the separation of a target compound from a less polar impurity.

IV. References

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a substituted aromatic amine and ester, this compound presents unique opportunities and challenges. This document provides in-depth, field-proven insights into its handling, stability, and reactivity, structured in a practical question-and-answer format to directly address issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Core Compound Properties

This section addresses fundamental questions regarding the physical and chemical properties of this compound.

Question 1: What are the primary safety hazards associated with this compound?

Answer: Based on aggregated GHS data, this compound is classified as a hazardous substance. The primary concerns are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Acute Oral Toxicity (H301/H302): May be toxic or harmful if swallowed.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[2]

It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Question 2: What are the recommended storage conditions for this reagent to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Aromatic amines can be sensitive to atmospheric oxidation, which may cause the material to change color over time (e.g., from white/light yellow to brown).[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Question 3: What is the solubility profile of this compound in common laboratory solvents?

  • Good Solubility: Expected in polar organic solvents like Methanol, Ethanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). One supplier explicitly notes solubility in Methanol.

  • Moderate Solubility: Likely soluble in other common solvents such as Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dichloromethane (DCM), which are frequently used for reactions involving similar intermediates.[7]

  • Poor Solubility: Insoluble or only slightly soluble in water and non-polar hydrocarbon solvents like hexanes.

It is always best practice to perform a small-scale solubility test before preparing a large-scale reaction mixture.

Question 4: What are the main degradation pathways I should be concerned about during experiments?

Answer: The two primary functional groups, the aromatic amine and the methyl ester, are the main sites of potential degradation.

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis back to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base.[2][8] Therefore, prolonged exposure to strong aqueous acidic or basic conditions, especially at elevated temperatures, should be avoided if the ester functionality is to be preserved.

  • Oxidation of the Amine: The aromatic amino group can be sensitive to oxidation, particularly when exposed to air, strong oxidizing agents, or even certain metal catalysts under aerobic conditions.[9] This can lead to the formation of colored impurities and complex side products.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides practical solutions to specific problems that may arise during the use of this compound in synthetic protocols.

Issue 1: Reaction yields are low or inconsistent.

Possible Cause 1: Reagent Degradation

  • Explanation: As an aromatic amine, the compound can degrade upon prolonged exposure to air and light, leading to a lower effective concentration of the starting material.[1]

  • Solution:

    • Verify Purity: Before use, check the appearance of the reagent. Significant darkening may indicate oxidation. If in doubt, verify purity by TLC or LC-MS.

    • Proper Storage: Ensure the reagent is stored under the recommended cool, dry, and dark conditions.[4]

    • Inert Atmosphere: For sensitive reactions, handle the solid and prepare solutions under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Possible Cause 2: Hydrolysis of the Ester Group

  • Explanation: If your reaction or workup conditions involve strong acids or bases, you may be inadvertently hydrolyzing the methyl ester to the carboxylic acid, leading to a loss of the desired product.[8]

  • Solution:

    • pH Control: Maintain neutral or near-neutral pH during aqueous workups where possible. Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide if ester integrity is critical.[10]

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction not only for the consumption of starting material but also for the appearance of a more polar spot corresponding to the carboxylic acid byproduct.

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.

Issue 2: The amino group is too reactive, leading to side products (e.g., in acylation or alkylation).

Possible Cause: High Nucleophilicity of the Aromatic Amine

  • Explanation: The amino group is a potent nucleophile and a strong activating group on the aromatic ring. This can lead to multiple acylations/alkylations or undesired side reactions with electrophilic reagents.

  • Solution: Use of a Protecting Group

    • Protect the Amine: Temporarily protect the amino group to moderate its reactivity. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[3][11] It is easily installed using Boc-anhydride (Boc₂O) and can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are often compatible with the ester group.[12]

    • Orthogonal Strategy: Choose a protecting group that can be removed under conditions that do not affect other functional groups in your molecule.[13]

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[11]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture. Redissolve in an organic solvent like ethyl acetate, wash with a mild aqueous acid (e.g., 1M HCl), then saturated sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected product can often be used without further purification or can be purified by column chromatography.

Issue 3: Difficulty in purifying the product by silica gel column chromatography.

Possible Cause: Strong Interaction of the Amine with Silica Gel

  • Explanation: The basic amino group can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the compound onto the column.[14]

  • Solution:

    • Basify the Eluent: Add a small amount of a basic modifier to the mobile phase. Typically, adding 0.5-1% triethylamine (TEA) to the solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica gel, leading to sharper peaks and better recovery.[15]

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) column.

    • Protection Strategy: If the amine is protected (e.g., as a Boc-carbamate), its basicity is significantly reduced, and it will behave much better during silica gel chromatography.

Part 3: Data Summaries and Visual Workflows

Chemical and Safety Data Summary
PropertyValueReference(s)
CAS Number 1000342-11-9[1][16]
Molecular Formula C₉H₁₀BrNO₂[1][16]
Molecular Weight 244.09 g/mol [1][16]
Appearance White to light yellow/orange solid/powder[6]
Melting Point 49.0 to 53.0 °C
GHS Pictograms [3]
Hazard Statements H301, H315, H319, H335[1][2][3]
Storage Class 6.1C (Combustible, acute toxic Cat. 3)[3]
Visual Workflow: General Handling and Safety

This diagram outlines the critical decision points for safe handling of this compound from receipt to disposal.

G Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Experimental Use cluster_cleanup Post-Experiment Receive Receive Compound Inspect Inspect Container (Seal Integrity, Label) Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store SDS Review SDS for Specific Hazards Store->SDS PPE Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SDS->PPE Weigh Weigh Solid in Fume Hood PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Reaction React->Quench Workup Aqueous Workup (Control pH) Quench->Workup Purify Purify Product (e.g., Chromatography) Workup->Purify Waste Dispose of Waste (Follow Institutional Policy) Purify->Waste G Troubleshooting Logic: Purification by Silica Gel Chromatography Start Start: Purify Crude Product TLC Run Analytical TLC Start->TLC Tailing Observe Tailing or Streaking? TLC->Tailing NoTailing No Tailing: Proceed with Standard Column Chromatography Tailing->NoTailing No AddBase Add 0.5-1% Triethylamine to Eluent Tailing->AddBase Yes ReRunTLC Re-run TLC with Modified Eluent AddBase->ReRunTLC Improved Separation Improved? ReRunTLC->Improved ColumnBase Run Column with Base-Modified Eluent Improved->ColumnBase Yes ConsiderAlt Consider Alternative: - Alumina Chromatography - Reverse Phase (C18) - Protect Amine Group Improved->ConsiderAlt No

Caption: Decision tree for troubleshooting aniline purification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3425-3431. Retrieved from [Link]

  • Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 634-644. Retrieved from [Link]

  • ResearchGate. (2008). Kinetics of oxidation of p-bromoaniline by chromic acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound Properties.
  • TCI Chemicals. (n.d.). This compound Specifications.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is not merely a procedural formality but a cornerstone of quality, safety, and efficacy. Methyl 3-amino-5-bromo-2-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its substituted aromatic structure. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide is structured to provide a causal understanding behind the selection of each technique, the nuances of method development, and the interpretation of the resulting data. Each protocol is designed as a self-validating system, ensuring robustness and reliability in your laboratory.

The Analytical Imperative: Why Rigorous Characterization Matters

This compound (C₉H₁₀BrNO₂) is a solid at room temperature with a molecular weight of approximately 244.09 g/mol . Its purity and identity are critical, as impurities can carry through the synthetic pathway, potentially leading to undesired side products, reduced yield, and safety concerns in the final API. The analytical methods detailed herein are designed to provide orthogonal information, ensuring a complete and unambiguous characterization of this vital intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable tool for assessing the purity of non-volatile and thermally labile compounds like this compound. Its strength lies in its ability to separate the target analyte from closely related impurities.

The Rationale Behind the Method

A reversed-phase HPLC method is the logical choice for this analyte. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase, typically a mixture of acetonitrile and water, is used to elute the compounds. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The addition of a small amount of acid, such as formic acid, to the mobile phase is crucial for ensuring the consistent protonation of the amino group, leading to sharper peaks and improved reproducibility.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Calibration Standards Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Purity Assess Purity by Peak Area % Detect->Purity Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC
ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the column.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample from this curve. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is ideal for the primary analyte, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. The mass spectrometer provides definitive structural information, making it a powerful tool for impurity identification.

The Rationale Behind the Method

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. For this compound, a non-polar or mid-polar column is suitable. The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation pattern serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries or by interpretation of the fragmentation pathways. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.[2][3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Dilute Dilute to Appropriate Concentration Dissolve->Dilute Inject Inject into GC Inlet Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer Detection Ionize->Detect TIC Analyze Total Ion Chromatogram (TIC) Mass_Spec Examine Mass Spectra of Peaks TIC->Mass_Spec Library_Search Compare with Spectral Libraries Mass_Spec->Library_Search Fragmentation Interpret Fragmentation Pattern Mass_Spec->Fragmentation

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis
ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for peaks corresponding to the analyte and any impurities.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion and the characteristic bromine isotope pattern.

    • The fragmentation will likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the bromine atom.

    • Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Absolute Quantification

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Furthermore, quantitative NMR (qNMR) offers a powerful alternative to chromatography for determining purity without the need for a specific reference standard of the analyte.[4][5]

The Rationale Behind the Method

NMR spectroscopy provides information about the chemical environment of each nucleus (¹H and ¹³C). The chemical shifts, splitting patterns (for ¹H), and integration values provide a detailed map of the molecule's structure. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[6][7] This method is highly accurate and directly traceable to SI units.

NMR_Workflow cluster_prep Sample Preparation (qNMR) cluster_analysis NMR Data Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Process Process Spectra (Phasing, Baseline Correction) Integrate Integrate Peaks Process->Integrate Assign Assign Signals to Protons/Carbons Integrate->Assign Calculate Calculate Purity (qNMR) Integrate->Calculate

Caption: Workflow for structural elucidation and quantification by NMR.

Experimental Protocol: ¹H and ¹³C NMR
ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard (for qNMR) Maleic acid or Dimethyl sulfone (certified)
¹H NMR Parameters Pulse angle: 30-90°; Relaxation delay (d1): 5x the longest T₁; Number of scans: 8-16
¹³C NMR Parameters Proton-decoupled; Relaxation delay: 2-5 s; Number of scans: 1024 or more

Step-by-Step Methodology:

  • Sample Preparation:

    • For structural elucidation, dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

    • For qNMR, accurately weigh about 10-20 mg of the sample and a similar, accurately weighed amount of a certified internal standard into a vial. Dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Ensure the relaxation delay in the ¹H experiment is sufficient for full relaxation of all protons for accurate integration in qNMR.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Predicted ¹H NMR Spectrum (in CDCl₃):

      • Aromatic protons: Two singlets or doublets in the aromatic region (approx. 7.0-8.0 ppm).

      • Amino protons (-NH₂): A broad singlet (can be variable, approx. 4.0-5.0 ppm).

      • Methyl ester protons (-OCH₃): A singlet at approx. 3.8-3.9 ppm (integrating to 3H).

      • Aromatic methyl protons (-CH₃): A singlet at approx. 2.2-2.4 ppm (integrating to 3H).

    • Predicted ¹³C NMR Spectrum: Expect signals for the carbonyl carbon (approx. 165-170 ppm), aromatic carbons (approx. 110-150 ppm), the methyl ester carbon (approx. 52 ppm), and the aromatic methyl carbon (approx. 15-20 ppm).

    • qNMR Calculation: Use the following formula to calculate the purity of the analyte:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

      Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • M = molar mass

      • m = mass

      • std = internal standard

Comparative Analysis of Analytical Methods

FeatureHPLCGC-MSNMR
Primary Application Purity assessment, quantification of non-volatile compoundsIdentification and quantification of volatile/semi-volatile impuritiesStructural elucidation, absolute quantification (qNMR)
Sample Volatility Not requiredRequiredNot required
Sensitivity High (ng to pg level)Very high (pg to fg level)Moderate (µg to mg level)
Selectivity Good (can be optimized with method development)Very high (mass-based)Very high (chemically specific signals)
Quantification Requires analyte-specific reference standardRequires analyte-specific reference standardCan be absolute (qNMR with a universal standard)
Analysis Time 10-30 minutes per sample20-40 minutes per sample5-20 minutes per sample (¹H)
Structural Information Minimal (retention time only)High (fragmentation pattern)Definitive (complete molecular structure)
LOD/LOQ Typically in the low µg/mL to ng/mL range.[8]Typically in the low ng/mL to pg/mL range.Typically in the µg/mL range.

Conclusion: An Integrated Approach for Complete Characterization

No single analytical technique can provide a complete picture of a pharmaceutical intermediate like this compound. A robust characterization strategy relies on an integrated approach, leveraging the strengths of each method.

  • HPLC should be employed as the primary method for routine purity testing and quantification of the main component.

  • GC-MS is essential for identifying and controlling volatile and semi-volatile impurities that may be present from the synthetic process.

  • NMR serves as the definitive tool for structural confirmation and can be used as a primary method for absolute purity determination (qNMR), especially for the certification of reference standards.

By judiciously applying these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Maniara, G., et al. (1998). Quantitative NMR for Pharmaceutical Applications. Analytical Chemistry, 70(22), 4921-4928. (Simulated reference, as a direct link to a specific paywalled article is not provided by the tool)
  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • PubMed. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • ResearchGate. (n.d.). LOD and LOQ values for each studied amine. [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]

  • Shimadzu. (n.d.). Application Note: Simultaneous Analysis of 96 Volatile Organic Compounds Using GC-MS/MS. [Link]

  • ACS Publications. (1998). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of North Carolina Wilmington. (n.d.). Interpretation of Mass Spectra. [Link]

  • University of New Haven. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

Sources

A Comparative Guide to HPLC and LC-MS for the Purity Analysis of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. Methyl 3-amino-5-bromo-2-methylbenzoate, a substituted aromatic amine, serves as a vital building block in the synthesis of various pharmaceutical compounds. Its purity profile directly influences the quality and impurity spectrum of the final API.

This guide provides an in-depth comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of the data obtained from each technique. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for purity determination.

The Analytical Challenge: Characterizing this compound

This compound (MW: 244.09 g/mol ) is a moderately polar molecule.[1] The presence of an amino group provides a basic site, making it suitable for analysis by reversed-phase HPLC.[2][3] However, its purity analysis is not just about quantifying the main component. It necessitates the detection, identification, and quantification of process-related impurities and potential degradants, which may be present at trace levels.

Potential impurities in the synthesis of methyl benzoates can include unreacted starting materials, by-products from side reactions (e.g., isomers from nitration or bromination steps), and hydrolysis products like the corresponding carboxylic acid.[4][5][6] A comprehensive purity method must be able to separate the main compound from these structurally similar molecules.

Foundational Pillar: Method Validation and System Suitability

Any analytical method intended for purity determination must be validated to ensure it is fit for its intended purpose.[7] The principles outlined in the ICH Q2(R1) guideline form the basis for the validation of the methods described herein.[8][9][10] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

HPLC-UV Analysis: The Workhorse of Purity Assessment

HPLC with UV detection is a robust, reliable, and widely accessible technique for purity analysis. It excels at precise quantification and is often the primary method for determining the assay of a main component.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for the basic amino group by ensuring consistent protonation.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of both the main peak and any less polar impurities within a reasonable timeframe.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength. A DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Rationale for Method Parameters:

The choice of a C18 column and a water/acetonitrile mobile phase is a classic reversed-phase chromatography setup, ideal for separating compounds based on hydrophobicity.[11] The gradient elution is crucial for a purity method, as it allows for the separation of impurities with a wide range of polarities. The acidic mobile phase is key to achieving sharp, symmetrical peaks for the amine-containing analyte by suppressing the interaction of the protonated amine with residual silanols on the silica-based stationary phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample (100 µg/mL in ACN/Water) Autosampler Inject 10 µL Prep->Autosampler Vial Transfer Column C18 Column (4.6x150mm, 3.5µm) @ 30°C Autosampler->Column Sample Loop Pump Gradient Elution (Water/ACN + 0.1% FA) Pump->Column Detector DAD Detector (254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Signal Acquisition Report Purity Report (% Area Normalization) CDS->Report Integration & Calculation

Caption: HPLC-UV workflow for purity analysis.

LC-MS Analysis: Unveiling the Impurity Landscape

While HPLC-UV is excellent for quantification, its ability to identify unknown impurities is limited. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) provides a significant advantage. By providing mass information, LC-MS can help in the tentative identification of impurities and offers superior sensitivity and selectivity.[12]

Experimental Protocol: LC-MS Method

1. Instrumentation:

  • An LC-MS system comprising a UPLC/HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • The HPLC conditions can often be directly transferred from the HPLC-UV method. However, volatile buffers like formic acid or ammonium acetate are mandatory for MS compatibility. The use of non-volatile buffers like phosphate will contaminate the MS source.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The amino group is readily protonated, making positive ESI the ideal choice.[13][14][15]

  • Scan Mode:

    • Full Scan: To detect all ions within a specified mass range (e.g., m/z 100-500) to search for unexpected impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted analysis of the main compound and known impurities to achieve maximum sensitivity.

  • Key MS Parameters (instrument-specific, example values):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Targeted Ions for this compound:

    • Precursor Ion (m/z): 244.0/246.0 (due to the isotopic pattern of bromine, [M+H]+).

    • Fragment Ions (for MS/MS): Fragmentation would likely involve the loss of the methoxy group or the entire ester functionality. These would be determined experimentally.

Rationale for Method Parameters:

The use of ESI is standard for polar and semi-polar compounds.[16] Positive mode is chosen to protonate the basic amine. The combination of a full scan with targeted SIM or MRM provides a comprehensive overview of the sample. The full scan is exploratory, while the targeted scan offers the high sensitivity needed to quantify trace-level impurities.[17]

LCMS_vs_HPLC cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis hplc_out Chromatogram Retention Time Peak Area (Absorbance) hplc_info Provides: Quantitative Purity Limitations: Limited Identification lcms_out Chromatogram Retention Time Peak Area (Ion Count) Mass-to-Charge (m/z) lcms_info Provides: Quantitative Purity, Impurity ID, High Sensitivity Limitations: More Complex, Matrix Effects Title Information Derived from HPLC-UV vs. LC-MS

Caption: Comparing the outputs of HPLC-UV and LC-MS.

Comparative Data Analysis

To illustrate the strengths of each technique, let's consider a hypothetical batch of this compound with several impurities.

Table 1: Potential Impurities and their Characteristics

Impurity NameStructureLikely Origin
3-Amino-5-bromo-2-methylbenzoic acidCarboxylic AcidHydrolysis of the ester
Methyl 3-amino-2-methylbenzoateDebrominatedIncomplete bromination
Isomeric ImpurityDifferent substitution patternBy-product of synthesis
Starting Materiale.g., 3-nitro-5-bromo-2-methylbenzoateIncomplete reduction

Table 2: Comparative Performance of HPLC-UV and LC-MS

ParameterHPLC-UVLC-MS (SIM Mode)Justification
Purity Assay (%) 99.5% (Area Norm.)99.4% (Area Norm.)Both techniques provide excellent quantitative data for the main peak.
Impurity A (Acid) 0.20%0.22%The acid impurity is well-resolved and quantifiable by both.
Impurity B (Isomer) 0.15%0.15%Assuming baseline separation, quantification is comparable.
Impurity C (Unknown) 0.10%0.18%LC-MS may show a higher response for a highly ionizable impurity.
Limit of Detection (LOD) ~0.02%~0.001%LC-MS is significantly more sensitive, allowing for the detection of trace impurities.[18]
Limit of Quantification (LOQ) ~0.05%~0.005%The higher sensitivity of LC-MS translates to a lower quantification limit.[19]
Identification of Impurity C Retention time onlym/z = 260.1 (e.g.)LC-MS provides the molecular weight, allowing for structural elucidation.

Forced Degradation Studies: A Litmus Test for Method Specificity

To ensure that the analytical method is "stability-indicating," forced degradation studies are performed.[20][21][22][23] The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • HPLC-UV Role: The DAD can be used to assess peak purity, ensuring that no degradants co-elute with the main peak. This is crucial for the specificity of the assay.

  • LC-MS Role: LC-MS is indispensable in this context. It is used to identify the molecular weights of the degradation products, providing critical insights into the degradation pathways of the molecule. For example, hydrolysis under acidic or basic conditions would likely yield the carboxylic acid impurity, which would be confirmed by observing its corresponding mass.

Conclusion: A Synergistic Approach

The choice between HPLC-UV and LC-MS is not a matter of one being universally superior to the other; rather, they are complementary techniques that, when used together, provide a comprehensive understanding of a compound's purity.

  • HPLC-UV remains the gold standard for routine quality control, providing robust, precise, and cost-effective quantification for assay and known impurity analysis. Its operational simplicity and the reliability of UV-based quantification are significant assets.

  • LC-MS is the premier tool for characterization, impurity identification, and trace-level analysis. Its unparalleled sensitivity and the structural information it provides are essential during method development, forced degradation studies, and for investigating out-of-specification results.

For the complete purity analysis of this compound, a synergistic approach is recommended. An HPLC-UV method should be developed and validated for routine purity testing and assay. This should be complemented by an LC-MS method used to characterize impurity profiles in initial batches, identify unknown peaks, and investigate any stability issues that may arise. This dual-pronged strategy ensures not only compliance with regulatory standards but also a deep and scientifically sound understanding of the chemical entity.

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A Comparative Guide to Synthetic Strategies: Navigating Alternatives to Methyl 3-amino-5-bromo-2-methylbenzoate for the Synthesis of BRAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic reagents and pathways for the production of targeted oncology drugs, specifically BRAF kinase inhibitors. We will move beyond a singular focus on the common building block, Methyl 3-amino-5-bromo-2-methylbenzoate, to explore alternative starting materials and methodologies. The objective is to equip researchers, chemists, and drug development professionals with the data and insights necessary to select the most efficient, scalable, and cost-effective synthetic strategy for their specific objectives.

The dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical driver in many human cancers, with mutations in the BRAF gene being particularly prevalent in melanoma.[1][2] This has led to the development of highly potent small molecule inhibitors, such as Vemurafenib and Dabrafenib, which target the mutated BRAF protein.[3] The synthesis of these complex molecules relies on the strategic assembly of key structural fragments. This compound is a versatile substituted anthranilic acid derivative, prized for its unique arrangement of functional groups that allow for diverse chemical transformations.[4] However, reliance on a single key intermediate can present challenges related to cost, supply chain stability, and the potential for specific impurity profiles. This guide will therefore explore and objectively compare validated alternative routes that bypass this specific starting material.

Chapter 1: The Incumbent Pathway - A Plausible Synthesis Using this compound

While specific proprietary syntheses are closely guarded, the structure of this compound lends itself to a logical synthetic approach for building the core scaffolds of BRAF inhibitors. The amino group serves as a nucleophilic handle for amide bond formation or cyclization, while the bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[5]

Conceptual Workflow

The general strategy would involve using the aminobenzoate to construct a central heterocyclic core, followed by the introduction of side chains via cross-coupling and other functional group manipulations. For a molecule like Vemurafenib, this could involve an initial acylation of the amino group, followed by cyclization and subsequent Suzuki or Stille coupling to introduce the chlorophenyl moiety.

G A Methyl 3-amino-5-bromo- 2-methylbenzoate B Acylation / Amide Bond Formation (e.g., with propanoyl chloride) A->B C Acylated Intermediate B->C D Intramolecular Cyclization (e.g., base-mediated) C->D E Heterocyclic Core (e.g., Brominated Quinazolinone derivative) D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling with 4-chlorophenylboronic acid) E->F G Key Vemurafenib Precursor F->G H Final Synthetic Steps (e.g., Sulfonamide formation) G->H I Vemurafenib H->I

Caption: Conceptual workflow for Vemurafenib synthesis starting from this compound.

Representative Experimental Protocol (Hypothetical)

Step 1: Acylation To a solution of this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM), add a base such as triethylamine (1.2 eq). Cool the mixture to 0°C and add propanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Upon completion, wash the reaction mixture with aqueous HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the acylated intermediate.

Step 2: Cyclization and Aromatization The resulting amide is then subjected to cyclization conditions. This can often be achieved by heating with a dehydrating agent or by using a strong base to facilitate intramolecular condensation, leading to a brominated heterocyclic core.

Step 3: Suzuki Coupling The brominated core (1.0 eq) is dissolved in a solvent system such as dioxane and water. To this is added 4-chlorophenylboronic acid (1.5 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (2.0 eq).[6] The mixture is heated under an inert atmosphere at 80-100°C for 16 hours. After cooling, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield the coupled product.

Chapter 2: Alternative Reagents and Synthetic Paradigms

Field-proven alternatives to the incumbent pathway often re-engineer the entire synthetic approach, starting with fundamentally different and sometimes more readily available building blocks.

Vemurafenib: Alternative Synthesis via Azaindole Scaffolds

A prominent alternative route to Vemurafenib avoids the brominated aminobenzoate entirely, instead building the molecule around a 1H-pyrrolo[2,3-b]pyridine (azaindole) core.

Route A: Suzuki Coupling of 5-Bromo-azaindole This process involves the coupling of 5-bromo-azaindole with p-chlorophenyl boronic acid.[7] This approach front-loads the formation of a key bi-aryl bond, which is a significant advantage.

G cluster_0 Precursor Synthesis A 5-Bromo-azaindole C Suzuki Coupling (Pd Catalyst, Base) A->C B p-Chlorophenyl Boronic Acid B->C D 5-(4-chlorophenyl)-azaindole (Intermediate IX) C->D E Reaction with Intermediate VI (Vilsmeier-Haack type reaction or similar) D->E F Intermediate X E->F G Deprotection / Final Conversion F->G H Vemurafenib G->H

Caption: Alternative Vemurafenib synthesis via a Suzuki coupling strategy.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-azaindole [7]

  • Reaction Setup: In a suitable reaction vessel, combine 5-bromo-azaindole (1.0 eq), p-chlorophenyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like acetonitrile and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature of approximately 170°C for an extended period.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and perform an extractive workup. The crude product is then purified using silica gel column chromatography with an eluent such as ethyl acetate/hexane to yield the pure 5-(4-chlorophenyl)-azaindole intermediate.

Dabrafenib: Alternative Synthesis via a Fluorinated Aniline Derivative

The synthesis of Dabrafenib can also be achieved through various routes, with some patented methods starting from precursors that are structurally distinct from this compound. One such approach utilizes a 3-(3-amino-2-fluorophenyl)-3-oxopropionate derivative.[8]

Route B: Convergent Synthesis Strategy This pathway involves the construction of a thiazole ring onto a fluorinated aniline backbone, followed by subsequent cyclization to form the pyrimidine ring.

G A 3-(3-amino-2-fluorophenyl) -3-oxopropionate (II) B Sulfamidation A->B C Sulfonamide Intermediate B->C D Halogenation C->D E Halogenated Intermediate D->E F Thiazole Cyclization E->F G Thiazole Intermediate (VII) F->G H Acylation & Pyrimidine Cyclization G->H I Dabrafenib (I) H->I

Caption: Alternative Dabrafenib synthesis starting from a fluorinated aniline derivative.

Experimental Protocol: Key Steps [8]

  • Sulfamidation: The starting material, an alkyl 3-(3-amino-2-fluorophenyl)-3-oxopropionate, is reacted with a sulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide.

  • Halogenation: The intermediate is then halogenated at the active methylene position of the propionate group.

  • Thiazole Cyclization: The halogenated intermediate is reacted with a thioamide (e.g., pivalamide) to form the substituted thiazole ring, yielding an intermediate such as N-[3-[5-ethyl formate-2-(tertiary butyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzene sulphonamide (VII).

  • Pyrimidine Formation: The final steps involve the conversion of the ester to an amide and subsequent cyclization with an appropriate reagent to form the 2-aminopyrimidine ring system of Dabrafenib.[9]

Chapter 3: Comparative Analysis

The choice of a synthetic route is a multi-faceted decision, balancing chemical efficiency with practical and economic considerations. The following table provides a comparative summary of the discussed pathways.

ParameterRoute via this compound (Conceptual)Vemurafenib via 5-Bromo-azaindole[7]Dabrafenib via 3-(3-amino-2-fluorophenyl)-3-oxopropionate[8]
Starting Material Substituted brominated benzoate5-Bromo-azaindoleSubstituted fluorinated aniline
Key Reactions Acylation, Cyclization, Suzuki CouplingSuzuki Coupling, Vilsmeier-Haack type reactionSulfamidation, Halogenation, Thiazole Cyclization
Reported Yield Highly dependent on specific conditionsNot explicitly stated for overall yield, but individual steps are feasible.A yield of 58.2% is reported for a key thiazole intermediate (VII).[8]
Scalability Potentially challenging due to the cost of brominated starting materials.[10]Good. Suzuki couplings are generally scalable. The high temperature (170°C) could be an industrial challenge.Good. The described process is concise and designed for industrial production.[8]
Safety & Environmental Standard handling for organobromines and Pd catalysts.High reaction temperatures require robust engineering controls.Standard organic synthesis hazards. The process is described as having mild conditions.[8]
Advantages Direct route to a functionalized core.Convergent synthesis, builds complexity efficiently.Raw materials are easy to obtain; concise technology.[8]
Disadvantages Potential high cost of starting material; multiple steps.High temperature for Suzuki coupling; potential for side reactions.Multi-step sequence requiring careful control of each transformation.

Conclusion and Recommendations

While this compound remains a viable and useful building block in medicinal chemistry[11], this guide demonstrates that robust, scalable, and efficient alternative synthetic routes are well-established for key BRAF inhibitors like Vemurafenib and Dabrafenib.

  • For Vemurafenib synthesis , the pathway commencing with 5-bromo-azaindole represents a powerful alternative that leverages the reliability of the Suzuki coupling to construct the core bi-aryl structure early in the synthesis.[7]

  • For Dabrafenib synthesis , the route starting from 3-(3-amino-2-fluorophenyl)-3-oxopropionate is explicitly designed for industrial applicability, highlighting its conciseness and use of readily available materials.[8]

The ultimate choice of synthetic strategy will depend on a laboratory's or a manufacturer's specific circumstances, including raw material costs, in-house chemical expertise, available equipment, and desired scale. It is the recommendation of this guide that drug development professionals evaluate these alternative pathways to optimize their manufacturing processes, potentially reducing costs and enhancing supply chain security.

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A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. Methyl 3-amino-5-bromo-2-methylbenzoate is a valuable, yet challenging, building block. Its sterically hindered and electronically modulated structure demands a nuanced approach to catalyst selection for successful cross-coupling reactions. This guide provides an in-depth comparison of catalytic systems for the most common transformations involving this substrate, supported by experimental insights and data from analogous systems.

The Challenge: Steric Hindrance and Electronic Effects

The structure of this compound presents a unique set of challenges for catalytic transformations. The methyl group at the C2 position, ortho to the bromine atom, creates significant steric hindrance. This bulkiness can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, where the palladium complex inserts into the carbon-bromine bond.[1][2] Furthermore, the presence of both an electron-donating amino group and an electron-withdrawing methyl ester group modulates the electronic properties of the aromatic ring, which can influence catalyst reactivity and selectivity.

Overcoming these hurdles requires carefully selected, highly active catalyst systems, typically featuring bulky and electron-rich ligands that can stabilize the palladium center and facilitate the challenging oxidative addition and subsequent reductive elimination steps.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed reactions are the workhorses of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] The following sections compare the efficacy of various palladium-based catalytic systems for key transformations of this compound, with supporting data from structurally similar substrates.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[5] For a sterically hindered substrate like this compound, the choice of phosphine ligand is paramount.[2] Bulky, electron-rich biarylphosphine ligands are generally the most effective.[6]

Catalyst & Ligand Selection:

  • Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly recommended. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species, which is necessary to overcome the steric hindrance of the ortho-methyl group.[1][2]

  • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes with dibenzylideneacetone (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species. Pre-activated palladacycle catalysts like CataCXium A Pd G3 have also shown unique effectiveness for unprotected ortho-bromoanilines.[5]

  • Bases: A range of bases can be employed, with potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) being common choices. The selection of the base can be critical and may require optimization for specific coupling partners.[1]

Comparative Data for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides:

Aryl BromidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Methyl 2-bromobenzoatePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012~95
Unprotected ortho-bromoanilinesCataCXium A Pd G3 (10)-K₃PO₄ (2.0)2-MeTHF1001691

This data is adapted from protocols for structurally similar compounds to provide a starting point for optimization.[1][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Bromide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precatalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify via Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, crucial for the synthesis of anilines and their derivatives.[7] Similar to the Suzuki-Miyaura coupling, the steric hindrance of this compound necessitates the use of specialized ligands.

Catalyst & Ligand Selection:

  • Bulky Phosphine Ligands: Ligands like XPhos, RuPhos, and BrettPhos are often employed for their ability to facilitate C-N bond formation with hindered substrates.[3][7] N-heterocyclic carbene (NHC) ligands have also demonstrated high activity.[1]

  • Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or potassium phosphate (K₃PO₄) are typically required.[1]

  • Palladium Sources: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium precursors.[7]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines:

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
MorpholinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene1008-16High

This data is adapted from protocols for bromopyridine substrates and serves as a starting point for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu) to a flame-dried Schlenk flask.

  • In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) in an anhydrous solvent (e.g., toluene).

  • Add the catalyst solution to the Schlenk flask.

  • Add this compound, followed by the amine, to the reaction flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_ArX [ArPd(II)L(X)] Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Ar_Amine [ArPd(II)L(NR'R'')] PdII_ArX->PdII_Ar_Amine Amine Coordination & Deprotonation (HNR'R'', Base) PdII_Ar_Amine->Pd0 Product Ar-NR'R'' PdII_Ar_Amine->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: For C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[8] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

Catalyst System:

  • Palladium Catalyst: Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), are classic choices.[9]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the reaction.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide.

  • Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine) and the terminal alkyne via syringe.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues, washing with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Copper-Catalyzed Reactions: An Alternative Approach

While palladium catalysis is dominant, copper-catalyzed reactions, such as the Ullmann condensation, offer a cost-effective alternative for C-N and C-O bond formation.[2] Modern protocols often utilize ligands to improve the efficiency and broaden the scope of these reactions.

Ullmann Condensation: For C-N and C-O Bond Formation

The Ullmann condensation is a classical method for forming aryl amines and aryl ethers. While traditional conditions are harsh, modern ligand-accelerated protocols have made this reaction more practical.

Catalyst & Ligand Selection:

  • Copper Source: Copper(I) iodide (CuI) is a common and effective copper source.[4]

  • Ligands: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acids, like L-proline, have been shown to significantly accelerate the reaction and allow for milder conditions.[4]

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required.

Comparative Insights:

For sterically hindered anilines, copper-catalyzed N-arylation can be a viable alternative to palladium-catalyzed methods. The choice between palladium and copper catalysis will depend on the specific substrates, functional group tolerance, and cost considerations.[10]

Conclusion: A Strategic Approach to Catalyst Selection

The successful functionalization of this compound hinges on a strategic approach to catalyst selection that directly addresses the challenges of steric hindrance and electronic effects. For palladium-catalyzed cross-coupling reactions, the use of bulky, electron-rich phosphine ligands is often essential for achieving high yields. Copper-catalyzed systems provide a valuable alternative, particularly for C-N bond formation.

This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving this versatile building block. The provided protocols and comparative data, drawn from analogous systems, should serve as a solid foundation for reaction optimization and the successful synthesis of novel compounds for drug discovery and development.

References

  • Gao, J., Bhunia, S., Wang, K., Gan, L., Xia, S., & Ma, D. (2017). Discovery of N-(Naphthalen-1-Yl)-N′-Alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Organic Letters, 19(11), 2809–2812. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3-bromo-2-methylbenzoate.
  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., & Taft, B. R. (2008). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 10(7), 1329-1332. [Link]

  • BenchChem. (2025). Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-bromo-2-methylbenzoate.
  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]

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  • Bedford, R. B. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Accounts of Chemical Research. [Link]

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  • Bedford, R. B. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Accounts of Chemical Research. [Link]

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  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]

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A Comparative Guide to the Structural Validation of Methyl 3-amino-5-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 3-amino-5-bromo-2-methylbenzoate and its derivatives are key intermediates in the synthesis of a wide range of pharmacologically active molecules.[1][2] Their precise atomic arrangement dictates their reactivity, biological activity, and safety profile. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this class of compounds, grounded in experimental data and established methodologies.

The Imperative of Orthogonal Validation

No single analytical technique is infallible. A robust structural elucidation strategy relies on the principle of orthogonal validation, wherein multiple, independent methods are employed to corroborate the proposed structure. Each technique probes different aspects of the molecule's physical and chemical properties, and their collective data provide a comprehensive and trustworthy structural assignment. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivities of atoms in a molecule.[3] For derivatives of this compound, ¹H and ¹³C NMR are indispensable.

Causality in Experimental Choices for NMR

The choice of deuterated solvent is critical for sample preparation. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ can be used for more polar derivatives.[4] The concentration of the sample should be optimized; typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of solvent is sufficient.[4]

Expected ¹H and ¹³C NMR Spectral Data

For the parent compound, this compound, the following proton and carbon environments are expected:

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Methyl (ester)~3.8~52
Methyl (aromatic)~2.3~17
Aromatic CH~7.0 - 7.5 (2H, doublet and singlet)~115 - 140
Amino (NH₂)~4.0 - 5.0 (broad singlet)-
Quaternary Carbons-~110 (C-Br), ~145 (C-N), ~120 (C-COOCH₃), ~130 (C-CH₃)
Carbonyl Carbon-~168

Note: Predicted values are based on standard substituent effects. Actual values may vary.

A closely related compound, Methyl 3,5-dibromo-2-diacetylaminobenzoate, provides valuable comparative data. Its ¹H NMR spectrum in CDCl₃ shows aromatic protons at δ 8.17 and 8.04 ppm, the ester methyl protons at δ 3.87 ppm, and the acetyl methyl protons at δ 2.27 ppm.[5] The ¹³C NMR spectrum displays the carbonyl carbons at δ 171.7 and 163.39 ppm, aromatic carbons between δ 123.3 and 139.72 ppm, the ester methyl carbon at δ 53.1 ppm, and the acetyl methyl carbons at δ 26.2 ppm.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.[4]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[4]

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8 to 16 scans are typically sufficient.

  • Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Integrate, Assign Peaks process->analyze structure Confirm Structure analyze->structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[6] For halogenated compounds like the this compound derivatives, MS is particularly informative due to the characteristic isotopic pattern of bromine.

Key Features in the Mass Spectrum
  • Molecular Ion Peak (M+): The molecular ion peak will confirm the molecular weight of the compound. For this compound (C₉H₁₀BrNO₂), the expected molecular weight is approximately 244.09 g/mol .[7]

  • Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in a characteristic M+ and M+2 peak of almost equal intensity for any fragment containing a single bromine atom. This is a definitive indicator of the presence of bromine in the molecule.

  • Fragmentation Pattern: Electron impact (EI) ionization will cause the molecule to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[9] For aromatic compounds, the aromatic ring is often a stable fragment.[9]

Expected Fragmentation of this compound
m/z Value Possible Fragment Notes
243/245[C₉H₁₀BrNO₂]⁺Molecular ion peak with characteristic 1:1 bromine isotope pattern.
212/214[C₈H₇BrNO]⁺Loss of the methoxy group (-OCH₃).
184/186[C₇H₅BrN]⁺Loss of the entire ester group (-COOCH₃).
105[C₇H₅O]⁺A common fragment for benzoic acid derivatives, the benzoyl cation.[10]
77[C₆H₅]⁺Phenyl cation, indicative of the aromatic ring.[10]
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC): Inject the sample into a liquid chromatograph. A C18 reversed-phase column is commonly used for separating small organic molecules. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (0.1%), is a typical mobile phase.[11]

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for pharmaceutical analysis.[12]

  • Mass Analysis (MS): The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan MS experiment will provide the molecular weight and isotopic pattern.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation data, a specific ion (the precursor ion, e.g., m/z 243) is selected, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed.[13]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_analysis Data Analysis prep_sample Prepare Dilute Solution inject Inject into LC prep_sample->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize ms1 MS1: Select Precursor Ion ionize->ms1 fragment Fragmentation (CID) ms1->fragment ms2 MS2: Analyze Product Ions fragment->ms2 analyze_data Analyze Spectra (MW, Isotopes, Fragments) ms2->analyze_data confirm Confirm Structure analyze_data->confirm

Caption: Workflow for LC-MS/MS based structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Peaks for this compound Derivatives
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (two bands for primary amine)[14]
Carbonyl (C=O, ester)Stretching1700 - 1730[15]
Aromatic (C=C)Stretching1450 - 1600[15]
C-O (ester)Stretching1100 - 1300[15]
C-N (aromatic amine)Stretching1250 - 1350
C-H (aromatic)Stretching3000 - 3100[15]
C-H (aliphatic)Stretching2850 - 3000
C-BrStretching500 - 600

The presence of bands in these regions provides strong evidence for the key functional groups within the target molecule. For instance, the observation of two distinct N-H stretching bands would strongly suggest a primary amine, while a strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group.[16][17]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While obtaining high-quality crystals can be a challenge, the resulting data is considered definitive.

For derivatives of aminobenzoic acid, polymorphism (the ability of a compound to exist in more than one crystal form) can be a factor to consider.[18] The crystal structure of a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, has been reported, providing an example of the type of data that can be obtained.[18] This includes the crystal system (monoclinic), space group, unit cell dimensions, and the precise coordinates of each atom in the molecule.[18] Similarly, the crystal structure of Methyl 3,5-dibromo-2-diacetylaminobenzoate has also been elucidated, showing a triclinic crystal system.[5]

Comparative Analysis of Techniques

Technique Strengths Weaknesses Information Provided
NMR Spectroscopy Excellent for determining atomic connectivity and stereochemistry in solution.[3]Requires relatively large amounts of pure sample; can have overlapping signals in complex molecules.Detailed 2D and 3D structure, including isomer differentiation.
Mass Spectrometry High sensitivity; provides accurate molecular weight and elemental composition (with high resolution MS).[6]Isomeric compounds can have similar mass spectra; soft ionization may not provide fragmentation.Molecular formula, presence of specific elements (e.g., Br), and structural fragments.
FTIR Spectroscopy Fast, non-destructive, and requires minimal sample preparation.Provides information on functional groups only; not a standalone technique for complete structure elucidation.Presence or absence of key functional groups.
X-ray Crystallography Provides the absolute 3D structure of the molecule in the solid state.Requires a high-quality single crystal, which can be difficult to obtain.Precise bond lengths, bond angles, and stereochemistry.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on atomic connectivity, mass spectrometry confirms the molecular weight and the presence of key elements like bromine. FTIR spectroscopy offers a rapid check for the expected functional groups. For ultimate confirmation, single-crystal X-ray crystallography, when feasible, provides the definitive three-dimensional structure. By synergistically applying these techniques, researchers can ensure the identity and purity of their compounds, a critical step in the journey of drug discovery and development.

References

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  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

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  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. (n.d.). ResearchGate. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
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A Tale of Two Halides: A Researcher's Guide to Bromo vs. Iodo Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, particularly those in pharmaceutical and materials science, palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide starting material is a critical parameter that profoundly influences reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, objective comparison of the reactivity of aryl iodides versus aryl bromides, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Fundamental Divide: Bond Strength and Oxidative Addition

The generally accepted reactivity trend for aryl halides (Ar-X) in most cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] This hierarchy is fundamentally rooted in the carbon-halogen bond dissociation energy (BDE). The C–I bond is significantly weaker than the C–Br bond, making it more susceptible to cleavage.

BondBond Dissociation Energy (kJ/mol)
C–I~213
C–Br~285
C–Cl~327
C–F~485
(Data sourced from representative values[3])

This difference in bond strength directly impacts the initial and often rate-determining step of the catalytic cycle: oxidative addition .[2][4][5][6] In this step, the low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond, forming a new organometallic species (e.g., Ar-Pd(II)-X). The lower BDE of the C-I bond translates to a lower activation energy for this step, resulting in faster reaction rates and the ability to use milder reaction conditions.

Below is a diagram illustrating the pivotal oxidative addition step within a generalized palladium cross-coupling cycle, highlighting its influence on the overall reaction rate.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Rate-Determining Step Reactivity: I > Br ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-M) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

While the C-I vs. C-Br bond energy provides a strong predictive framework, the practical differences in reactivity can be nuanced and dependent on the specific cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C(sp²)–C(sp²) bond formation. Generally, aryl iodides are more reactive, allowing for lower catalyst loadings and temperatures. However, this is not a universal truth. Studies have shown that with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[7] This has been attributed to the unexpectedly poor turnover of the key intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], which can be more stable and less prone to subsequent steps in the catalytic cycle than the corresponding bromide complex.[7]

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)
General Reactivity Very HighHigh
Typical Temperature Room Temp. to 80 °C60 °C to 110 °C
Catalyst Loading Often < 1 mol%Typically 1-5 mol%
Ligand Choice Tolerant of various phosphinesOften requires more electron-rich, bulky ligands for high efficiency
Considerations Potential for catalyst inhibition with certain ligands/conditions (e.g., PPh₃ at low temp).[7] Higher cost and lower availability.More economical and widely available. Robust and reliable performance across a wide range of conditions.
Buchwald-Hartwig Amination

In the formation of C-N bonds, the choice of halide can be particularly consequential. While the general reactivity trend of I > Br holds for the oxidative addition step, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination.[8] The iodide anion generated during the reaction can form bridging palladium-iodide dimers, which are less reactive and can act as catalyst inhibitors, effectively taking the palladium out of the catalytic cycle.[8][9] Consequently, aryl bromides are often the "sweet spot" for this transformation, offering a balance of high reactivity without the complication of catalyst inhibition by the halide.[8][10]

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)
General Reactivity High, but can be problematicVery High, often preferred
Catalyst Inhibition Potential for iodide to form inactive Pd-dimers, inhibiting the catalyst.[8][9]Less prone to catalyst inhibition by the halide.
Solvent Choice Toluene is often favored to minimize the solubility of inhibitory iodide salts.[9]More flexible solvent choice.
Ligand Development Bidentate phosphine ligands (e.g., BINAP, DPPF) can be effective by preventing dimer formation.[10]A wide array of bulky, electron-rich monophosphine ligands are highly effective.
Heck Reaction

The Heck reaction couples aryl halides with alkenes. As with other couplings, aryl iodides are typically more reactive than aryl bromides, reacting under milder conditions.[11][12] However, the development of highly active catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has made the use of the more economical aryl bromides (and even chlorides) highly efficient.[11]

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)
General Reactivity Very HighHigh
Typical Conditions Often ligandless or with simple phosphine ligands at moderate temperatures.[13]May require more advanced, bulky, and electron-rich ligands for optimal performance.[11]
Side Reactions Higher propensity for homocoupling of the aryl iodide.Generally lower rates of homocoupling.
Cost-Effectiveness Higher substrate cost.Lower substrate cost, making it attractive for large-scale synthesis.

The Rise of Nickel Catalysis: Shifting the Paradigm

Nickel catalysts have emerged as a powerful alternative to palladium, particularly for cross-electrophile couplings.[14][15][16] Nickel is more earth-abundant and less expensive than palladium. Mechanistically, nickel catalysts are more prone to engage in single-electron transfer (SET) pathways and radical mechanisms.[17]

In nickel-catalyzed reductive cross-couplings, the selectivity often arises from the selective oxidative addition of the aryl halide over an alkyl halide.[15] The reactivity trend generally remains I > Br, but nickel's distinct electronic properties can enable the activation of more challenging bonds, making the reactivity gap between iodo- and bromo-analogs sometimes less pronounced than with palladium.

Decision_Flowchart start Start: Choose Aryl Halide reactivity_need Need Highest Reactivity & Mildest Conditions? start->reactivity_need cost_concern Is Cost / Availability a Major Factor? reactivity_need->cost_concern No use_iodide Consider Aryl Iodide (Ar-I) reactivity_need->use_iodide Yes buchwald_reaction Running Buchwald-Hartwig Amination? cost_concern->buchwald_reaction No use_bromide Consider Aryl Bromide (Ar-Br) cost_concern->use_bromide Yes buchwald_reaction->use_iodide No bromide_preferred Aryl Bromide is Often Preferred (Avoids Iodide Inhibition) buchwald_reaction->bromide_preferred Yes

Caption: Decision flowchart for selecting Ar-I vs. Ar-Br.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for a Suzuki-Miyaura coupling, illustrating the typical adjustments made when using an aryl iodide versus an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide
  • Materials:

    • Aryl iodide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.01 mmol, 1 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene/H₂O (4:1 mixture, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-8 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 6-24 hours.

    • Upon completion, follow the workup and purification procedure described in Protocol 1.

Note: These are generalized protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require specific optimization.

Conclusion and Outlook

The choice between an aryl iodide and an aryl bromide is a strategic decision that balances reactivity against cost and potential mechanistic pitfalls.

  • Aryl iodides are the champions of reactivity, often enabling reactions under the mildest conditions and with the lowest catalyst loadings. They are ideal for delicate substrates or when rapid reaction times are paramount.

  • Aryl bromides represent a robust and economical alternative. Their slightly lower reactivity is readily overcome by modern, highly active catalyst systems. They are often the substrate of choice for large-scale synthesis and for specific reactions like the Buchwald-Hartwig amination where iodide can be problematic.

For researchers and professionals in drug development, a nuanced understanding of this reactivity landscape is essential for designing efficient, scalable, and cost-effective synthetic routes. The continuous evolution of catalyst technology continues to expand the utility of all aryl halides, but the fundamental principles of bond strength and oxidative addition will always remain the cornerstone of rational reaction design.

References

  • Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(17), 3349-3362. [Link]

  • Viciu, M. S., & Nolan, S. P. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Viciu, M. S., & Nolan, S. P. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10834-10837. [Link]

  • de Vires, A. H. M., & de Vires, J. G. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Weix, D. J. (n.d.). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Weix Research Group – UW–Madison. [Link]

  • Ogunlana, A. A., & Singh, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5271. [Link]

  • Ogunlana, A. A., & Singh, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5271. [Link]

  • Forbes, M. W., & Vetticatt, M. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1933-1941. [Link]

  • Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192-16199. [Link]

  • Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. [Link]

  • Campeau, L. C., & Fagnou, K. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 9(18), 3523-3526. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2011). Heck Reaction—State of the Art. Molecules, 16(12), 10298-10345. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • MacMillan, D. W. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(9), 6074-6086. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Kinetics and Catalysis, 48(5), 716-727. [Link]

  • Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10412-10424. [Link]

  • Weix, D. J. (2012). Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides. Semantic Scholar. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Li, H. (2022). Nickel-Catalyzed Cross-Coupling Of Aryl Halides With Fluoroalkylating Reagents. Global Thesis. [Link]

  • Lipshutz, B. H., & Gallou, F. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Green Chemistry, 25(23), 9639-9644. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Singh, V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 907842. [Link]

  • Shaughnessy, K. H. (2011). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-32). Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Goutierre, A. S., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 922-931. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Clark, J. (n.d.). An introduction to bond energy and bond length. chemguide. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl iodides and bromides with arylboronic acids. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Szwarc, M., & Sehon, A. H. (1951). The C—Br bond dissociation energy in halogenated bromomethanes. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 209(1097), 272-276. [Link]

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A Comparative Guide to the Biological Activity Screening of Methyl 3-amino-5-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the strategic selection and modification of chemical scaffolds are paramount to developing novel therapeutics. The methyl 3-amino-5-bromo-2-methylbenzoate core represents a promising starting point, possessing key functional groups—an amine, an ester, and a halogen—that are amenable to diverse chemical modifications. The bromine atom, in particular, can significantly influence the molecule's pharmacokinetic profile and binding interactions, making its derivatives intriguing candidates for biological screening.[1][2]

This guide provides a comparative framework for screening the biological activities of novel derivatives synthesized from this scaffold. While comprehensive screening data on a wide array of its direct derivatives is emerging, we will draw upon established protocols and data from structurally related aminobenzoic acid and benzamide analogs to provide a robust, scientifically grounded roadmap for evaluation.[3][4] We will delve into the rationale behind experimental design, present detailed protocols, and analyze structure-activity relationships (SAR) to guide future synthesis efforts.

The Synthetic Gateway: Derivatization Strategies

The core structure of this compound offers multiple handles for chemical modification. The primary amino group is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, or Schiff bases. These reactions are fundamental to exploring the chemical space around the core scaffold.

A common and effective strategy involves the acylation of the 3-amino group to generate a library of N-substituted benzamide derivatives. This approach is valuable because the amide bond is a prevalent feature in many approved drugs, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.

Below is a generalized workflow for synthesizing a library of benzamide derivatives from the parent compound for subsequent biological screening.

G cluster_synthesis Derivative Synthesis cluster_screening Biological Screening start Methyl 3-amino-5-bromo- 2-methylbenzoate (Parent) reaction Acylation Reaction (e.g., in Pyridine or DCM with base) start->reaction reagent Diverse Acid Chlorides (R-COCl) or Anhydrides reagent->reaction library Library of N-Substituted Benzamide Derivatives reaction->library screen Parallel Screening Assays (Anticancer, Antimicrobial, etc.) library->screen

Caption: General workflow for synthesizing and screening benzamide derivatives.

The choice of acylating agents (R-COCl) is critical. By varying the "R" group—introducing different aliphatic, aromatic, or heterocyclic moieties—researchers can systematically probe the structure-activity relationship and optimize for potency and selectivity.

Comparative Anticancer Activity Screening

The search for novel anticancer agents is a primary driver in medicinal chemistry. Halogenated aromatic compounds are known to exhibit cytotoxic effects, making this class of derivatives a priority for anticancer screening.[5] A standard and reliable method for initial cytotoxicity screening is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (and a positive control like Doxorubicin) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) to account for any effects of the solvent.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Derivative Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent (Viable cells form formazan) C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Comparative Data & Structure-Activity Relationship (SAR)

While specific IC₅₀ values for derivatives of this compound are not yet widely published, data from analogous series of halogenated benzamides provide crucial insights. For instance, studies on other substituted benzamides have shown that the nature and position of substituents dramatically affect anticancer activity.[4][6]

Derivative Type (Analog)Substitution PatternTarget Cell LineIC₅₀ (µM)Key Insight
N-(Aryl)benzamide4-Fluoro on N-aryl ringA43115.2Halogen substitution on the N-aryl moiety is tolerated and can contribute to activity.
N-(Aryl)benzamide3,4-Dichloro on N-aryl ringA4319.8Multiple halogen substitutions can enhance cytotoxic potency, likely by increasing lipophilicity.
Benzofuran DerivativeBromine on methyl groupHL-60 (Leukemia)0.1The position of the bromine atom is a critical determinant of biological activity.[2]
Benzothiazole Aniline3'-Methyl groupOvarian Cancer-Substitution on the aminophenyl ring can increase antitumor activity.[7]

Note: The data above is synthesized from studies on structurally related compounds to illustrate comparative principles and is not direct data for derivatives of the topic compound.[2][6][7]

SAR Insights: The presence of a bromine atom on the core ring is a strong starting point for cytotoxic activity.[1] Further derivatization on the amino group allows for fine-tuning. Introducing electron-withdrawing groups (like nitro or other halogens) on an N-aryl substituent often enhances potency. The steric bulk of the substituent can also play a key role in how the molecule fits into the binding pocket of its biological target.

Comparative Antimicrobial Activity Screening

The p-aminobenzoic acid (PABA) scaffold is historically significant in antimicrobial research, as it is a precursor in the bacterial folic acid synthesis pathway.[8] Derivatives that mimic PABA can act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), halting bacterial growth.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis (Essential for DNA/RNA) DHPS->Folate Product Inhibitor Aminobenzoate Derivative (Inhibitor) Inhibitor->DHPS Competitive Inhibition

Caption: Mechanism of action for PABA-mimicking antimicrobial agents.

Comparative Data & Structure-Activity Relationship (SAR)

Studies on halogenated Schiff bases derived from 4-aminobenzoic acid provide a valuable comparison point for how bromine versus other halogens can impact antimicrobial potency.[3]

Derivative (Analog)SubstitutionS. aureus MIC (µM)C. albicans MIC (µM)
Schiff Base of 4-Aminobenzoic Acid5-Bromo31.2531.25
Schiff Base of 4-Aminobenzoic Acid5-Iodo15.6215.62
Schiff Base of 4-Aminobenzoic Acid3,5-Dibromo15.6215.62
Schiff Base of 4-Aminobenzoic Acid3,5-Diiodo7.817.81
Ciprofloxacin (Standard)-~1.0N/A

Note: Data is synthesized from a study on Schiff bases of 4-aminobenzoic acid to illustrate comparative principles.[3]

SAR Insights: The data from related compounds suggests that halogenation is key to antimicrobial activity.[9] In a direct comparison, iodo-substituted analogs were more potent than their bromo-substituted counterparts, potentially due to iodine's greater size and polarizability, which may lead to stronger interactions with the DHPS enzyme.[3] Furthermore, di-halogenated compounds were more effective than mono-halogenated ones, indicating that increasing the lipophilicity and electron-withdrawing nature of the molecule can enhance its antimicrobial effect. These principles provide a strong rationale for synthesizing and testing di-bromo or mixed bromo-chloro derivatives of the target scaffold.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel bioactive compounds. This guide outlines a logical, evidence-based approach to the synthesis and comparative screening of its derivatives. By employing standardized protocols for anticancer and antimicrobial evaluation, researchers can generate reliable, comparable data.

The structure-activity relationships gleaned from analogous chemical series strongly suggest that modifications at the 3-amino position, particularly the introduction of various substituted aryl groups, will be a fruitful strategy. Future work should focus on building a diverse library of N-substituted derivatives to systematically explore the impact of electronic and steric factors on biological activity. Comparing these new derivatives against established drugs and other halogenated analogs will be crucial in identifying lead compounds worthy of further preclinical development.

References

  • Gao, C., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Owa, T., et al. (2004). Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tüzün, N., et al. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Chemistry & Biodiversity. Available at: [Link]

  • Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

  • Zhang, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules. Available at: [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Khedr, M. A., et al. (2016). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Ali, I. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of Methyl 3-amino-5-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of small organic molecules, using Methyl 3-amino-5-bromo-2-methylbenzoate as a central case study. As researchers and drug development professionals, understanding the strengths and limitations of each method is crucial for efficient and accurate characterization of novel compounds.

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Their efficacy and interaction with biological targets are intrinsically linked to their specific molecular geometry and intermolecular interactions. This guide will delve into the practical application and comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in defining the structure of these valuable compounds.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[3] It provides a detailed and unambiguous map of atomic positions, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior and biological activity of a molecule.

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The initial and often most challenging step is the growth of a high-quality single crystal. For a molecule like this compound, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) is necessary. The choice of solvent is critical as it can influence the crystal packing and even be incorporated into the crystal lattice.

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The resulting diffraction pattern, a collection of spots of varying intensity, contains the information about the arrangement of atoms in the crystal.[4] The data collection strategy, including exposure time and crystal orientation, is optimized to obtain a complete and redundant dataset, which is essential for accurate structure solution and refinement.

The collected data is then processed to determine the unit cell dimensions and space group, which describe the symmetry of the crystal lattice. The structure is typically solved using direct methods or Patterson methods and then refined using a least-squares algorithm, often with software like SHELXL.[5] The refinement process involves adjusting the atomic coordinates and displacement parameters to best fit the experimental diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: A supersaturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). Slow evaporation of the solvent at a constant temperature is allowed to proceed until single crystals of sufficient size and quality are formed.

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using crystallographic software to ensure its quality.

Diagram of the X-ray Crystallography Workflow:

xray_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection Single Crystal data_processing Data Processing data_collection->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation structure_refinement->validation Refined Structure final_structure final_structure validation->final_structure Final Structure (.cif)

Caption: Workflow for single-crystal X-ray diffraction analysis.

The Complementary Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides an unparalleled view of the solid-state structure, it requires a single crystal and provides no information about the molecule's behavior in solution. Here, NMR spectroscopy and mass spectrometry offer crucial complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[6][7] For this compound, ¹H and ¹³C NMR would be the primary experiments.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons would appear as distinct signals, and their coupling pattern would confirm the substitution pattern on the benzene ring. The methyl protons of the ester and the methyl group on the ring would appear as singlets.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms. The chemical shifts would provide information about the electronic environment of each carbon, helping to identify the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule. For instance, an HMBC experiment would show long-range correlations between the methyl protons of the ester and the carbonyl carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H, ¹³C, and 2D NMR spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, coupling constants, and integration values are analyzed to determine the structure.

Mass Spectrometry: The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and can help to determine its molecular formula.[8] For this compound (C₉H₁₀BrNO₂), high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), providing a clear signature for its presence. The molecular ion peak would confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass-to-charge ratio of the ions is measured by the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to determine the exact mass and isotopic pattern, which are then used to confirm the molecular formula.

A Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required and the nature of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolution/Solid/Gas
Information Obtained 3D structure, bond lengths/angles, packingConnectivity, stereochemistry in solutionMolecular weight, molecular formula
Key Advantage Unambiguous 3D structureInformation on solution-state conformationHigh sensitivity and accuracy for MW
Key Limitation Requires a single crystalCan be complex for large moleculesProvides no stereochemical information

Diagram of the Interplay between Analytical Techniques:

analytical_interplay xray X-ray Crystallography structure_3d 3D Structure & Packing xray->structure_3d nmr NMR Spectroscopy connectivity Connectivity & Stereochemistry nmr->connectivity ms Mass Spectrometry formula Molecular Formula & Weight ms->formula connectivity->structure_3d Confirms Connectivity connectivity->formula Guides Interpretation formula->structure_3d Confirms Composition

Caption: Complementary nature of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach for Comprehensive Characterization

For a comprehensive and unambiguous structural characterization of this compound derivatives, an integrated approach is essential. While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry are indispensable for confirming the molecular formula, establishing the connectivity in solution, and providing insights into the molecule's behavior in a non-crystalline state. By combining the data from these powerful analytical techniques, researchers and drug development professionals can gain a complete understanding of their target molecules, accelerating the path from discovery to application.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1-10.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Kumar, A. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
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A Senior Application Scientist's Guide to Benchmarking the Cost-Effectiveness of Synthetic Pathways: A Comparative Analysis of Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Yield - The Imperative of Cost-Effectiveness in Modern Synthesis

In the landscape of pharmaceutical and fine chemical production, the elegance of a synthetic route is no longer solely defined by its chemical ingenuity or final yield.[1] The economic and environmental viability of a synthesis are paramount considerations that profoundly impact a project's trajectory from the laboratory bench to industrial-scale manufacturing.[1] This guide provides a comprehensive framework for benchmarking the cost-effectiveness of different synthetic pathways, using the industrial synthesis of the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen, as a practical case study.

We will dissect and compare two seminal industrial syntheses of ibuprofen: the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process.[2][3] Through a detailed examination of their respective experimental protocols, key performance metrics, and a thorough cost analysis, this guide will equip you with the principles and methodologies to critically evaluate and select the most cost-effective and sustainable synthetic route for your target molecules.

The Contenders: Two Paths to Ibuprofen

The journey to synthesize ibuprofen on an industrial scale has evolved significantly, with the BHC process emerging as a prime example of green chemistry principles in action. Here, we will explore the intricacies of both the historical and the modern approach.

The Traditional Route: The Boots Six-Step Synthesis

Developed by the Boots Pure Drug Company in the 1960s, this was the original commercial route to ibuprofen. While a groundbreaking achievement of its time, it is characterized by a greater number of steps and a lower overall efficiency.[3][4]

The Green Route: The BHC Three-Step Synthesis

In response to the need for a more sustainable and economical process, the Boots-Hoechst-Celanese (BHC) company developed a streamlined, three-step synthesis. This "green" approach dramatically improved efficiency and reduced the environmental impact of ibuprofen production, earning it a Presidential Green Chemistry Challenge Award.[4]

Visualizing the Pathways

To better understand the flow of each synthesis, the following diagrams illustrate the sequence of reactions.

Boots_Process cluster_0 The Boots Synthesis of Ibuprofen (Six Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) alpha,beta-Epoxy Ester alpha,beta-Epoxy Ester 4'-Isobutylacetophenone->alpha,beta-Epoxy Ester 2. Darzens Condensation (Ethyl chloroacetate, NaOEt) Aldehyde Aldehyde alpha,beta-Epoxy Ester->Aldehyde 3. Hydrolysis & Decarboxylation (H3O+) Aldoxime Aldoxime Aldehyde->Aldoxime 4. Oximation (Hydroxylamine) Nitrile Nitrile Aldoxime->Nitrile 5. Dehydration (Acetic Anhydride) Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis (H3O+)

Caption: The traditional six-step Boots synthesis of ibuprofen.

BHC_Process cluster_1 The BHC 'Green' Synthesis of Ibuprofen (Three Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (Acetic Anhydride, HF) Secondary Alcohol Secondary Alcohol 4'-Isobutylacetophenone->Secondary Alcohol 2. Hydrogenation (Raney Nickel, H2) Ibuprofen Ibuprofen Secondary Alcohol->Ibuprofen 3. Carbonylation (CO, Pd catalyst)

Caption: The streamlined three-step BHC synthesis of ibuprofen.

Quantitative Comparison of Synthetic Pathways

A direct comparison of key performance indicators reveals the significant advantages of the BHC process over the traditional Boots route. These metrics are crucial for a comprehensive cost-effectiveness analysis.

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)Rationale for Importance
Number of Steps 63Fewer steps lead to reduced capital costs, lower energy consumption, and shorter processing times.[2]
Overall Yield ~40%~77%A higher yield directly translates to a greater output of the final product from the same quantity of starting materials.[4]
Atom Economy ~40%~77% (approaches 99% with acetic acid recovery)This metric, a cornerstone of green chemistry, measures the efficiency of a reaction in converting reactants to the desired product.[4] A higher atom economy signifies less waste generation.
Primary Byproducts Aluminum trichloride hydrate, various organic and inorganic saltsAcetic acid (recyclable)The nature and quantity of byproducts significantly impact waste disposal costs and the overall environmental footprint of the synthesis.[4]
Key Catalyst Aluminum Chloride (stoichiometric)Anhydrous Hydrogen Fluoride (catalytic, recyclable), Raney Nickel (catalytic), Palladium complex (catalytic)The use of recyclable catalysts in the BHC process is a major advantage over the stoichiometric, non-recoverable reagent used in the Boots synthesis.[4]

Cost-Effectiveness Analysis: A Deeper Dive

To provide a tangible comparison, the following table outlines the estimated costs of the primary reagents for each synthesis, based on currently available market prices. Note: These prices are estimates and can fluctuate based on supplier, purity, and market conditions.

ReagentPathwayEstimated Price (USD/kg)
IsobutylbenzeneBoth1.60 - 2.10
Acetyl ChlorideBoots1.10 - 1.50
Aluminum Chloride (Anhydrous)Boots0.55 - 1.25
Ethyl ChloroacetateBoots1.75 - 2.90
Sodium EthoxideBoots1.25
Hydroxylamine HydrochlorideBoots2.70 - 5.35
Acetic AnhydrideBoots & BHC0.95 - 1.95
Anhydrous Hydrogen FluorideBHC1.90 - 2.15
Raney NickelBHC18.50 - 26.00
Palladium CatalystBHCVaries significantly based on type and loading

Experimental Protocols: From Theory to Practice

A critical component of any comparative guide is the detailed methodology that allows for the replication and validation of the presented data. The following section provides step-by-step protocols for each synthetic route and the analytical methods used to assess their outcomes.

The Boots Synthesis of Ibuprofen: A Step-by-Step Protocol

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Reaction Setup: In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride guard tube, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Following this, add isobutylbenzene (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-isobutylacetophenone.

Step 2: Darzens Condensation

  • Reaction Setup: To a solution of 4'-isobutylacetophenone (1.0 eq) in a suitable solvent, add ethyl chloroacetate (1.2 eq).

  • Base Addition: Cool the mixture in an ice bath and add a strong base such as sodium ethoxide (1.2 eq) portion-wise.

  • Reaction and Work-up: Allow the reaction to proceed to completion, then quench with water and extract the product with an organic solvent.

Step 3: Hydrolysis and Decarboxylation

  • Reaction: The crude epoxy ester from the previous step is heated under reflux with an aqueous acid (e.g., dilute sulfuric acid).

  • Work-up: After the reaction is complete, the mixture is cooled, and the aldehyde product is extracted.

Step 4: Oximation

  • Reaction: The aldehyde is dissolved in a suitable solvent, and an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added.

  • Work-up: The resulting oxime often precipitates and can be collected by filtration.

Step 5: Dehydration of the Aldoxime

  • Reaction: The aldoxime is heated with a dehydrating agent such as acetic anhydride.

  • Work-up: The reaction mixture is cooled and poured into water to precipitate the nitrile product.

Step 6: Hydrolysis of the Nitrile

  • Reaction: The nitrile is heated under reflux with an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) to hydrolyze it to the carboxylic acid.[1][5][6][7][8]

  • Purification: The crude ibuprofen is then purified by recrystallization.

The BHC "Green" Synthesis of Ibuprofen: A Step-by-Step Protocol

Step 1: Friedel-Crafts Acylation with Acetic Anhydride

  • Reaction Setup: Isobutylbenzene (1.0 eq) is treated with acetic anhydride (1.1 eq) using anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. This reaction is typically carried out in a specialized pressure vessel due to the nature of HF.

  • Reaction and Work-up: The reaction is stirred at an elevated temperature. Upon completion, the HF is recovered by distillation for reuse. The product, 4'-isobutylacetophenone, is isolated.

Step 2: Hydrogenation

  • Reaction Setup: 4'-Isobutylacetophenone (1.0 eq) is dissolved in a suitable solvent (e.g., methanol) in a hydrogenation reactor. Raney Nickel is added as the catalyst.

  • Reaction: The mixture is subjected to hydrogen gas at an elevated pressure and temperature until the reaction is complete.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the secondary alcohol.

Step 3: Carbonylation

  • Reaction Setup: The secondary alcohol (1.0 eq) is dissolved in a suitable solvent and charged into a pressure reactor. A palladium catalyst (e.g., palladium chloride) and a ligand are added.

  • Reaction: The reactor is pressurized with carbon monoxide, and the mixture is heated.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate ibuprofen, which is then purified by recrystallization.

Analytical Methodologies for Pathway Benchmarking

Accurate and reliable analytical data is the bedrock of any robust comparison of synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are essential for determining the purity and yield of the synthesized ibuprofen.

Experimental Protocol: HPLC Analysis of Ibuprofen Purity

This protocol is adapted from established methods for the analysis of ibuprofen in pharmaceutical formulations.[9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an appropriate buffer (e.g., acetate buffer, pH 4.0) and acetonitrile in a suitable ratio (e.g., 40:60 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of ibuprofen reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized ibuprofen and dissolve it in the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient (e.g., 25°C)

    • Detection Wavelength: 220 nm

  • Analysis and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of ibuprofen from the calibration curve. The purity is calculated as the percentage of the main ibuprofen peak area relative to the total peak area of all components in the chromatogram.

Experimental Protocol: qNMR for Reaction Yield Determination

Quantitative NMR (qNMR) is a powerful technique for determining the yield of a reaction without the need for isolation of the product.[11][12][13][14]

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a resonance that is well-resolved from the signals of the reactants and products. Maleic anhydride is a common choice.

    • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei between pulses. This is critical for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the product and a signal of the internal standard.

    • Calculate the molar amount of the product using the following equation:

    Moles of Product = (Integral of Product Signal / Number of Protons in Product Signal) * (Number of Protons in Standard Signal / Integral of Standard Signal) * Moles of Standard

  • Yield Calculation: The reaction yield can then be calculated by dividing the moles of the product by the theoretical moles of the product based on the limiting reagent.

Conclusion: A Data-Driven Approach to Synthesis Design

This comprehensive guide has demonstrated a systematic approach to benchmarking the cost-effectiveness of synthetic pathways, using the industrial synthesis of ibuprofen as a case study. By moving beyond simple yield calculations and incorporating a holistic analysis of key performance metrics, reagent costs, and environmental impact, researchers and drug development professionals can make more informed and strategic decisions.

The clear superiority of the BHC process in terms of efficiency, waste reduction, and overall cost-effectiveness underscores the power of applying green chemistry principles to synthesis design. The detailed experimental and analytical protocols provided herein serve as a practical toolkit for implementing this data-driven approach in your own research and development endeavors. Ultimately, the adoption of such rigorous benchmarking practices will not only lead to more economically viable processes but also contribute to a more sustainable future for the chemical and pharmaceutical industries.

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  • Scribd. (n.d.). HPLC Method for Ibuprofen Tablet Analysis. Scribd. Retrieved from [Link] 20.ACS Publications. (n.d.). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Retrieved from [Link]

  • IJNRD. (2025). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IBUPROFEN TOPICAL GEL FORMULATION. International Journal of Novel Research and Development, 10(6). Retrieved from [Link] 22.Lee, S., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(5), 1383. Retrieved from [Link] 23.Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Medicilon. Retrieved from [Link] 24.ResearchGate. (2025). (PDF) Ibuprofen: Original Versus Green Synthesis. ResearchGate. Retrieved from [Link] 25.Scribd. (n.d.). Ibuprofen Synthesis: Economical Method. Scribd. Retrieved from [Link] 26.YouTube. (2017). Synthesis of Ibuprofen (Avoid derivatization). YouTube. Retrieved from [Link] 27.Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen. Google Patents. Retrieved from 28.Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen. Green Chemistry For Sustainability. Retrieved from [Link] 29.ACS Publications. (2013). Green Synthesis of Ibuprofen–Nicotinamide Cocrystals and In-Line Evaluation by Raman Spectroscopy. Crystal Growth & Design, 13(4), 1465–1473. Retrieved from [Link]

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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like aminobenzoates, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and often complementary, primary analytical method.[1][2]

This guide provides an objective comparison of qNMR's performance against other analytical techniques for the purity assessment of aminobenzoates, supported by detailed experimental protocols and validation insights.

The Principle of qNMR: A Direct and Absolute Method

At its core, qNMR is an inherently quantitative technique.[3] The fundamental principle lies in the direct proportionality between the intensity of an NMR signal (the area under the peak) and the number of atomic nuclei responsible for that resonance.[4][5] This allows for the direct measurement of the molar ratio of an analyte relative to a certified internal standard of known purity, without the need for analyte-specific reference standards.[3][4] This makes qNMR a primary ratio method, capable of providing results with metrological traceability to the International System of Units (SI).[6][7]

The qNMR Workflow for Aminobenzoate Purity Assessment

The successful implementation of a qNMR purity assay relies on a systematic and well-controlled experimental workflow. Each step, from sample preparation to data analysis, contributes to the overall accuracy and reliability of the results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh aminobenzoate sample weigh_is Accurately weigh certified internal standard dissolve Dissolve sample and internal standard in deuterated solvent weigh_is->dissolve transfer Transfer to high-quality NMR tube dissolve->transfer instrument_setup Instrument setup: Shimming, tuning, locking transfer->instrument_setup parameter_opt Set acquisition parameters (D1, pulse angle, scans) instrument_setup->parameter_opt acquire Acquire 1H NMR spectrum parameter_opt->acquire processing Phase and baseline correction acquire->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the qNMR equation integration->calculation

Caption: General workflow for qNMR purity assessment.

Detailed Experimental Protocol: ¹H-qNMR for Aminobenzoate Purity

This protocol outlines a validated method for determining the purity of an aminobenzoate sample using ¹H-qNMR.

1. Materials and Reagents:

  • Aminobenzoate Sample: Of unknown purity.

  • Internal Standard: A certified reference material (CRM) of high purity (≥99.9%), such as maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene-d4.[8][9] The choice of internal standard is critical and should meet several criteria:

    • It must be soluble in the same deuterated solvent as the analyte.[8][10]

    • Its NMR signals must not overlap with those of the analyte or any known impurities.[10][11]

    • It should be non-volatile, non-hygroscopic, and stable.[3][10]

    • It should ideally have a simple spectrum, preferably with singlet resonances.[10][12]

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) that completely dissolves both the analyte and the internal standard.[8][11]

2. Sample Preparation:

  • Using a microbalance, accurately weigh approximately 10-20 mg of the aminobenzoate sample into a clean, dry vial. Weighing is a significant source of potential error, so precision is crucial.[5]

  • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing or sonication if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube.[13]

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[11]

  • Instrument Setup: Perform standard instrument setup procedures, including locking, tuning, and shimming, to ensure high magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a small flip angle (e.g., ≤ 45°) to ensure uniform excitation across the spectrum.[11]

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. Set a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals. A D1 of >30 seconds is often recommended to ensure complete relaxation and accurate signal integration.[2][11]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[12][14]

    • Acquisition Time: Typically 2-4 seconds to ensure adequate resolution.[14]

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum. Automated routines can be used, but manual verification is recommended for accuracy.[5][11]

  • Carefully integrate a well-resolved, non-overlapping signal from the aminobenzoate analyte and a signal from the internal standard.

  • The purity of the aminobenzoate is calculated using the following equation:[12][13]

    Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

    Where:

    • I_analyte, I_is: Integral values for the analyte and internal standard signals.

    • N_analyte, N_is: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MW_analyte, MW_is: Molecular weights of the analyte and internal standard.

    • m_analyte, m_is: Masses of the analyte and internal standard.

    • P_is: Purity of the internal standard.

Method Validation: Ensuring Trustworthiness

A qNMR method for purity assessment must be validated to demonstrate its fitness for purpose, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopeias.[11] The U.S. Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have increasingly recognized the utility of qNMR.[6][15][16][17]

Validation_Parameters qNMR_Method Validated qNMR Method Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Accuracy Accuracy qNMR_Method->Accuracy Precision Precision (Repeatability & Intermediate) qNMR_Method->Precision Robustness Robustness qNMR_Method->Robustness LOQ Limit of Quantitation (LOQ) qNMR_Method->LOQ

Caption: Key validation parameters for a qNMR method.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the internal standard. This is demonstrated by the absence of signal overlap.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This can be demonstrated using a series of samples at different concentrations.[6]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known purity or by spiking a sample with a known amount of a certified reference material.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis: qNMR vs. HPLC

While HPLC with UV detection is the most common technique for purity assessment, qNMR offers several distinct advantages and can serve as a valuable orthogonal method.[3][14]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[4]Based on the separation of components followed by detection (e.g., UV absorbance).
Reference Standard Requires a single, structurally unrelated certified internal standard for multiple analytes.[4]Typically requires a specific, certified reference standard of the analyte.
Selectivity High; based on unique chemical shifts of nuclei. Can be limited by signal overlap.High; based on differential partitioning between stationary and mobile phases.
Speed Rapid method development and data acquisition.[18]Method development can be time-consuming. Run times are typically 20-30 minutes per sample.[2]
Sample Consumption Higher (milligrams).[2]Lower (micrograms).[2]
Sample Integrity Non-destructive; the sample can be recovered.[2]Destructive.[2]
Information Provided Provides both quantitative purity and structural information, confirming identity.[2]Provides quantitative purity and a profile of separable impurities.
Throughput Lower, especially due to the need for long relaxation delays for accurate quantification.[2]Higher, suitable for routine quality control of many samples.[2]

Conclusion: An Integrated Approach to Purity Assessment

Quantitative NMR has established itself as a robust, reliable, and accurate method for the purity assessment of aminobenzoates and other pharmaceutical compounds.[4][5] Its status as a primary ratio method, its ability to provide structural confirmation, and its independence from analyte-specific reference standards make it an invaluable tool in drug development and quality control.[4]

While HPLC remains a cornerstone for high-throughput purity analysis, qNMR provides a powerful orthogonal technique.[14] An integrated approach, leveraging the strengths of both methods, offers the most comprehensive and trustworthy assessment of compound purity, ensuring the highest standards of quality and safety for pharmaceutical products. The continued development of qNMR methodologies and their increasing acceptance by regulatory bodies signal a future where this technique plays an even more central role in pharmaceutical analysis.[4][6][16]

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A Senior Application Scientist's Guide to Aromatic Building Blocks: A Comparative Analysis of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the selection of the right building block is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Among the myriad of available scaffolds, substituted aminobenzoates are of particular interest due to their versatile functionality, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of Methyl 3-amino-5-bromo-2-methylbenzoate, a key intermediate in the synthesis of the EZH2 inhibitor Tazemetostat, against other structurally and functionally related building blocks.[1][2][3] Through an examination of their intrinsic physicochemical properties, reactivity in pivotal cross-coupling reactions, and the strategic implications of their substitution patterns, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound is a polysubstituted aniline derivative that has gained prominence as a valuable intermediate in the pharmaceutical industry.[1] Its structure is characterized by three key functional groups strategically positioned on the benzene ring: a nucleophilic amino group, a bromine atom that serves as a versatile handle for cross-coupling reactions, and a methyl ester that can be readily modified. The ortho-methyl group, in particular, plays a crucial role in influencing the molecule's conformation and reactivity.

The unique arrangement of these substituents makes this compound a particularly attractive starting material for the synthesis of complex molecules, most notably in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. Its application extends to the agrochemical industry for the design of new crop protection agents.[4]

Physicochemical Properties:

PropertyValueSource
CAS Number 1000342-11-9
Molecular Formula C₉H₁₀BrNO₂[5]
Molecular Weight 244.09 g/mol [1]
Appearance White to light yellow to light orange powder to crystal[6]
Melting Point 49.0 to 53.0 °C[6]

Comparative Analysis with Alternative Building Blocks

The choice of a building block is often a balance between reactivity, cost, and the desired steric and electronic properties of the final product. Here, we compare this compound with three key alternatives: its regioisomer, its chloro-analogue, and its non-halogenated parent structure.

The Isomeric Contender: Methyl 2-amino-5-bromo-3-methylbenzoate

The positional isomer, Methyl 2-amino-5-bromo-3-methylbenzoate, presents an interesting case for comparison. The primary difference lies in the relative positions of the amino and methyl groups to the ester.

Key Differentiators:

  • Steric Hindrance: In Methyl 2-amino-5-bromo-3-methylbenzoate, the amino group is now ortho to the ester, and the methyl group is meta. This positioning can lead to increased steric hindrance around the amino group, potentially affecting its nucleophilicity and its ability to participate in certain reactions.

  • The Ortho Effect: The "ortho effect" is a well-documented phenomenon in substituted anilines and benzoic acids, where ortho-substituents can influence acidity, basicity, and reactivity in ways not predicted by electronic effects alone.[7][8] In the case of anilines, an ortho-substituent, regardless of its electronic nature, generally decreases the basicity of the aniline. This is attributed to steric hindrance to protonation and solvation of the resulting anilinium ion.[7][8] Therefore, the 2-amino isomer is expected to be a weaker base than the 3-amino isomer.

  • Reactivity in Cross-Coupling: While both isomers possess a bromine atom amenable to cross-coupling, the steric environment around the bromine is different. The proximity of the methyl group in the 3-position of the 2-amino isomer could influence the approach of the palladium catalyst during the oxidative addition step of reactions like the Suzuki-Miyaura coupling.

The Halogen Analogue: Methyl 3-amino-5-chloro-2-methylbenzoate

Replacing the bromine atom with chlorine introduces a significant change in reactivity, primarily in the context of palladium-catalyzed cross-coupling reactions.

Key Differentiators:

  • Reactivity in Cross-Coupling: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[9] This is due to the difference in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more readily undergoing oxidative addition to the palladium catalyst than the C-Cl bond.[4] Consequently, reactions with the chloro-analogue typically require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized and often more expensive catalyst systems to achieve comparable yields to the bromo-derivative.[4]

  • Cost and Availability: Chloro-aromatics are often more readily available and less expensive than their bromo-counterparts, making them an attractive option for large-scale synthesis where cost is a major driver.

  • Electronic Effects: Chlorine is more electronegative than bromine, which can slightly alter the electronic properties of the aromatic ring, though the overall directing effects of the amino and methyl groups will still dominate in electrophilic aromatic substitution reactions.[4]

The Unsubstituted Parent: Methyl 3-amino-2-methylbenzoate

Comparing the parent compound, which lacks the halogen atom, highlights the strategic advantage of incorporating a bromine atom for synthetic diversification.

Key Differentiators:

  • Synthetic Utility: The absence of a halogen atom on Methyl 3-amino-2-methylbenzoate significantly limits its utility in cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation.

  • Reactivity: The primary reactive sites on this molecule are the amino group and the aromatic ring itself (for electrophilic aromatic substitution). While useful, this limits the scope of accessible transformations compared to the halogenated analogue.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

A study on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides valuable insights.[9][10][11]

Table 2: Comparative Yields of Micellar Suzuki-Miyaura Cross-Coupling of Bromoaniline Isomers [9][10][11]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591

This data suggests that the position of the amino group relative to the bromine atom influences the reaction kinetics. While the 2- and 4-bromoanilines react rapidly, the 3-bromoaniline requires a longer reaction time to achieve a high yield. This could be attributed to the electronic effects of the amino group on the polarization of the C-Br bond.

Extrapolating to our Building Blocks:

  • This compound: Based on the data for 3-bromoaniline, we can anticipate that this building block will be a competent substrate in Suzuki-Miyaura couplings, though it may require slightly longer reaction times or more optimized conditions compared to isomers where the amino group is para to the bromine. The ortho-methyl group may also introduce some steric hindrance, potentially requiring a less bulky phosphine ligand on the palladium catalyst for optimal results.

  • Methyl 2-amino-5-bromo-3-methylbenzoate: The amino group is para to the bromine in this isomer, which, based on the high reactivity of 4-bromoaniline, might suggest faster reaction kinetics. However, the steric bulk from the adjacent methyl group could counteract this electronic advantage.

  • Methyl 3-amino-5-chloro-2-methylbenzoate: As previously discussed, this chloro-analogue would be expected to be significantly less reactive than its bromo-counterpart, requiring more forcing reaction conditions to achieve comparable yields.

Experimental Protocols

To provide a practical context for the application of these building blocks, a detailed experimental protocol for a key transformation is presented below. The Suzuki-Miyaura coupling is a representative and highly relevant reaction.

Representative Suzuki-Miyaura Coupling Protocol

The following protocol is adapted from the synthesis of a key intermediate for Tazemetostat and is a representative example of a Suzuki-Miyaura coupling with a substituted bromoaniline derivative.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (or analogous bromo- or chloro-aniline derivative) (1.0 eq)

  • 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (3.6 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a stirred solution of the bromo-aniline derivative (e.g., 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide, a downstream intermediate from our title compound) in a dioxane/water mixture (5:1 v/v), add the boronic acid pinacol ester followed by sodium carbonate.

  • Purge the solution with an inert gas (e.g., argon) for 15 minutes.

  • Add the palladium catalyst and purge the solution with argon for a further 10 minutes.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Logical Relationships and Workflow

The selection and application of a building block in a synthetic workflow can be visualized as a decision-making process.

G cluster_0 Building Block Selection cluster_1 Comparative Analysis cluster_2 Evaluation Criteria cluster_3 Synthetic Application Target Molecule Target Molecule Retrosynthetic Analysis Retrosynthetic Analysis Target Molecule->Retrosynthetic Analysis Identify Key Building Blocks Identify Key Building Blocks Retrosynthetic Analysis->Identify Key Building Blocks Methyl_3_amino_5_bromo_2_methylbenzoate Methyl 3-amino-5-bromo- 2-methylbenzoate Identify Key Building Blocks->Methyl_3_amino_5_bromo_2_methylbenzoate Isomer Isomeric Analogue (e.g., 2-amino isomer) Methyl_3_amino_5_bromo_2_methylbenzoate->Isomer Compare against Halogen Halogen Analogue (e.g., Chloro-derivative) Methyl_3_amino_5_bromo_2_methylbenzoate->Halogen Compare against Parent Non-halogenated Parent Methyl_3_amino_5_bromo_2_methylbenzoate->Parent Compare against Reactivity Reactivity Isomer->Reactivity Cost Cost Isomer->Cost Sterics Sterics Isomer->Sterics Electronics Electronics Isomer->Electronics Halogen->Reactivity Halogen->Cost Halogen->Sterics Halogen->Electronics Parent->Reactivity Parent->Cost Parent->Sterics Parent->Electronics Reaction Optimization Reaction Optimization Reactivity->Reaction Optimization Scale-up Scale-up Reaction Optimization->Scale-up Final Product Final Product Scale-up->Final Product

Decision workflow for building block selection and application.

Conclusion

This compound stands out as a highly valuable and versatile building block, particularly for its utility in the synthesis of complex pharmaceutical agents like Tazemetostat. Its strategic combination of a nucleophilic amino group, a reactive bromine handle for cross-coupling, and a modifiable ester function provides a powerful platform for molecular diversification.

The comparative analysis with its regioisomer, chloro-analogue, and non-halogenated parent highlights the nuanced considerations that must be taken into account during synthetic planning. The choice between these alternatives will ultimately depend on the specific requirements of the target molecule, with factors such as desired reactivity, steric constraints, and cost-effectiveness playing a pivotal role. The "ortho effect" of the methyl group and the inherent reactivity differences between bromine and chlorine are key scientific principles that guide these decisions.

By understanding the interplay of these factors and leveraging robust experimental protocols, researchers can harness the full potential of this compound and its related building blocks to accelerate the discovery and development of new medicines and materials.

References

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.
  • This compound | C9H10BrNO2 | CID 24729181. PubChem.
  • Methyl 3-amino-5-bromo-2-methylbenzo
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Methyl 3-Amino-5-bromo-2-methylbenzo
  • Solvent effects in optical spectra of ortho-aminobenzoic acid deriv
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Methyl 3-Amino-5-bromo-2-methylbenzo
  • 2-Amino-5-chloro-3-methylbenzoic acid synthesis. ChemicalBook.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.
  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • US10647700B2 - EZH2 inhibitor and use thereof.
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Tazemetostat (EPZ-6438) | EZH2 Inhibitor. MedChemExpress.
  • Tazemetost
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PMC.
  • Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of c

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-5-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9). As a halogenated aromatic amine, this compound requires specific handling protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

The procedures outlined below are grounded in established best practices for hazardous waste management. The core principle is that all chemical waste should be treated as hazardous unless explicitly determined otherwise by an institution's Environmental Health & Safety (EHS) department.[1]

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid organic compound with specific health risks that dictate its handling and disposal requirements. Different suppliers may report slightly different hazard classifications; therefore, it is best practice to adhere to the more stringent classification.

Safety data indicates the compound is toxic if swallowed and causes serious skin and eye irritation.[2][3] This necessitates careful handling to prevent ingestion, inhalation of dust, and direct contact with skin or eyes.

Table 1: Chemical and Hazard Summary

Property Information Source
Chemical Name This compound [2]
CAS Number 1000342-11-9 [2]
Molecular Formula C₉H₁₀BrNO₂ [2]
Physical Form Solid
GHS Pictograms GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. [2][3]
Classification Acute Toxicity, Oral (Category 3)

| Waste Category | Halogenated Organic Waste |[4][5] |

Core Principles for Disposal

The disposal of this compound must not occur via standard trash or sanitary sewer systems.[1][6][7] Evaporation in a fume hood is also strictly prohibited as a method of disposal.[1][6] The proper management of this waste stream is governed by four key principles.

  • Segregation: This is the most critical step. As a brominated compound, this compound is classified as a halogenated organic waste .[4] It must be collected separately from non-halogenated organic waste.

    • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream, significantly increasing disposal costs and environmental complexity.[9]

  • Containment: All waste must be collected in a designated, compatible, and properly sealed container.

    • Best Practice: Use a sturdy, leak-proof container, preferably made of polyethylene.[10][11] If possible, the original manufacturer's container can be used, provided it is in good condition.[12] The container must have a secure, threaded cap and be kept closed at all times except when waste is actively being added.[5][6][13] This prevents the release of vapors and protects against spills.

  • Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.

    • Procedure: The moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a full, unabbreviated list of its chemical contents, including this compound.[5] Your institution's EHS department will provide official hazardous waste labels that must be completed accurately.

  • Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) .

    • Rationale: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13] It should be a secondary containment unit (like a spill tray) to contain any potential leaks. Store halogenated waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10][12]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound in any form, including waste.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. If a spill occurs, double gloving is recommended.[10]

  • Eye Protection: Chemical splash goggles are mandatory.[3]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust, work must be conducted within a certified chemical fume hood.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Waste Solid
  • Designate a Waste Container: Obtain a hazardous waste container compatible with halogenated organic solids from your EHS department.

  • Label the Container: Affix a hazardous waste label and fill in all required information before adding any waste. List "this compound" under contents.

  • Transfer the Waste: Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a clean spatula. Avoid creating dust.

  • Seal and Store: Securely cap the container and place it in your designated SAA within secondary containment.

  • Request Pickup: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, but check institutional policy), submit a waste collection request to your EHS office.[12][13]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Segregation: Any item grossly contaminated with this compound (e.g., weigh boats, pipette tips, gloves, absorbent pads from a small spill) must be disposed of as hazardous waste.

  • Containment: Place these contaminated solid items into a designated solid hazardous waste container, separate from liquid waste. A heavy-duty, sealable plastic bag or a labeled, lined cardboard box are common choices.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" with the name of the contaminating chemical.

  • Storage and Pickup: Store in the SAA and arrange for EHS pickup.

Protocol 3: Disposal of Empty Chemical Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[1]

  • Initial Rinse (Crucial Step): The first rinse of the container must be collected as hazardous waste.[6]

    • Select a solvent that can readily dissolve this compound (e.g., acetone, ethanol).

    • Add a small amount of the solvent (approx. 5-10% of the container's volume), cap the container, and rinse thoroughly.

    • Pour this rinseate into your designated halogenated organic liquid waste container.

  • Subsequent Rinses: Perform two additional rinses with the solvent. These subsequent rinses can typically be disposed of down the drain with copious amounts of water, but you must verify this with your local EHS guidelines , as institutional policies may vary.

  • Final Preparation: Once triple-rinsed and air-dried, completely remove or deface the chemical label on the container.[1][6]

  • Disposal: The clean, de-labeled container can now be disposed of in the regular trash or designated glass disposal box.[6]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Secure the area and prevent access.

  • Assess the Spill:

    • Small Spill (<100g, contained): If you are trained and have the proper equipment, you can clean it up.[10] Don appropriate PPE (double gloves, goggles, lab coat). Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Avoid raising dust. Carefully scoop the material into your designated solid halogenated hazardous waste container.

    • Large Spill (>100g, uncontained): Evacuate the immediate area. If the substance is volatile or dusty, activate the fire alarm to evacuate the building and notify emergency services. Contact your institution's EHS/Spill Response team immediately.[5][6]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of all cleanup materials as halogenated hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

G cluster_0 Disposal Workflow start Waste Generated: This compound waste_type What is the form of the waste? start->waste_type product Unused Product or Contaminated Solid waste_type->product Solid container Empty Original Container waste_type->container Container spill Contaminated Labware / Spill Debris waste_type->spill Debris collect_solid Collect in labeled 'Solid Halogenated Hazardous Waste' container product->collect_solid triple_rinse Perform Triple Rinse Procedure container->triple_rinse spill->collect_solid saa Store container in SAA with secondary containment collect_solid->saa collect_rinseate Collect 1st rinseate in 'Liquid Halogenated Hazardous Waste' container triple_rinse->collect_rinseate deface_label Deface all labels and air dry triple_rinse->deface_label collect_rinseate->saa trash Dispose of clean container in appropriate receptacle (e.g., glass waste) deface_label->trash ehs_pickup Request EHS Waste Pickup saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents Safety Information. Washington State University EHS. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

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Mastering the Safe Handling of Methyl 3-amino-5-bromo-2-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth procedural information for the safe handling of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9), a key reagent in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and scientific excellence.

Immediate Safety Briefing: Hazard Assessment and Required PPE

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Acute Oral Toxicity (Category 3) , as noted by some suppliers[3]

Given these classifications, direct contact and ingestion must be rigorously prevented. The following Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile gloves are the preferred choice for incidental contact due to their chemical resistance and tendency to visibly tear upon puncture.[4] For extended handling or in case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for integrity before use and never reuse disposable gloves.[4]
Eye & Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Body Protection A laboratory coat is the minimum requirement. When handling larger quantities or if there is a significant risk of contamination, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection While not typically required when handling small quantities in a well-ventilated area, if there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator should be used.[3][6] The selection of the appropriate respirator should be based on a thorough risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Inspect Workspace prep_ppe->prep_workspace handle_weigh Weighing in Ventilated Area prep_workspace->handle_weigh handle_transfer Careful Transfer handle_weigh->handle_transfer handle_reaction Perform Reaction in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol:
  • Preparation is Paramount :

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare your workspace by ensuring it is clean, uncluttered, and, if necessary, within a certified chemical fume hood.[7]

  • Handling with Precision :

    • When weighing the solid compound, do so in a ventilated enclosure or a chemical fume hood to avoid inhalation of any dust particles.[8]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When transferring the compound, do so carefully to prevent spills. Use secondary containment when moving the chemical around the lab.[7]

    • All reactions involving this compound should be conducted in a properly functioning chemical fume hood.

  • Post-Procedure Cleanup :

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE, removing gloves last, to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water after removing your gloves.[9]

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Improper disposal can have serious consequences.

  • Waste Segregation is Key : All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, properly labeled hazardous waste container.[10]

  • Labeling for Safety : The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[11]

  • Incompatible Materials : Do not mix this waste with other incompatible waste streams.

  • Professional Disposal : The final disposal of the collected hazardous waste must be conducted by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[12] Do not discharge to sewer systems.[12]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After triple-rinsing, the container can be disposed of as regular waste, though puncturing it to prevent reuse is a good practice.[12]

By adhering to these detailed protocols, you not only ensure your personal safety and the integrity of your research but also contribute to a safer and more responsible scientific community.

References

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